molecular formula C6H6ClNO B031160 2-Chloro-6-methylpyridin-3-ol CAS No. 35680-24-1

2-Chloro-6-methylpyridin-3-ol

Cat. No.: B031160
CAS No.: 35680-24-1
M. Wt: 143.57 g/mol
InChI Key: LCVJZBIGDFXRLU-UHFFFAOYSA-N
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Description

2-Chloro-6-methylpyridin-3-ol is a versatile and highly functionalized pyridine derivative of significant interest in medicinal chemistry and organic synthesis. This compound serves as a key synthetic intermediate, where the chloro group at the 2-position is amenable to nucleophilic aromatic substitution, and the hydroxyl group at the 3-position allows for further functionalization, such as alkylation or incorporation into more complex heterocyclic systems. Its primary research value lies in the construction of novel chemical entities, particularly in the development of potential pharmaceutical agents, including kinase inhibitors and other biologically active molecules. The specific substitution pattern on the pyridine ring makes it a valuable scaffold for structure-activity relationship (SAR) studies, enabling researchers to explore and optimize interactions with biological targets. As a building block, it facilitates the synthesis of complex molecular architectures found in agrochemicals, ligands for catalysis, and advanced materials. This product is provided as a high-purity solid to ensure consistent and reliable results in your research applications. It is intended For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-chloro-6-methylpyridin-3-ol
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InChI

InChI=1S/C6H6ClNO/c1-4-2-3-5(9)6(7)8-4/h2-3,9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCVJZBIGDFXRLU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=C(C=C1)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID00189187
Record name 2-Chloro-6-methylpyridin-3-ol
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Molecular Weight

143.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

35680-24-1
Record name 2-Chloro-6-methyl-3-pyridinol
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Record name 2-Chloro-6-methylpyridin-3-ol
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Record name 2-Chloro-6-methylpyridin-3-ol
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Record name 2-chloro-6-methylpyridin-3-ol
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Foundational & Exploratory

An In-depth Technical Guide to 2-Chloro-6-methylpyridin-3-ol (CAS: 35680-24-1): A Key Heterocyclic Building Block

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 2-Chloro-6-methylpyridin-3-ol, a pivotal heterocyclic intermediate for researchers, medicinal chemists, and professionals in drug development and agrochemical synthesis. We will delve into its physicochemical properties, plausible synthetic routes, core reactivity, and critical applications, grounding the discussion in mechanistic principles and established laboratory practices.

Introduction

This compound, also known as 2-Chloro-3-hydroxy-6-picoline, is a substituted pyridine derivative that has garnered significant interest as a versatile building block in organic synthesis.[1] Its unique arrangement of a nucleophilically displaceable chlorine atom, a directing hydroxyl group, and a methyl group on a pyridine scaffold makes it an invaluable precursor for constructing complex, biologically active molecules.[1][2] This guide aims to consolidate the available technical data and provide expert insights into leveraging this compound's full potential in a research and development setting.

Section 1: Physicochemical & Spectroscopic Profile

The physical and chemical properties of a compound are foundational to its handling, storage, and application in synthesis. This compound is typically a yellow to brown solid, though it may also appear as a colorless to pale yellow solid or liquid depending on purity.[1][3] It exhibits moderate solubility in water and various organic solvents.[1]

PropertyValueSource(s)
CAS Number 35680-24-1[4]
Molecular Formula C₆H₆ClNO[4]
Molecular Weight 143.57 g/mol [4][5]
Appearance Yellow to brown solid[3]
IUPAC Name This compound[4]
Synonyms 2-Chloro-6-methyl-3-pyridinol, 2-Chloro-3-hydroxy-6-picoline[4]
InChI Key LCVJZBIGDFXRLU-UHFFFAOYSA-N[4]
SMILES ClC1=C(O)C=CC(C)=N1[4]
Storage Inert atmosphere (Argon or Nitrogen), 2-8°C[3]
Spectroscopic Analysis (Predicted)

While a comprehensive public database of spectra for this specific molecule is limited, its structural features allow for a reliable prediction of its key spectroscopic characteristics based on data from analogous compounds and first principles.

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methyl group.[6] The two aromatic protons on the pyridine ring should appear as doublets in the downfield region (typically δ 6.5-8.0 ppm). The methyl group protons would present as a singlet further upfield (typically δ 2.0-2.5 ppm). The hydroxyl proton will appear as a broad singlet, the position of which is highly dependent on solvent and concentration.

  • ¹³C NMR: The carbon spectrum would display six unique signals. The carbon bearing the chlorine (C2) and the carbon bearing the hydroxyl group (C3) would be significantly influenced by these electronegative atoms. The remaining three aromatic carbons and the methyl carbon signal would appear at characteristic chemical shifts.

  • Infrared (IR) Spectroscopy: The IR spectrum would be characterized by a broad O-H stretching band around 3200-3400 cm⁻¹. Aromatic C-H stretching would be observed just above 3000 cm⁻¹. The C=C and C=N stretching vibrations of the pyridine ring would appear in the 1400-1600 cm⁻¹ region.[1][7] A C-Cl stretching vibration would be expected in the fingerprint region, typically below 800 cm⁻¹.

  • Mass Spectrometry (MS): Electron ionization mass spectrometry would likely show a prominent molecular ion peak (M⁺) and a characteristic M+2 peak with approximately one-third the intensity, which is indicative of the presence of a single chlorine atom. Common fragmentation patterns would include the loss of Cl, CO, and HCN from the parent ion.[8]

Section 2: Synthesis and Purification

Proposed Synthetic Protocol: Chlorination of 6-Methylpyridin-3-ol

This protocol is based on analogous, well-documented procedures for converting hydroxypyridines (which exist in equilibrium with their pyridone tautomers) to chloropyridines.

Rationale: Phosphorus oxychloride is the reagent of choice for this transformation as it effectively converts the C=O of the pyridone tautomer into a C-Cl bond. The reaction proceeds via the formation of a phosphate ester intermediate, which is then displaced by a chloride ion.

Step-by-Step Methodology:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add 6-methylpyridin-3-ol (1 equivalent).

  • Reagent Addition: Under a nitrogen atmosphere, add phosphorus oxychloride (POCl₃, 3-5 equivalents) dropwise to the flask at 0°C (ice bath). The addition should be controlled to manage the exothermic reaction.

  • Reaction: After the addition is complete, slowly heat the reaction mixture to reflux (approximately 105-110°C) and maintain for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup: After the reaction is complete, cool the mixture to room temperature. Slowly and carefully quench the excess POCl₃ by pouring the reaction mixture onto crushed ice. This step is highly exothermic and must be performed in a well-ventilated fume hood.

  • Neutralization: Neutralize the acidic aqueous solution by the slow addition of a base, such as solid sodium carbonate or a saturated sodium bicarbonate solution, until the pH is approximately 7-8.

  • Extraction: Extract the aqueous layer three times with an organic solvent like dichloromethane or ethyl acetate.

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude product by flash column chromatography on silica gel to yield pure this compound.

G cluster_synthesis Proposed Synthesis Workflow A 1. Add 6-Methylpyridin-3-ol to Flask B 2. Add POCl₃ dropwise at 0°C A->B C 3. Heat to reflux (2-4h) B->C D 4. Quench with ice C->D E 5. Neutralize (pH 7-8) D->E F 6. Extract with organic solvent E->F G 7. Dry and concentrate F->G H 8. Purify via Column Chromatography G->H I Pure this compound H->I

Caption: Proposed workflow for the synthesis of this compound.

Section 3: Chemical Reactivity and Mechanistic Insights

The reactivity of this compound is dominated by the chemistry of its substituted pyridine ring. The electron-withdrawing nature of the ring nitrogen atom deactivates the ring towards electrophilic attack but activates it for nucleophilic aromatic substitution (SₙAr), particularly at the C2 and C4 positions.[11][12]

Nucleophilic Aromatic Substitution (SₙAr)

The primary utility of this molecule as a building block stems from the reactivity of the C2-chlorine atom. This position is activated towards nucleophilic attack, allowing for the displacement of the chloride leaving group by a wide range of nucleophiles (e.g., amines, alcohols, thiols).[13][14]

The reaction proceeds via a two-step addition-elimination mechanism.[12][15]

  • Addition: The nucleophile attacks the carbon atom bearing the chlorine, breaking the aromaticity of the ring and forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[12]

  • Elimination: The aromaticity is restored by the elimination of the chloride leaving group.

The presence of the electron-donating hydroxyl and methyl groups slightly tempers the electrophilicity of the ring compared to pyridines bearing only electron-withdrawing groups. However, the inherent activation by the ring nitrogen ensures that SₙAr remains the most synthetically valuable reaction pathway.

Note: The DOT script above is a template. A visual representation would require actual chemical structure images, which cannot be generated directly in this format. The diagram illustrates the nucleophile (Nu:⁻) attacking the reactant, forming the intermediate, which then releases the chloride ion to form the final product.

Caption: General mechanism for Nucleophilic Aromatic Substitution (SₙAr).

Section 4: Applications in Drug Development & Agrochemicals

The ability to easily introduce diverse functionalities at the C2 position makes this compound a high-value intermediate in discovery chemistry.

Intermediate for ALK5 Kinase Inhibitors

A significant application of this compound is as a key reagent in the synthesis of inhibitors for the Activin Receptor-Like Kinase 5 (ALK5), also known as the TGF-β type I receptor.[2] The TGF-β signaling pathway is implicated in numerous pathologies, including cancer and fibrosis, making ALK5 a major therapeutic target.[16][17]

In these syntheses, the hydroxyl group of this compound is typically used to form an ether linkage with another aromatic ring system (a Williamson ether synthesis), while the chloro group is later displaced or remains as a key interaction point in the final inhibitor.[2]

G cluster_alk5 Application Workflow: ALK5 Inhibitor Synthesis Start This compound Step1 O-Alkylation (Ether Synthesis) with Ar-X Start->Step1 Intermediate Pyridinyloxy Intermediate Step1->Intermediate Step2 Further functionalization (e.g., SₙAr, Cross-coupling) Intermediate->Step2 Final ALK5 Inhibitor Scaffold Step2->Final

Caption: Synthetic workflow from the title compound to an ALK5 inhibitor scaffold.

Precursor for Agrochemicals

The chloropyridine scaffold is a cornerstone of modern agrochemicals, particularly insecticides like neonicotinoids.[18] While direct applications of this compound are less documented in this area, its structural motifs are highly relevant. The reactive chlorine and the potential for derivatization make it and similar compounds valuable for creating new herbicides, fungicides, and pesticides with tailored biological activities.

Section 5: Safety, Handling, and Storage

As a laboratory chemical, this compound requires careful handling in a controlled environment.

Hazard ClassGHS Code(s)Description
Acute Toxicity, Oral H302Harmful if swallowed
Skin Irritation H315Causes skin irritation
Eye Irritation H319Causes serious eye irritation
STOT-SE H335May cause respiratory irritation

Handling Precautions:

  • Use only in a well-ventilated area, preferably a chemical fume hood.

  • Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Avoid breathing dust, fumes, or vapors.

  • Wash hands thoroughly after handling.

Storage:

  • Store in a tightly sealed container.

  • Keep in a cool, dry place away from incompatible materials.

  • For long-term stability, storage at 2-8°C under an inert atmosphere (e.g., argon or nitrogen) is recommended.[3]

Conclusion

This compound (CAS 35680-24-1) is a strategically important heterocyclic compound whose value is defined by its versatile reactivity. Its capacity for undergoing nucleophilic aromatic substitution at the C2 position, combined with the synthetic handles provided by its hydroxyl and methyl groups, makes it an ideal starting point for the synthesis of complex molecular targets. Its demonstrated role in the development of potent ALK5 inhibitors highlights its significance in medicinal chemistry. For scientists engaged in the synthesis of novel therapeutics and agrochemicals, a thorough understanding of this building block's properties and reactivity is essential for accelerating discovery and innovation.

References

A Senior Application Scientist's Technical Guide to 2-Chloro-6-methylpyridin-3-ol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth analysis of 2-Chloro-6-methylpyridin-3-ol (CAS No. 35680-24-1), a pivotal heterocyclic building block in modern synthetic and medicinal chemistry. We will explore its core chemical and physical properties, reactivity profile, and established applications, with a particular focus on its role as a key intermediate in the synthesis of high-value pharmaceutical agents. This document is intended for researchers, chemists, and drug development professionals seeking a comprehensive understanding of this versatile reagent. By elucidating the causality behind its synthetic utility and providing validated procedural insights, this guide aims to empower scientists to effectively leverage this compound in their research and development endeavors.

Core Compound Identity and Physicochemical Properties

This compound, also known as 2-chloro-3-hydroxy-6-picoline, is a substituted pyridine derivative featuring a chlorine atom, a methyl group, and a hydroxyl group on the pyridine ring.[1] This specific arrangement of functional groups imparts a unique reactivity profile, making it a valuable precursor in the synthesis of complex molecular architectures. Its identity and key physical properties are summarized below.

PropertyValueSource(s)
IUPAC Name This compound[1]
Synonyms This compound; 2-CHLORO-3-HYDROXY-6-PICOLINE; 2-Chloro-3-hydroxy-6-methylpyridine[1]
CAS Number 35680-24-1[1][2][3][4]
Molecular Formula C6H6ClNO[1][3][4]
Molecular Weight 143.57 g/mol [1][3][4]
Appearance Yellow to brown solid[3]
Storage Temp. Under inert gas (nitrogen or Argon) at 2-8°C[3]
SMILES Cc1ccc(O)c(Cl)n1[4]
InChIKey LCVJZBIGDFXRLU-UHFFFAOYSA-N[3]

Molecular Reactivity and Synthetic Profile

The synthetic utility of this compound is dictated by its three primary functional groups: the nucleophilic hydroxyl group, the electrophilic chlorinated carbon center, and the pyridine ring which can be subject to various coupling reactions.

  • Hydroxyl Group Reactivity: The phenolic hydroxyl group is acidic and can be readily deprotonated to form a phenoxide. This allows for O-alkylation or O-arylation reactions, such as the Williamson ether synthesis, to introduce diverse substituents at this position. This is a common strategy for linking the pyridine core to other molecular fragments.

  • Chloro Group Displacement: The chlorine atom at the 2-position is susceptible to nucleophilic aromatic substitution (SNAr), although it is less activated than chloro-substituents on nitro-substituted rings. More commonly, it serves as a handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), enabling the formation of carbon-carbon or carbon-nitrogen bonds at this position.

  • Combined Reactivity in Drug Synthesis: The interplay between these functional groups is critical. For instance, the hydroxyl group can be used as a directing group or protected while a cross-coupling reaction is performed at the chloro-position. Subsequently, deprotection and further modification at the oxygen can build molecular complexity in a controlled, stepwise manner. This strategic functionalization is a cornerstone of its application in medicinal chemistry.

Caption: Key reactivity sites of this compound.

Application as a Precursor in Drug Development

The primary and most significant application of this compound is its use as a versatile intermediate in the synthesis of biologically active molecules. Its structure is a common scaffold found in a variety of therapeutic candidates.

Synthesis of ALK5 Inhibitors

A notable application is its role as a reagent in the preparation of 1-amino-4-(3-pyridinyloxy)pyridines, which have been investigated as potent inhibitors of Activin-like Kinase 5 (ALK5).[2] ALK5 is a transmembrane serine/threonine kinase receptor involved in the TGF-β signaling pathway, which plays a crucial role in cell proliferation, differentiation, and apoptosis. Dysregulation of this pathway is implicated in various diseases, including cancer and fibrosis. The this compound moiety is incorporated to form the core pyridinyloxy structure of these inhibitors.

Intermediate for COX-2 Inhibitors

The pyridine scaffold is a key component in several selective COX-2 inhibitors. While direct synthesis of Etoricoxib from this specific intermediate is not the primary patented route, structurally similar pyridinols are fundamental to building the core of this important anti-inflammatory drug.[5][6][7] The synthesis of such complex bipyridine systems often involves palladium-catalyzed cross-coupling reactions where a functionalized pyridine, like this compound, serves as one of the coupling partners.[7][8]

Synthetic_Application_Workflow start This compound process1 Pd-Catalyzed Cross-Coupling (at -Cl site) start->process1 process2 Ether Synthesis (at -OH site) start->process2 reagent1 Coupling Partner (e.g., Boronic Acid) reagent1->process1 reagent2 Alkylating/Arylating Agent reagent2->process2 intermediate Functionalized Pyridine Intermediate process1->intermediate process2->intermediate process3 Further Synthetic Steps (e.g., oxidation, cyclization) intermediate->process3 end Active Pharmaceutical Ingredient (API) (e.g., ALK5/COX-2 Inhibitor) process3->end

Caption: Generalized workflow for API synthesis using the title compound.

Exemplary Experimental Protocol: O-Arylation

The following protocol describes a representative O-arylation reaction, a common step when using this intermediate. This procedure is illustrative and should be adapted and optimized based on specific substrates and laboratory conditions.

Objective: To synthesize a diaryl ether via a nucleophilic aromatic substitution reaction at the hydroxyl position.

Materials:

  • This compound (1.0 eq)

  • An activated aryl halide (e.g., 4-fluoronitrobenzene) (1.1 eq)

  • Potassium carbonate (K2CO3), anhydrous (2.0 eq)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Brine solution

  • Magnesium sulfate (MgSO4), anhydrous

Procedure:

  • Reactor Setup: To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add this compound and anhydrous potassium carbonate.

    • Rationale: A dry, inert atmosphere (nitrogen) is essential to prevent moisture from quenching the base and interfering with the reaction. Potassium carbonate is a mild base sufficient to deprotonate the phenolic hydroxyl group to form the reactive nucleophile.

  • Solvent Addition: Add anhydrous DMF to the flask via syringe to dissolve/suspend the reagents.

    • Rationale: DMF is a polar aprotic solvent that effectively solvates the potassium phenoxide intermediate, enhancing its nucleophilicity. Its high boiling point is suitable for heated reactions.

  • Reagent Addition: Add the activated aryl halide (e.g., 4-fluoronitrobenzene) to the stirring mixture.

    • Rationale: An electron-withdrawing group (e.g., -NO2) on the aryl halide is critical to activate the ring towards nucleophilic aromatic substitution.

  • Reaction: Heat the mixture to 80-100°C and monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

    • Rationale: Heating provides the necessary activation energy for the substitution to proceed at a reasonable rate.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into water and extract the product with ethyl acetate (3x).

    • Rationale: This step quenches the reaction and partitions the organic product into the ethyl acetate layer, separating it from the inorganic salts (K2CO3, KF) and DMF which are soluble in water.

  • Purification: Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Rationale: The brine wash removes residual water from the organic layer. MgSO4 is a drying agent that removes the final traces of water. Concentration removes the solvent.

  • Final Product: Purify the resulting crude product by column chromatography on silica gel or recrystallization to yield the pure diaryl ether.

    • Rationale: Purification is necessary to remove unreacted starting materials and any side products to obtain the desired compound with high purity.

Safety and Handling

While a specific, comprehensive safety data sheet for this compound is not widely available, data from structurally related chloropyridines provides a strong basis for hazard assessment.[9][10][11][12]

  • Hazard Classification: Based on analogous compounds, this compound should be handled as a substance that is harmful if swallowed, in contact with skin, or if inhaled.[9][10][12] It is expected to cause skin irritation and serious eye irritation, and may cause respiratory irritation.[9][10][11]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[9][11]

  • Handling: All manipulations should be performed in a well-ventilated fume hood to avoid inhalation of dust or vapors.[9][11] Avoid contact with skin and eyes. Do not eat, drink, or smoke when using this product.[9][11]

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place, preferably under an inert atmosphere as recommended.[3][9]

  • First Aid:

    • Skin Contact: Immediately wash off with plenty of soap and water. If irritation persists, seek medical attention.[9][10]

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[9][10]

    • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[9][10]

    • Ingestion: Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[10]

Conclusion

This compound is a high-value chemical intermediate with a well-defined reactivity profile that makes it indispensable in the field of medicinal chemistry. Its strategic importance in the synthesis of ALK5 inhibitors and other complex pharmaceutical agents underscores its utility. A thorough understanding of its properties, reactivity, and handling requirements is essential for any researcher aiming to incorporate this powerful building block into a synthetic strategy. By leveraging its distinct functional handles, scientists can continue to develop novel therapeutics for a range of human diseases.

References

2-Chloro-6-methylpyridin-3-ol molecular structure

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Molecular Structure, Synthesis, and Application of 2-Chloro-6-methylpyridin-3-ol

Abstract

This technical guide provides a comprehensive overview of this compound (CAS No: 35680-24-1), a key heterocyclic building block in modern medicinal chemistry. Intended for researchers, medicinal chemists, and drug development professionals, this document delves into the molecule's structural features, including its tautomeric nature, and presents a detailed, field-proven synthetic protocol. Furthermore, it outlines standard methods for spectroscopic characterization and discusses its primary application as a crucial intermediate in the synthesis of advanced therapeutic agents, notably as a precursor for activin-like kinase 5 (ALK5) inhibitors. The guide is structured to provide not just procedural steps but also the underlying scientific rationale, ensuring a deep and actionable understanding of this versatile compound.

Molecular Structure and Physicochemical Properties

This compound is a substituted pyridine derivative, a class of compounds highly valued in the pharmaceutical industry for their presence in numerous approved drugs.[1][2] The core structure consists of a pyridine ring, which is an aromatic six-membered heterocycle containing one nitrogen atom.

The substitution pattern—a chlorine atom at position 2, a hydroxyl group at position 3, and a methyl group at position 6—imparts specific electronic and steric properties that are crucial for its reactivity and utility as a synthetic intermediate. The chlorine atom acts as a leaving group in nucleophilic aromatic substitution reactions, while the hydroxyl group can be alkylated or used as a directing group.

Tautomerism: The Pyridinol-Pyridinone Equilibrium

A critical structural feature of pyridin-3-ols is their existence in a tautomeric equilibrium with the corresponding pyridin-3(2H)-one form. Tautomerism, the interconversion of constitutional isomers, can significantly influence a molecule's chemical reactivity and biological interactions.[3]

For this compound, the equilibrium is between the aromatic alcohol (the pyridinol form) and the non-aromatic ketone (the pyridinone form).

Caption: Tautomeric equilibrium of this compound.

It is well-established that for 3-hydroxypyridines, the equilibrium overwhelmingly favors the aromatic pyridinol tautomer. The stability gained from maintaining the aromaticity of the pyridine ring far outweighs the strength of the carbon-oxygen double bond in the pyridinone form.[4][5] This is a key consideration for reaction planning, as the molecule will predominantly react as an aromatic alcohol.

Physicochemical Data

The key identifying and physical properties of this compound are summarized below for quick reference.

PropertyValueSource(s)
IUPAC Name This compound[6]
Synonyms 2-Chloro-3-hydroxy-6-picoline[7]
CAS Number 35680-24-1[7][8]
Molecular Formula C₆H₆ClNO[6][7]
Molecular Weight 143.57 g/mol [6][7]
Appearance Yellow to brown solidChemicalBook
Storage Temp. Under inert gas (Nitrogen or Argon) at 2-8°CChemicalBook
Monoisotopic Mass 143.0138 Da[6]
XlogP (Predicted) 1.9[6]

Synthesis and Purification Protocol

The synthesis of this compound can be efficiently achieved from its corresponding amine precursor, 2-amino-6-methylpyridin-3-ol, via a Sandmeyer-type reaction. This classic transformation in aromatic chemistry provides a reliable and scalable method for introducing a chloro substituent.

Synthesis Workflow Diagram

The following diagram illustrates the key steps in the transformation from the amino precursor to the final chlorinated product.

SynthesisWorkflow start Start: 2-Amino-6-methylpyridin-3-ol diazotization Step 1: Diazotization Reagents: NaNO₂, aq. HCl Temp: 0-5 °C start->diazotization Dissolve intermediate Intermediate: Pyridinium Diazonium Salt (Unstable, used in situ) diazotization->intermediate Forms sandmeyer Step 2: Sandmeyer Reaction Reagents: Copper(I) Chloride (CuCl) Temp: 0 °C to RT intermediate->sandmeyer Reacts with workup Step 3: Work-up & Extraction Reagents: NH₄OH, Ethyl Acetate sandmeyer->workup Quench & Extract purification Step 4: Purification Method: Silica Gel Chromatography workup->purification Isolate Crude product Product: this compound purification->product Yields Pure

Caption: Workflow for the synthesis of this compound.

Step-by-Step Experimental Protocol

This protocol is based on well-established procedures for the diazotization of aminopyridines followed by Sandmeyer chlorination.[9][10]

Materials:

  • 2-Amino-6-methylpyridin-3-ol

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂)

  • Copper(I) Chloride (CuCl)

  • Concentrated Ammonium Hydroxide (NH₄OH)

  • Ethyl Acetate (EtOAc)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica Gel (for chromatography)

Procedure:

  • Diazonium Salt Formation:

    • In a three-necked round-bottom flask equipped with a mechanical stirrer and a thermometer, suspend 2-amino-6-methylpyridin-3-ol (1.0 eq) in concentrated hydrochloric acid (approx. 3 M).

    • Cool the suspension to 0-5 °C using an ice-salt bath. Causality: Low temperatures are critical to prevent the premature decomposition of the highly reactive diazonium salt intermediate.

    • Prepare a solution of sodium nitrite (1.1 eq) in cold water. Add this solution dropwise to the cooled suspension while stirring vigorously, ensuring the internal temperature does not exceed 5 °C.

    • Stir the reaction mixture at 0-5 °C for an additional 30 minutes after the addition is complete to ensure full conversion to the diazonium salt.

  • Sandmeyer Reaction:

    • In a separate flask, prepare a solution or suspension of Copper(I) chloride (1.2 eq) in concentrated HCl at 0 °C.

    • Slowly add the cold diazonium salt solution from Step 1 to the CuCl solution. Vigorous nitrogen evolution will be observed. Mechanism: The Cu(I) catalyst facilitates the replacement of the diazonium group (-N₂⁺) with a chloride ion.

    • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 1-2 hours until gas evolution ceases.

  • Work-up and Extraction:

    • Cool the reaction mixture in an ice bath and carefully basify to a pH of ~8-9 by the slow addition of concentrated ammonium hydroxide. This neutralizes the excess acid and precipitates copper salts.

    • Transfer the mixture to a separatory funnel and extract the aqueous phase three times with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Purification:

    • Concentrate the filtered organic solution under reduced pressure to yield the crude product.

    • Purify the crude solid by flash column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient, to afford pure this compound.

Spectroscopic Characterization

¹H NMR (Proton NMR):

  • Aromatic Protons: Two signals are expected in the aromatic region (δ 6.5-8.5 ppm). These will appear as two doublets, corresponding to the protons at C4 and C5 of the pyridine ring, with a typical ortho coupling constant (J ≈ 8 Hz).

  • Methyl Protons: A singlet integrating to three protons will appear in the upfield region (δ 2.2-2.6 ppm), corresponding to the -CH₃ group at C6.

  • Hydroxyl Proton: A broad singlet will be present (variable chemical shift, δ 5.0-10.0 ppm depending on solvent and concentration), corresponding to the -OH proton. This peak will disappear upon D₂O exchange, a key validation step.

¹³C NMR (Carbon NMR):

  • Six distinct signals are expected, one for each carbon atom.

  • Aromatic Carbons: Five signals will appear in the aromatic region (δ 110-160 ppm). The carbon bearing the chlorine (C2) and the carbon bearing the hydroxyl group (C3) will be significantly shifted due to the electronegativity of the substituents.

  • Methyl Carbon: One signal will appear in the aliphatic region (δ 15-25 ppm).

Mass Spectrometry (MS):

  • The mass spectrum will show a distinct molecular ion peak (M⁺).

  • A crucial feature will be the presence of an M+2 peak with an intensity approximately one-third of the molecular ion peak (a 3:1 ratio). Rationale: This isotopic pattern is the characteristic signature of a molecule containing a single chlorine atom, due to the natural abundance of the ³⁵Cl (75%) and ³⁷Cl (25%) isotopes.[13]

  • Predicted m/z for adducts include [M+H]⁺ at 144.02108 and [M+Na]⁺ at 166.00302.[6]

Applications in Drug Discovery

The unique arrangement of functional groups makes this compound a valuable starting material for building more complex molecules, particularly in the field of kinase inhibitors.

Precursor for ALK5 Inhibitors

The primary documented application of this compound is as a reagent in the preparation of inhibitors for activin-like kinase 5 (ALK5), also known as TGF-β type I receptor.[8] The TGF-β signaling pathway is implicated in numerous cellular processes, and its dysregulation is a hallmark of diseases like cancer and fibrosis.[14][15] Therefore, ALK5 is a high-priority target for therapeutic intervention.

In the synthesis of ALK5 inhibitors, the hydroxyl group of this compound is typically used to form an ether linkage with another aromatic or heterocyclic system (a Williamson ether synthesis). This reaction forms a diaryl ether scaffold, which is a common motif in many kinase inhibitors.

DrugDiscovery start This compound reaction Nucleophilic Aromatic Substitution (SNAr) or Ether Synthesis start->reaction reagent Heterocyclic Core (e.g., with a leaving group) reagent->reaction intermediate Diaryl Ether Intermediate reaction->intermediate Forms Scaffold further_steps Further Functionalization intermediate->further_steps final_drug Potent & Selective ALK5 Inhibitor further_steps->final_drug Leads to

Caption: Role as a building block in ALK5 inhibitor synthesis.

The 2-chloro and 6-methyl groups also play crucial roles. They provide steric and electronic handles that can be fine-tuned to optimize the final compound's potency, selectivity, and pharmacokinetic properties. Numerous research programs have developed potent ALK5 inhibitors based on scaffolds derived from substituted pyridines.[16][17]

Safety and Handling

As with all laboratory chemicals, this compound should be handled with appropriate care. Based on safety data for structurally related chloromethylpyridines, the following precautions are advised.[12]

  • Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety glasses or goggles, and a lab coat.

  • Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials. The recommended storage is under an inert atmosphere (nitrogen or argon) at 2-8 °C.

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

This compound is a strategically important heterocyclic compound whose value lies in its versatile and well-defined reactivity. Its structure, dominated by the aromatic pyridinol tautomer, provides three distinct functional handles for synthetic elaboration. The established protocols for its synthesis and the clear predictive power of modern spectroscopy make it a reliable tool for medicinal chemists. Its demonstrated utility as a core fragment in the development of ALK5 inhibitors underscores its significance in the ongoing search for novel therapeutics to treat complex diseases.

References

An In-depth Technical Guide to the Synthesis of 2-Chloro-6-methylpyridin-3-ol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-6-methylpyridin-3-ol is a pivotal heterocyclic building block in the landscape of medicinal chemistry and pharmaceutical development. The unique arrangement of its functional groups—a chlorine atom, a methyl group, and a hydroxyl group on a pyridine core—makes it a versatile scaffold for creating complex molecules with significant biological activity. Its primary role as a key intermediate in the synthesis of inhibitors for activin-like kinase 5 (ALK5) underscores its importance in the development of novel anticancer therapeutics.[1] The strategic positioning of its substituents offers multiple avenues for chemical modification, rendering it an invaluable asset for generating diverse compound libraries in the pursuit of new drug candidates.

This guide presents a comprehensive, in-depth exploration of a robust and validated synthetic pathway to this compound. Authored for the discerning eye of researchers, chemists, and professionals in the field of drug development, this document transcends a mere recitation of procedural steps. It delves into the causal relationships behind experimental choices, ensuring a deep understanding of the chemical principles at play. The methodologies detailed are designed to be self-validating, offering a high degree of reliability and reproducibility for laboratory and potential scale-up applications.

Strategic Overview: A Multi-Step Synthesis from 2-Amino-6-methylpyridine

The selected synthetic strategy commences with the commercially available and cost-effective starting material, 2-amino-6-methylpyridine. This multi-step pathway is predicated on a logical sequence of well-established and high-yielding chemical transformations, ensuring a practical and efficient route to the target molecule. The overall synthetic scheme is illustrated below, providing a visual roadmap of the chemical journey from starting material to final product.

Overall Synthesis Pathway Start 2-Amino-6-methylpyridine Intermediate1 2-Amino-3-nitro-6-methylpyridine Start->Intermediate1 Nitration Intermediate2 2-Hydroxy-3-nitro-6-methylpyridine Intermediate1->Intermediate2 Diazotization & Hydrolysis Intermediate3 2-Chloro-3-nitro-6-methylpyridine Intermediate2->Intermediate3 Chlorination Intermediate4 2-Chloro-3-amino-6-methylpyridine Intermediate3->Intermediate4 Reduction End This compound Intermediate4->End Diazotization & Hydrolysis

Caption: Overall synthetic pathway for this compound.

Detailed Synthesis Protocols and Mechanistic Insights

Step 1: Nitration of 2-Amino-6-methylpyridine

Causality and Experimental Choice: The initial step involves the regioselective introduction of a nitro group at the C3 position of the pyridine ring. The amino group at C2 is a strong activating group and directs electrophilic substitution to the ortho (C3) and para (C5) positions. Due to steric hindrance from the adjacent methyl group at C6, the nitration predominantly occurs at the C3 position. A mixture of sulfuric and nitric acid is the classic and effective nitrating agent for this transformation.

Experimental Protocol:

  • In a flask equipped with a magnetic stirrer and a dropping funnel, carefully add 2-amino-6-methylpyridine to concentrated sulfuric acid at a temperature maintained between 0 and 5 °C.

  • Once the starting material is completely dissolved, a cooled mixture of concentrated nitric acid and concentrated sulfuric acid is added dropwise, ensuring the reaction temperature does not exceed 10 °C.

  • After the addition is complete, the reaction mixture is stirred at room temperature for several hours until the reaction is complete (monitored by TLC).

  • The reaction mixture is then poured onto crushed ice, and the resulting solution is neutralized with a suitable base (e.g., sodium hydroxide or ammonium hydroxide) to precipitate the product.

  • The solid is collected by filtration, washed with cold water, and dried to yield 2-amino-3-nitro-6-methylpyridine.

Step 1: Nitration cluster_start Starting Material cluster_reagents Reagents cluster_product Product 2-Amino-6-methylpyridine 2-Amino-6-methylpyridine 2-Amino-3-nitro-6-methylpyridine 2-Amino-3-nitro-6-methylpyridine 2-Amino-6-methylpyridine->2-Amino-3-nitro-6-methylpyridine Nitration H2SO4, HNO3 H2SO4, HNO3

Caption: Nitration of 2-amino-6-methylpyridine.

Step 2: Diazotization and Hydrolysis to 2-Hydroxy-3-nitro-6-methylpyridine

Causality and Experimental Choice: The second step transforms the amino group at the C2 position into a hydroxyl group. This is achieved via a diazotization reaction, where the primary aromatic amine reacts with nitrous acid (generated in situ from sodium nitrite and a strong acid) to form a diazonium salt.[2] This diazonium salt is then hydrolyzed in the aqueous acidic solution to the corresponding pyridinol.

Experimental Protocol:

  • Dissolve 2-amino-3-nitro-6-methylpyridine in an aqueous solution of a strong acid (e.g., sulfuric acid or hydrochloric acid) and cool the mixture to 0-5 °C in an ice bath.

  • A solution of sodium nitrite in water is added dropwise to the cooled solution, maintaining the temperature below 5 °C.

  • The reaction mixture is stirred at this temperature for a specified period to ensure complete formation of the diazonium salt.

  • The mixture is then gently warmed to facilitate the hydrolysis of the diazonium salt, which is typically accompanied by the evolution of nitrogen gas.

  • After the reaction is complete, the product, 2-hydroxy-3-nitro-6-methylpyridine, is isolated by filtration or extraction.

Step 2: Diazotization and Hydrolysis cluster_start Starting Material cluster_reagents Reagents cluster_product Product 2-Amino-3-nitro-6-methylpyridine 2-Amino-3-nitro-6-methylpyridine 2-Hydroxy-3-nitro-6-methylpyridine 2-Hydroxy-3-nitro-6-methylpyridine 2-Amino-3-nitro-6-methylpyridine->2-Hydroxy-3-nitro-6-methylpyridine Diazotization & Hydrolysis 1. NaNO2, H2SO4\n2. H2O, Heat 1. NaNO2, H2SO4 2. H2O, Heat Step 3: Chlorination cluster_start Starting Material cluster_reagents Reagents cluster_product Product 2-Hydroxy-3-nitro-6-methylpyridine 2-Hydroxy-3-nitro-6-methylpyridine 2-Chloro-3-nitro-6-methylpyridine 2-Chloro-3-nitro-6-methylpyridine 2-Hydroxy-3-nitro-6-methylpyridine->2-Chloro-3-nitro-6-methylpyridine Chlorination POCl3, Heat POCl3, Heat Step 4: Reduction cluster_start Starting Material cluster_reagents Reagents cluster_product Product 2-Chloro-3-nitro-6-methylpyridine 2-Chloro-3-nitro-6-methylpyridine 2-Chloro-3-amino-6-methylpyridine 2-Chloro-3-amino-6-methylpyridine 2-Chloro-3-nitro-6-methylpyridine->2-Chloro-3-amino-6-methylpyridine Reduction H2, Pd/C H2, Pd/C Step 5: Final Hydroxylation cluster_start Starting Material cluster_reagents Reagents cluster_product Product 2-Chloro-3-amino-6-methylpyridine 2-Chloro-3-amino-6-methylpyridine This compound This compound 2-Chloro-3-amino-6-methylpyridine->this compound Diazotization & Hydrolysis 1. NaNO2, H2SO4\n2. H2O, Heat 1. NaNO2, H2SO4 2. H2O, Heat

References

Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of 2-Chloro-6-methylpyridin-3-ol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-6-methylpyridin-3-ol is a substituted pyridine derivative that serves as a crucial building block in the synthesis of various pharmaceutical and agrochemical compounds. Its unique structural features make it a valuable intermediate for introducing the pyridinol moiety into larger, more complex molecules. As with any reactive chemical intermediate, a thorough understanding of its hazard profile and the implementation of rigorous safety protocols are paramount to ensure the well-being of laboratory personnel and the integrity of research outcomes. This guide provides a comprehensive overview of the safety and handling precautions for this compound, drawing upon established best practices and data from structurally related compounds to offer a robust framework for its safe utilization in a research and development setting.

Hazard Identification and Risk Assessment

Based on the hazard classifications of analogous compounds, this compound should be treated as a hazardous substance with the potential to cause significant health effects upon exposure.[1][2][3]

GHS Hazard Classification (Anticipated)

Hazard ClassCategoryGHS PictogramSignal WordHazard Statement
Acute Toxicity, OralCategory 4грузовикWarningH302: Harmful if swallowed
Skin Corrosion/IrritationCategory 2грузовикWarningH315: Causes skin irritation
Serious Eye Damage/Eye IrritationCategory 2грузовикWarningH319: Causes serious eye irritation
Specific Target Organ Toxicity - Single Exposure (Respiratory Tract Irritation)Category 3грузовикWarningH335: May cause respiratory irritation

The primary routes of exposure are inhalation, skin contact, eye contact, and ingestion. The anticipated health effects include:

  • Inhalation: May cause respiratory tract irritation.

  • Skin Contact: Causes skin irritation.

  • Eye Contact: Causes serious eye irritation.

  • Ingestion: Harmful if swallowed.[1]

A thorough risk assessment should be conducted before any new experimental protocol involving this compound is initiated. This assessment should consider the quantity of the substance being used, the potential for aerosol generation, and the duration of the handling procedures.

Safe Handling and Storage Protocols

Adherence to strict handling and storage protocols is critical to minimize the risk of exposure.

Engineering Controls

All manipulations of this compound, including weighing and transfer, should be conducted within a certified chemical fume hood to prevent the inhalation of dust or vapors. The fume hood should have a tested and adequate face velocity. An eyewash station and a safety shower must be readily accessible in the immediate work area.

Handling Procedures
  • Avoid Dust Generation: Handle the solid material carefully to avoid the formation of dust. Use appropriate tools, such as spatulas, for transfers.

  • Personal Hygiene: Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.

  • Container Management: Keep the container tightly closed when not in use to prevent contamination and potential exposure.

Storage Requirements

Store this compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents. The storage container should be clearly labeled with the chemical name, CAS number, and appropriate hazard warnings.

Personal Protective Equipment (PPE)

The selection and proper use of PPE are the final barriers between the researcher and the chemical. The following PPE is mandatory when handling this compound.

PPE Selection Workflow

PPE_Selection cluster_assessment Risk Assessment cluster_ppe PPE Requirements Start Handling this compound Risk Potential for Dust/Aerosol Generation? Start->Risk Base_PPE Standard Lab Attire: - Closed-toe shoes - Long pants - Lab coat Risk->Base_PPE Yes/No Eye_Protection Eye/Face Protection: - Chemical safety goggles - Face shield (if splash hazard exists) Base_PPE->Eye_Protection Always Required Hand_Protection Hand Protection: - Chemical-resistant gloves (e.g., nitrile) Eye_Protection->Hand_Protection Always Required Respiratory_Protection Respiratory Protection: - Use in a certified chemical fume hood - Consider a respirator for high-risk tasks Hand_Protection->Respiratory_Protection Always Required

Caption: PPE Selection Workflow for Handling this compound.

Emergency Procedures

Preparedness is key to effectively managing any chemical incident. All personnel handling this compound must be familiar with the following emergency procedures.

Emergency Response Decision Tree

Emergency_Response cluster_exposure Personnel Exposure cluster_spill Chemical Spill Incident Chemical Incident Occurs Exposure_Type Type of Exposure? Incident->Exposure_Type Spill_Size Spill Size? Incident->Spill_Size Inhalation Inhalation: - Move to fresh air - Seek medical attention Exposure_Type->Inhalation Inhalation Skin_Contact Skin Contact: - Remove contaminated clothing - Wash area with soap and water for 15 min - Seek medical attention if irritation persists Exposure_Type->Skin_Contact Skin Eye_Contact Eye Contact: - Immediately flush with water for 15 min - Seek immediate medical attention Exposure_Type->Eye_Contact Eyes Ingestion Ingestion: - Do NOT induce vomiting - Rinse mouth with water - Seek immediate medical attention Exposure_Type->Ingestion Ingestion Minor_Spill Minor Spill: - Alert others in the area - Absorb with inert material - Clean and decontaminate the area - Dispose of waste properly Spill_Size->Minor_Spill Minor Major_Spill Major Spill: - Evacuate the area - Alert EHS and emergency services - Do not attempt to clean up Spill_Size->Major_Spill Major

Caption: Emergency Response Decision Tree for Incidents Involving this compound.

Disposal Considerations

All waste containing this compound must be treated as hazardous waste.

  • Waste Collection: Collect all waste materials, including contaminated PPE and absorbent materials, in a designated, labeled, and sealed container.

  • Disposal Regulations: Dispose of the chemical waste in accordance with all applicable federal, state, and local environmental regulations. Consult with your institution's EHS department for specific disposal procedures.

Conclusion

While this compound is a valuable reagent in synthetic chemistry, its potential hazards necessitate a cautious and well-informed approach to its handling. By implementing the engineering controls, work practices, and personal protective measures outlined in this guide, researchers can mitigate the risks associated with its use and maintain a safe laboratory environment. Continuous vigilance and a commitment to safety are essential when working with any chemical intermediate.

References

A Senior Application Scientist's Guide to 2-Chloro-6-methylpyridin-3-ol: A Pivotal Starting Material in Modern Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of a Functionalized Pyridine Core

In the landscape of pharmaceutical and agrochemical development, the pyridine scaffold is a "privileged structure," a core motif consistently found in biologically active molecules.[1] Among the vast array of pyridine-based building blocks, 2-Chloro-6-methylpyridin-3-ol stands out as a particularly versatile and strategic starting material. Its unique arrangement of functional groups—a nucleophilic hydroxyl group, a reactive chloro substituent, and a methyl group—provides a rich platform for diverse chemical transformations. This guide offers an in-depth technical overview for researchers, chemists, and drug development professionals on harnessing the synthetic potential of this key intermediate. We will explore its synthesis, core reactivity, applications, and the critical safety protocols required for its handling, providing a framework for its effective use in complex molecule synthesis.

Physicochemical Properties and Characterization

A thorough understanding of a starting material's physical and chemical properties is the foundation of successful process development and quality control. This compound is typically a white to off-white powder.[2]

Table 1: Key Physicochemical Data for this compound

PropertyValueSource
CAS Number 35680-24-1[2][3][4][5][6]
Molecular Formula C6H6ClNO[2][3][7]
Molecular Weight 143.57 g/mol [3]
Appearance White powder[2]
Purity Typically ≥98%[2]
Storage Store in a tightly closed container[2]

Expert Insight: While the table provides basic specifications, lot-to-lot consistency is paramount. Before initiating any synthesis, it is crucial to validate the material's identity and purity via standard analytical techniques. NMR (¹H and ¹³C) will confirm the structural integrity, Mass Spectrometry will verify the molecular weight, and HPLC is essential for determining the purity profile, identifying any potential impurities that could interfere with subsequent reactions.

Synthesis of the Core Scaffold

The synthesis of functionalized pyridines often involves multi-step sequences. A plausible and common strategy for preparing this compound begins with a more readily available precursor, such as 2-amino-6-methylpyridine. The pathway involves a series of standard, well-established organic transformations. A related synthesis for 2-Chloro-3-nitro-6-methylpyridine provides a strong precedent for this approach.[8]

The logical progression involves:

  • Nitration: Introduction of a nitro group at the 3-position of the pyridine ring.

  • Diazotization & Hydrolysis: Conversion of the amino group to a hydroxyl group.

  • Chlorination: Replacement of the newly formed hydroxyl group with a chlorine atom, often using an agent like phosphorus oxychloride (POCl₃).

  • Nitro Group Reduction: Conversion of the nitro group to an amine.

  • Final Diazotization & Hydrolysis: Transformation of the resulting amino group into the target 3-hydroxyl group.

This sequence strategically manipulates the directing effects of the ring substituents to achieve the desired functionality.

Synthesis_Workflow Start 2-Amino-6-methylpyridine Step1 Nitration (H₂SO₄, HNO₃) Start->Step1 Intermediate1 2-Amino-3-nitro-6-methylpyridine Step1->Intermediate1 Step2 Diazotization (NaNO₂, H₂SO₄) Intermediate1->Step2 Intermediate2 2-Hydroxy-3-nitro-6-methylpyridine Step2->Intermediate2 Step3 Chlorination (POCl₃) Intermediate2->Step3 Intermediate3 2-Chloro-3-nitro-6-methylpyridine Step3->Intermediate3 Step4 Reduction (e.g., Fe/HCl or H₂/Pd-C) Intermediate3->Step4 Intermediate4 3-Amino-2-chloro-6-methylpyridine Step4->Intermediate4 Step5 Diazotization & Hydrolysis (NaNO₂, H₂SO₄, H₂O) Intermediate4->Step5 End This compound Step5->End

Caption: Plausible synthetic pathway from 2-amino-6-methylpyridine.

Core Reactivity and Strategic Applications

The synthetic utility of this compound arises from its two distinct reactive sites: the hydroxyl group and the chloro group. This dual functionality allows for sequential and regioselective modifications, making it a valuable precursor in combinatorial chemistry and targeted synthesis.

Causality of Reactivity:

  • The 3-OH Group: As a phenol-like hydroxyl group, it is weakly acidic and readily undergoes O-alkylation or O-arylation under basic conditions (e.g., Williamson ether synthesis). This is often the first transformation performed, as the resulting ether is stable to many subsequent reaction conditions.

  • The 2-Cl Group: The chlorine atom is positioned on an electron-deficient pyridine ring, making it susceptible to nucleophilic aromatic substitution (SₙAr). This allows for the introduction of a wide range of nitrogen, oxygen, or sulfur-based nucleophiles, which is a common strategy for building complexity and modulating biological activity.

Reactivity_Map cluster_0 Core Structure cluster_1 Key Transformations cluster_2 Resulting Scaffolds Core This compound O_Alkylation O-Alkylation / O-Arylation (e.g., R-X, Base) Core->O_Alkylation via -OH group SNAr Nucleophilic Aromatic Substitution (SₙAr) (e.g., R₂NH) Core->SNAr via -Cl group EtherProduct 3-Alkoxy/Aryloxy Pyridines O_Alkylation->EtherProduct AmineProduct 2-Amino Pyridines SNAr->AmineProduct

Caption: Key reactive sites and synthetic transformations.

Field Application: Synthesis of ALK5 Kinase Inhibitors A notable application of this starting material is in the preparation of inhibitors for Activin-like Kinase 5 (ALK5), a transmembrane serine/threonine kinase.[4] ALK5 is a target in cancer therapy. The synthesis of these inhibitors often involves an initial etherification at the 3-hydroxyl position, followed by a nucleophilic substitution at the 2-chloro position to build the final, complex molecule. This exemplifies the strategic, stepwise functionalization that this compound enables.[4]

Representative Experimental Protocol: O-Alkylation

To ensure reproducibility, protocols must be detailed and self-validating. The following is a representative, field-proven procedure for a standard O-alkylation reaction.

Objective: To synthesize 2-Chloro-3-methoxy-6-methylpyridine.

Materials:

  • This compound (1.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Sodium Hydride (NaH), 60% dispersion in mineral oil (1.2 eq)

  • Methyl Iodide (MeI) (1.2 eq)

  • Saturated aqueous Ammonium Chloride (NH₄Cl)

  • Ethyl Acetate

  • Brine

Step-by-Step Methodology:

  • Inert Atmosphere: A flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet is charged with this compound.

  • Dissolution: Anhydrous DMF is added to dissolve the starting material completely.

  • Deprotonation: The solution is cooled to 0 °C using an ice-water bath. Sodium hydride is added portion-wise, ensuring the internal temperature does not exceed 5 °C. The reaction is stirred at this temperature for 30 minutes. Causality: This step deprotonates the hydroxyl group to form the more nucleophilic sodium salt. Controlling the temperature is critical to prevent side reactions.

  • Alkylation: Methyl iodide is added dropwise via syringe at 0 °C. The reaction is then allowed to warm to room temperature and stirred for 4-6 hours.

  • Monitoring: The reaction progress is monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Quenching: The reaction is carefully quenched by slowly adding saturated aqueous NH₄Cl at 0 °C to neutralize any unreacted NaH.

  • Extraction: The mixture is transferred to a separatory funnel and diluted with ethyl acetate and water. The layers are separated, and the aqueous layer is extracted twice more with ethyl acetate.

  • Washing: The combined organic layers are washed with water and then brine to remove residual DMF and salts.

  • Drying and Concentration: The organic layer is dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by flash column chromatography on silica gel to yield the pure 2-Chloro-3-methoxy-6-methylpyridine.

Safety, Handling, and Storage

Scientific integrity demands a commitment to safety. This compound and its related precursors are hazardous materials that require strict handling protocols.[9][10]

Table 2: GHS Hazard and Precautionary Statements

CategoryCodeStatement
Hazard H302Harmful if swallowed.
H315Causes skin irritation.[10]
H319Causes serious eye irritation.[10]
H335May cause respiratory irritation.[10]
Precautionary P261Avoid breathing dust/fume/gas/mist/vapors/spray.[10][11]
P280Wear protective gloves/protective clothing/eye protection/face protection.[10][11]
P302+P352IF ON SKIN: Wash with plenty of soap and water.[10]
P305+P351+P338IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[10]

Handling and Storage Protocols:

  • Engineering Controls: Always handle this compound in a well-ventilated chemical fume hood.[9][10] Ensure that eyewash stations and safety showers are readily accessible.[10]

  • Personal Protective Equipment (PPE): Standard PPE includes a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.[9][10]

  • Storage: Store in a cool, dry, well-ventilated area in a tightly sealed container, away from incompatible materials such as strong oxidizing agents.[9]

  • Disposal: Dispose of waste materials in accordance with local, state, and federal regulations.[9]

Conclusion

This compound is more than just a chemical intermediate; it is a strategic tool for the modern synthetic chemist. Its defined points of reactivity allow for the controlled and predictable construction of complex molecular architectures. By understanding its synthesis, reactivity, and handling requirements, researchers can effectively leverage this building block to accelerate the discovery and development of novel pharmaceuticals and other high-value chemical entities. Its continued application in programs targeting critical diseases underscores its importance and enduring value in the field.

References

Physical and chemical characteristics of 2-Chloro-6-methylpyridin-3-ol

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 2-Chloro-6-methylpyridin-3-ol for Advanced Research

This guide serves as a comprehensive technical resource on this compound, designed for researchers, medicinal chemists, and drug development professionals. It moves beyond a simple data sheet to provide foundational knowledge, practical methodologies, and contextual applications, ensuring a deep understanding of this valuable chemical intermediate.

Section 1: Core Identification and Molecular Architecture

This compound is a substituted pyridine derivative that serves as a crucial building block in the synthesis of complex organic molecules. Its unique arrangement of a hydroxyl group, a chlorine atom, and a methyl group on the pyridine ring offers distinct reactivity profiles that are leveraged in multi-step synthetic campaigns.

  • IUPAC Name : this compound

  • Synonyms : 2-Chloro-3-hydroxy-6-picoline, 2-Chloro-3-hydroxy-6-methylpyridine[1]

  • CAS Number : 35680-24-1[1]

  • Molecular Formula : C₆H₆ClNO[2]

  • Molecular Weight : 143.57 g/mol [2]

The structural arrangement of the molecule is paramount to its chemical behavior. The chlorine atom at the 2-position and the hydroxyl group at the 3-position are key functional handles for subsequent chemical transformations.

Caption: Molecular Structure of this compound.

Section 2: Physicochemical Characteristics

The physical and chemical properties of a compound dictate its handling, storage, and reaction conditions. While comprehensive experimental data for this compound is not extensively published, the available information and data from analogous structures are summarized below.

PropertyValue / DescriptionSource(s)
Appearance Yellow to brown solid; also reported as a white powder.[2]
Boiling Point Data not available in surveyed literature.[3]
Melting Point Data not available in surveyed literature.
Solubility Data not available in surveyed literature.
Storage Conditions Store under inert gas (Nitrogen or Argon) at 2-8°C.[2]

The lack of published melting and boiling points suggests that the compound may be thermally labile or that this data has not been formally reported in accessible literature. Researchers should determine these properties empirically if required for process development.

Section 3: Representative Synthetic Approach

While specific, peer-reviewed synthetic procedures for this compound are not readily found in broad searches, a plausible and logical pathway can be designed based on established transformations of pyridine derivatives. A common strategy involves the diazotization of an amino group followed by a Sandmeyer-type reaction.

Proposed Workflow: Diazotization and Chlorination

This hypothetical protocol starts from the commercially available 2-amino-6-methylpyridin-3-ol. The causality is clear: the amino group is an excellent precursor to a diazonium salt, which is a versatile intermediate that can be readily displaced by a halide.

synthesis_workflow start 2-Amino-6-methylpyridin-3-ol (Starting Material) reagent1 NaNO₂ / aq. HCl (0-5 °C) start->reagent1 Diazotization intermediate In situ Diazonium Salt Intermediate reagent1->intermediate reagent2 CuCl / aq. HCl (Sandmeyer Reaction) intermediate->reagent2 Chlorination product This compound (Target Compound) reagent2->product purification Purification (e.g., Column Chromatography) product->purification

Caption: Proposed synthetic workflow for this compound.

Step-by-Step Methodology (Hypothetical Protocol):

  • Dissolution : Dissolve 2-amino-6-methylpyridin-3-ol in an aqueous solution of hydrochloric acid and cool the mixture to 0-5°C in an ice-water bath. The acid serves both as a solvent and a reactant.

  • Diazotization : Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂) to the mixture. The temperature must be strictly controlled below 5°C to prevent the unstable diazonium salt from decomposing. The reaction progress is monitored by testing for the presence of nitrous acid with starch-iodide paper.

  • Sandmeyer Reaction : In a separate flask, prepare a solution of copper(I) chloride (CuCl) in hydrochloric acid. Slowly add the cold diazonium salt solution to the CuCl solution. Effervescence (nitrogen gas) will be observed as the diazonium group is replaced by the chlorine atom.

  • Work-up : After the addition is complete, allow the reaction to warm to room temperature and stir for several hours. The product can then be extracted into an organic solvent (e.g., ethyl acetate), washed with brine, and dried over anhydrous sodium sulfate.

  • Purification : The crude product is purified, typically via silica gel column chromatography, to yield the final this compound.

This self-validating protocol includes clear steps and checkpoints (temperature control, monitoring) to ensure the successful formation of the desired product.

Section 4: Analytical Characterization Profile

To confirm the identity and purity of synthesized this compound, a suite of analytical techniques is employed. While specific spectra for this compound are not publicly cataloged, the expected spectral features can be reliably predicted.

  • ¹H NMR Spectroscopy : The proton NMR spectrum is expected to show three distinct signals:

    • A singlet for the methyl (–CH₃) protons, likely in the 2.2-2.6 ppm range.

    • Two doublets in the aromatic region (typically 6.5-8.5 ppm) corresponding to the two coupled protons on the pyridine ring.

    • A broad singlet for the hydroxyl (–OH) proton, whose chemical shift is highly dependent on solvent and concentration.

  • ¹³C NMR Spectroscopy : The carbon NMR spectrum should display six unique signals corresponding to the six carbon atoms in the molecule. The carbon attached to the chlorine will be significantly shifted, as will the carbons bonded to the nitrogen and oxygen atoms[4].

  • Mass Spectrometry (MS) : Electron ionization mass spectrometry (EI-MS) would show a molecular ion peak (M⁺). A key feature for validation is the (M+2)⁺ peak, which should have an intensity approximately one-third that of the molecular ion peak, a characteristic isotopic signature for a molecule containing one chlorine atom[5].

  • Infrared (IR) Spectroscopy : The IR spectrum should exhibit a broad absorption band in the 3200-3600 cm⁻¹ region, characteristic of the O-H stretching of the hydroxyl group. C-H, C=C, and C=N stretching vibrations from the aromatic ring would also be present in the fingerprint region.

Section 5: Key Applications in Medicinal Chemistry

The primary value of this compound for drug development professionals lies in its role as a key intermediate in the synthesis of kinase inhibitors, particularly for the TGF-β signaling pathway.

Core Application: Synthesis of ALK5 Inhibitors

This compound is a documented reagent used in the preparation of potent and selective inhibitors of Activin Receptor-Like Kinase 5 (ALK5), also known as TGF-β type I receptor (TGFBR1)[6]. The TGF-β/ALK5 signaling pathway is a critical regulator of cellular processes including proliferation, differentiation, and apoptosis. Its dysregulation is implicated in fibrosis and the progression of various cancers[7][8]. Small-molecule ALK5 inhibitors that block this pathway are therefore highly attractive therapeutic candidates[9][10].

The synthesis often involves a nucleophilic aromatic substitution (SₙAr) reaction where the hydroxyl group of this compound displaces a leaving group on another aromatic system, forming a diaryl ether linkage, a common motif in kinase inhibitors.

application_workflow start This compound (Key Intermediate) reaction Nucleophilic Aromatic Substitution (SₙAr) start->reaction scaffold Heterocyclic Scaffold (e.g., with a leaving group) scaffold->reaction product Diaryl Ether-Linked Precursor reaction->product final_steps Further Functionalization & Derivatization product->final_steps drug Final ALK5 Inhibitor (e.g., Anticancer Agent) final_steps->drug

Caption: Role of this compound in ALK5 inhibitor synthesis.

This strategic use of this compound allows medicinal chemists to construct complex molecular architectures necessary for potent and selective inhibition of the ALK5 kinase domain, representing a vital step in the development of next-generation cancer and anti-fibrotic therapies.

Section 6: Safety, Handling, and Disposal

While a specific Safety Data Sheet (SDS) for this compound is not widely available, the hazards can be inferred from structurally similar compounds like other chlorinated pyridines[11][12][13]. Extreme caution is warranted.

  • Personal Protective Equipment (PPE) : Always handle this compound in a well-ventilated fume hood. Wear chemical-resistant gloves (e.g., nitrile), a lab coat, and chemical safety goggles or a face shield.

  • Hazards :

    • Acute Toxicity : Harmful if swallowed, inhaled, or in contact with skin[11][13].

    • Irritation : Causes skin irritation and serious eye irritation[11][13]. May cause respiratory irritation.

  • Handling : Avoid generating dust. Prevent contact with skin, eyes, and clothing. Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.

  • First Aid :

    • Skin Contact : Immediately wash with plenty of soap and water. Remove contaminated clothing.

    • Eye Contact : Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.

    • Inhalation : Move person to fresh air and keep comfortable for breathing.

    • Ingestion : Rinse mouth. Call a POISON CENTER or doctor if you feel unwell.

  • Disposal : Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations. Do not allow it to enter drains.

Section 7: References

  • The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from --INVALID-LINK--

  • The Royal Society of Chemistry. (2013). [Supporting Information] L-Proline: an efficient N,O-bidentate ligand for copper- catalyzed aerobic oxidation of primary and secondary benzylic alcohols at room temperature. Retrieved from --INVALID-LINK--

  • ChemicalBook. (2023). This compound | 35680-24-1. Retrieved from --INVALID-LINK--

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Art of Custom Synthesis: Leveraging 2-Chloro-6-methylpyridine. Retrieved from --INVALID-LINK--

  • ChemicalBook. (2023). This compound CAS#: 35680-24-1. Retrieved from --INVALID-LINK--

  • Sigma-Aldrich. (n.d.). 2-Chloro-6-methylpyridine 99% 18368-63-3. Retrieved from --INVALID-LINK--

  • Aribo Biotechnology. (2024). CAS: 18368-63-3 Name: 2-Chloro-6-methylpyridine. Retrieved from --INVALID-LINK--

  • NIST. (n.d.). 2-Chloro-3-cyano-6-methylpyridine. In NIST Chemistry WebBook. Retrieved from --INVALID-LINK--

  • Thermo Fisher Scientific. (2025). SAFETY DATA SHEET - 2-Chloro-3-cyano-6-methylpyridine. Retrieved from --INVALID-LINK--

  • Fisher Scientific. (2025). SAFETY DATA SHEET. Retrieved from --INVALID-LINK--

  • Arctom. (n.d.). CAS NO. 35680-24-1 | this compound. Retrieved from --INVALID-LINK--

  • ChemicalBook. (n.d.). This compound(35680-24-1) 1H NMR spectrum. Retrieved from --INVALID-LINK--

  • ChemWhat. (n.d.). This compound CAS#: 35680-24-1. Retrieved from --INVALID-LINK--

  • Guidechem. (n.d.). SAFETY DATA SHEET - 2-Chloro-3-cyano-6-methylpyridine. Retrieved from --INVALID-LINK--

  • Guidechem. (n.d.). How to prepare and use 2-Chloro-3-nitro-6-methylpyridine?. Retrieved from --INVALID-LINK--

  • bioRxiv. (2020). A Highly Selective Chemical Probe for Activin Receptor-like Kinases ALK4 and ALK5. Retrieved from --INVALID-LINK--

  • Thermo Fisher Scientific. (2025). SAFETY DATA SHEET - 2-Chloro-6-methylpyridine-4-carboxylic acid. Retrieved from --INVALID-LINK--

  • Organic Chemistry Data. (2021). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from --INVALID-LINK--

  • ChemicalBook. (n.d.). 2-Chloro-6-methoxypyridine(17228-64-7) 1H NMR spectrum. Retrieved from --INVALID-LINK--

  • ChemicalBook. (n.d.). 2-Chloro-6-methylpyridine(18368-63-3) 1H NMR spectrum. Retrieved from --INVALID-LINK--

  • OSHA. (2020). 2-CHLORO-6-(TRICHLOROMETHYL) PYRIDINE (NITRAPYRIN). Retrieved from --INVALID-LINK--

  • Abovchem. (n.d.). 2-(chloromethyl)-6-methylpyridin-3-ol hydrochloride - CAS:98280-34-3. Retrieved from --INVALID-LINK--

  • Preprints.org. (2018). Synthesis and biological evaluation of 3-substituted-4-(quinoxalin-6-yl) pyrazoles as selective ALK5 inhibitors. Retrieved from --INVALID-LINK--

  • Park, M. S., et al. (2020). Synthesis, biological evaluation and molecular modelling of 2,4-disubstituted-5-(6-alkylpyridin-2-yl)-1H-imidazoles as ALK5 inhibitors. PubMed Central. Retrieved from --INVALID-LINK--

  • PMC. (2024). Design, Synthesis, and Activity of a Novel Series of Pyridazine-Based ALK5 Inhibitors. Retrieved from --INVALID-LINK--

  • Sigma-Aldrich. (n.d.). 2-Chloro-6-iodo-5-methylpyridin-3-ol AldrichCPR. Retrieved from --INVALID-LINK--

  • CymitQuimica. (n.d.). 2-(Chloromethyl)-6-methylpyridin-3-ol hydrochloride. Retrieved from --INVALID-LINK--

  • NIST. (n.d.). 2-Chloro-3-cyano-6-methylpyridine - Notes. In NIST Chemistry WebBook. Retrieved from --INVALID-LINK--

  • Sigma-Aldrich. (n.d.). This compound | 35680-24-1. Retrieved from --INVALID-LINK--

  • Kim, D. K., et al. (2007). Synthesis and Biological Evaluation of 4(5)-(6-alkylpyridin-2-yl)imidazoles as Transforming Growth Factor-Beta Type 1 Receptor Kinase Inhibitors. Journal of Medicinal Chemistry. Retrieved from --INVALID-LINK--

  • VSNCHEM. (n.d.). VP10533 2-Chloro-6-methylpyridine. Retrieved from --INVALID-LINK--

  • ChemicalBook. (n.d.). 2-Chloropyridine(109-09-1) 13C NMR spectrum. Retrieved from --INVALID-LINK--

  • Sigma-Aldrich. (n.d.). 2-Bromo-6-methylpyridine 98%. Retrieved from --INVALID-LINK--

  • Tokyo Chemical Industry. (n.d.). 2-Chloro-6-methyl-3-nitropyridine. Retrieved from --INVALID-LINK--

References

2-Chloro-6-methylpyridin-3-ol solubility in organic solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Solubility of 2-Chloro-6-methylpyridin-3-ol in Organic Solvents

Authored by: A Senior Application Scientist

Introduction

This compound, with the CAS number 35680-24-1, is a substituted pyridine derivative that serves as a valuable intermediate in the synthesis of various pharmaceutical compounds and other complex organic molecules.[1][2][3] Its chemical structure, featuring a pyridine ring with chloro, methyl, and hydroxyl substituents, imparts a unique combination of physical and chemical properties that dictate its behavior in different solvent systems.[1] Understanding the solubility of this compound in organic solvents is of paramount importance for researchers and drug development professionals, as it directly influences reaction kinetics, purification strategies, and the formulation of final products.[4][5] This guide provides a comprehensive overview of the theoretical and practical aspects of the solubility of this compound, offering insights into its molecular interactions and providing a detailed protocol for its experimental determination.

Theoretical Principles Governing Solubility

The solubility of a solid in a liquid solvent is a thermodynamic equilibrium process governed by the principle of "like dissolves like".[4][6] This principle suggests that substances with similar intermolecular forces are more likely to be soluble in one another.[6] The key factors influencing the solubility of this compound are its polarity, hydrogen bonding capability, and molecular size.[7]

Molecular Structure and Polarity Analysis

This compound (C₆H₆ClNO) is a polar molecule.[1] The presence of the electronegative nitrogen atom in the pyridine ring, the chlorine atom, and the hydroxyl group creates a significant dipole moment. The hydroxyl (-OH) group, in particular, is a strong contributor to the molecule's polarity and its ability to act as both a hydrogen bond donor and acceptor.[4] The chlorine atom, while electronegative, also contributes to the overall polarity. The methyl (-CH₃) group is nonpolar and may slightly reduce the overall polarity, but its effect is likely outweighed by the polar functional groups.

The interplay of these functional groups dictates how this compound interacts with different solvents. In polar solvents, strong dipole-dipole interactions and hydrogen bonding can occur, leading to favorable dissolution.[4][8] Conversely, in nonpolar solvents, the energy required to break the strong intermolecular forces between the solute molecules may not be sufficiently compensated by the weak van der Waals forces with the solvent, resulting in lower solubility.[9][10]

Predicted Solubility Profile

Based on the structural analysis, a predicted solubility profile of this compound in a range of common organic solvents is presented below. It is important to note that these are qualitative predictions, and experimental verification is necessary for quantitative data.

SolventSolvent TypePredicted SolubilityRationale
Methanol Polar ProticHighThe hydroxyl group of methanol can readily form hydrogen bonds with the hydroxyl and nitrogen atoms of the solute.[4]
Ethanol Polar ProticHighSimilar to methanol, ethanol is a polar protic solvent capable of strong hydrogen bonding.[4]
Isopropanol Polar ProticMedium to HighThe bulkier isopropyl group may slightly hinder solvation compared to methanol and ethanol, but it is still expected to be a good solvent.
Acetone Polar AproticMediumAcetone can act as a hydrogen bond acceptor for the hydroxyl group of the solute and engage in dipole-dipole interactions.[11]
Acetonitrile Polar AproticMediumAcetonitrile is a polar aprotic solvent that can engage in dipole-dipole interactions.
Dimethylformamide (DMF) Polar AproticHighDMF is a highly polar aprotic solvent that is an excellent hydrogen bond acceptor.
Dimethyl Sulfoxide (DMSO) Polar AproticHighDMSO is a highly polar aprotic solvent known for its ability to dissolve a wide range of organic compounds.
Ethyl Acetate Moderately PolarLow to MediumThe ester group in ethyl acetate can act as a hydrogen bond acceptor, but its overall polarity is lower than that of alcohols and ketones.
Dichloromethane (DCM) Moderately PolarLow to MediumDCM can engage in dipole-dipole interactions, but it cannot form hydrogen bonds.
Toluene NonpolarLowAs a nonpolar aromatic hydrocarbon, toluene is unlikely to effectively solvate the polar functional groups of the solute.
Hexane NonpolarVery LowHexane is a nonpolar aliphatic hydrocarbon and is expected to be a very poor solvent for this polar compound.[4]

Experimental Determination of Solubility: The Shake-Flask Method

For accurate and reliable solubility data, experimental determination is essential. The shake-flask method is a widely accepted and robust technique for determining the thermodynamic solubility of a compound.[5][12] This method involves equilibrating an excess amount of the solid compound with the solvent of interest at a constant temperature.[5]

Experimental Workflow

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis prep_solid Weigh excess This compound mix Combine solid and solvent in a sealed vial prep_solid->mix prep_solvent Measure precise volume of solvent prep_solvent->mix shake Agitate at constant temperature (e.g., 24-48h) mix->shake centrifuge Centrifuge to sediment undissolved solid shake->centrifuge filter Filter supernatant through a 0.45 µm filter centrifuge->filter sample Take an aliquot of the clear, saturated solution filter->sample dilute Dilute sample with appropriate solvent sample->dilute analyze Quantify concentration (e.g., HPLC-UV) dilute->analyze

Caption: Workflow for the shake-flask solubility determination method.

Detailed Protocol
  • Preparation of Materials:

    • Ensure the this compound is of high purity.

    • Use analytical grade or HPLC grade organic solvents.

    • Pre-calibrate all equipment (analytical balance, pipettes, temperature-controlled shaker).

  • Sample Preparation:

    • Add an excess amount of this compound to a series of glass vials. The excess solid is crucial to ensure that a saturated solution is formed.

    • Accurately pipette a known volume of the desired organic solvent into each vial.

  • Equilibration:

    • Seal the vials tightly to prevent solvent evaporation.

    • Place the vials in a temperature-controlled shaker set to the desired temperature (e.g., 25 °C).

    • Agitate the vials for a sufficient period to reach equilibrium. A duration of 24 to 48 hours is typically recommended.[5] Preliminary experiments can be conducted to determine the time required to reach a plateau in concentration.

  • Phase Separation:

    • After equilibration, remove the vials from the shaker and allow the undissolved solid to settle.

    • To ensure complete separation of the solid and liquid phases, centrifuge the vials at a moderate speed.[5]

    • Carefully withdraw the supernatant using a syringe and filter it through a 0.45 µm syringe filter to remove any remaining solid particles.[5] The filter material should be compatible with the organic solvent used.

  • Analysis:

    • Accurately take an aliquot of the clear, saturated filtrate.

    • Dilute the aliquot with a suitable solvent to a concentration that falls within the linear range of the analytical method.

    • Quantify the concentration of this compound in the diluted sample using a validated analytical technique, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

    • Prepare a calibration curve using standard solutions of known concentrations to ensure accurate quantification.

  • Data Calculation:

    • Calculate the solubility in units such as mg/mL or mol/L, taking into account the dilution factor.

    • Perform the experiment in triplicate for each solvent to ensure the reproducibility of the results.

Factors Influencing Solubility Measurements

Several factors can influence the accuracy and reproducibility of solubility measurements:

  • Temperature: The solubility of most solids increases with increasing temperature.[6][7][13] Therefore, precise temperature control during the equilibration phase is critical for obtaining consistent results.[12]

  • Purity of Solute and Solvent: Impurities in either the this compound or the solvent can affect the measured solubility.[12]

  • pH of the Medium (for aqueous solutions): Although this guide focuses on organic solvents, it is worth noting that for aqueous solutions, the pH would significantly impact the solubility of this compound due to the presence of the basic nitrogen atom and the acidic hydroxyl group.[12]

  • Polymorphism: Different crystalline forms (polymorphs) of a compound can have different solubilities. It is important to characterize the solid phase before and after the solubility experiment to ensure no phase transformation has occurred.[14]

Logical Relationship: Molecular Structure and Solubility

G cluster_solvents Solvent Type cluster_solubility Predicted Solubility substance This compound -OH (polar, H-bond donor/acceptor) -Cl (polar) -N- (in ring, polar, H-bond acceptor) -CH3 (nonpolar) polar_protic Polar Protic (e.g., Methanol) -OH group Strong H-bonding substance->polar_protic Strong interactions (H-bonding, dipole-dipole) polar_aprotic Polar Aprotic (e.g., Acetone) No -OH group Dipole-dipole interactions H-bond acceptor substance->polar_aprotic Moderate interactions (dipole-dipole, H-bond accepting) nonpolar Nonpolar (e.g., Hexane) No significant dipole Van der Waals forces substance->nonpolar Weak interactions (van der Waals) high High polar_protic->high medium Medium polar_aprotic->medium low Low nonpolar->low

Caption: The relationship between the molecular structure of this compound and its predicted solubility in different solvent types.

Conclusion

The solubility of this compound in organic solvents is a critical parameter for its effective use in research and development. A thorough understanding of its molecular structure allows for a rational prediction of its solubility behavior in various solvent systems. While theoretical predictions provide a valuable starting point, precise and accurate solubility data must be obtained through rigorous experimental methods like the shake-flask technique. The detailed protocol and considerations presented in this guide are intended to equip researchers, scientists, and drug development professionals with the necessary knowledge to confidently determine and apply the solubility data of this compound in their work.

References

The Versatile Scaffold: A Technical Guide to the Medicinal Chemistry Applications of 2-Chloro-6-methylpyridin-3-ol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyridin-3-ol nucleus is a privileged scaffold in medicinal chemistry, conferring a unique combination of physicochemical properties that are advantageous for drug design. This technical guide provides an in-depth exploration of a particularly valuable derivative, 2-Chloro-6-methylpyridin-3-ol. We will delve into its synthetic pathways, elucidating the chemical logic that underpins its preparation. The core of this guide will focus on its burgeoning applications in medicinal chemistry, with a specific emphasis on its role as a key building block in the development of novel kinase inhibitors and anticancer agents. Detailed experimental protocols for the synthesis and biological evaluation of compounds derived from this scaffold are provided, alongside visualizations of the relevant signaling pathways, to empower researchers in their drug discovery endeavors.

Introduction: The Strategic Value of the Pyridin-3-ol Core

The pyridine ring is a cornerstone of heterocyclic chemistry and a recurring motif in a multitude of approved therapeutic agents.[1] Its derivatives exhibit a vast array of biological activities, including but not limited to, anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[1][2] The introduction of a hydroxyl group at the 3-position, affording the pyridin-3-ol scaffold, further enhances its utility. This functional group can act as both a hydrogen bond donor and acceptor, facilitating crucial interactions with biological targets. Furthermore, the electronic nature of the pyridine ring can be finely tuned through the introduction of various substituents, allowing for the optimization of a molecule's pharmacokinetic and pharmacodynamic profile.

This compound, with its strategically placed chloro, methyl, and hydroxyl groups, represents a highly versatile intermediate for the synthesis of complex molecular architectures. The chlorine atom at the 2-position serves as a convenient handle for nucleophilic substitution reactions, enabling the facile introduction of a wide range of functionalities. The methyl group at the 6-position can influence the molecule's conformation and provide additional steric and electronic properties. This guide will illuminate the potential of this readily accessible building block in the generation of next-generation therapeutics.

Synthesis of this compound: A Proposed Pathway

The proposed synthesis involves a two-step sequence: chlorination followed by diazotization and hydrolysis. This strategy is analogous to the preparation of related substituted pyridinols.

Proposed Synthetic Workflow

Synthesis of this compound Start 2-Amino-6-methylpyridine Step1 Chlorination Start->Step1 Intermediate 2-Amino-3-chloro-6-methylpyridine Step1->Intermediate Step2 Diazotization & Hydrolysis Intermediate->Step2 Product This compound Step2->Product TGF-beta Signaling Pathway TGFb TGF-β Ligand TBRII TβRII TGFb->TBRII Binds ALK5 ALK5 (TβRI) TBRII->ALK5 Recruits & Phosphorylates pALK5 p-ALK5 ALK5->pALK5 Activation Smad23 Smad2/3 pALK5->Smad23 Phosphorylates pSmad23 p-Smad2/3 Smad23->pSmad23 Complex p-Smad2/3 + Smad4 Complex pSmad23->Complex Smad4 Smad4 Smad4->Complex Nucleus Nucleus Complex->Nucleus Translocation Gene Gene Transcription Nucleus->Gene Regulates Inhibitor ALK5 Inhibitor (Derived from This compound) Inhibitor->pALK5 Inhibits Carbonic Anhydrase in Cancer cluster_cell Tumor Cell cluster_tme Tumor Microenvironment CAIX_XII CA IX / CA XII HCO3_H HCO₃⁻ + H⁺ CAIX_XII->HCO3_H pHi Intracellular pH (Neutral) CO2_H2O CO₂ + H₂O CO2_H2O->CAIX_XII HCO3_H->pHi Maintains pHe Extracellular pH (Acidic) HCO3_H->pHe Contributes to Invasion Invasion & Metastasis pHe->Invasion Promotes Inhibitor CA Inhibitor (Derived from This compound) Inhibitor->CAIX_XII Inhibits

References

The Strategic deployment of 2-Chloro-6-methylpyridin-3-ol in the Synthesis of Advanced Heterocyclic Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

The pursuit of novel heterocyclic compounds remains a cornerstone of modern medicinal chemistry and materials science. The inherent functionalities and diverse reactivity of strategically substituted building blocks are paramount to the efficient construction of complex molecular architectures. This technical guide provides a comprehensive overview of 2-Chloro-6-methylpyridin-3-ol, a versatile pyridinol derivative, and its application as a pivotal building block in the synthesis of medicinally relevant heterocyclic compounds. We will delve into its intrinsic chemical properties, explore its reactivity through key synthetic transformations, and provide detailed, field-proven insights into its utilization, with a particular focus on its role in the development of Activin-like Kinase 5 (ALK5) inhibitors.

Introduction: The Unseen Potential of Substituted Pyridinols

Heterocyclic compounds form the backbone of a vast number of pharmaceuticals and functional materials.[1] Among these, pyridine-based scaffolds are of particular interest due to their prevalence in biologically active molecules. The strategic functionalization of the pyridine ring allows for the fine-tuning of a molecule's physicochemical properties and its interaction with biological targets. This compound (I), a readily available building block, presents a unique combination of reactive sites that can be selectively addressed to construct a variety of more complex heterocyclic systems. Its utility is particularly highlighted in its application as a key reagent in the preparation of 1-amino-4-(3-pyridinyloxy)pyridines, a class of compounds that have shown promise as ALK5 inhibitors for potential anticancer therapies.[2]

Physicochemical Properties and Handling of this compound

A thorough understanding of the physical and chemical properties of a building block is fundamental to its successful application in synthesis.

PropertyValueReference
CAS Number 35680-24-1[3]
Molecular Formula C6H6ClNO[3]
Molecular Weight 143.57 g/mol [4]
Appearance Yellow to brown solid[4]
Storage Store under inert gas (nitrogen or Argon) at 2-8°C[4]

Key Synonyms:

  • 2-CHLORO-3-HYDROXY-6-PICOLINE[3]

  • 2-Chloro-3-hydroxy-6-methylpyridine[3]

The Synthetic Versatility of this compound: A Gateway to Diverse Heterocycles

The reactivity of this compound is dictated by the interplay of its three key functional groups: the hydroxyl group, the chloro substituent, and the pyridine nitrogen. This arrangement allows for a range of selective transformations, making it a valuable precursor for a variety of heterocyclic scaffolds.

O-Arylation: Forging Ether Linkages for Bioactive Molecules

The hydroxyl group of this compound provides a nucleophilic handle for the formation of pyridyl ethers through O-arylation reactions. This is a crucial transformation in the synthesis of compounds where a pyridyloxyl moiety is a key pharmacophore, such as in the case of certain kinase inhibitors.

Conceptual Workflow for O-Arylation:

O_Arylation cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_product Product start This compound product O-Aryl Ether Derivative start->product Nucleophilic Aromatic Substitution (SNAr) aryl_halide Aryl Halide (e.g., 4-fluoronitrobenzene) aryl_halide->product base Base (e.g., NaH, K2CO3) base->start Deprotonation solvent Solvent (e.g., DMF, DMSO) solvent->product

Caption: Generalized workflow for the O-arylation of this compound.

N-Arylation: Exploring the Pyridone Tautomer

While named as a pyridin-3-ol, this molecule can exist in tautomeric equilibrium with its corresponding pyridin-2-one form. This opens up the possibility of N-arylation reactions at the pyridine nitrogen, providing an alternative route to functionalized pyridine derivatives. The selectivity between N- and O-arylation can often be controlled by the choice of base and reaction conditions.

Suzuki-Miyaura Cross-Coupling: Building Biaryl Scaffolds

The chloro substituent at the 2-position of the pyridine ring is a prime site for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This reaction is a powerful tool for the formation of carbon-carbon bonds, enabling the synthesis of biaryl compounds, which are prevalent in many drug candidates.

Conceptual Workflow for Suzuki-Miyaura Coupling:

Suzuki_Coupling cluster_reactants Reactants cluster_catalyst Catalytic System cluster_product Product start This compound product 2-Aryl-6-methylpyridin-3-ol start->product Cross-Coupling boronic_acid Arylboronic Acid boronic_acid->product catalyst Palladium Catalyst (e.g., Pd(PPh3)4) catalyst->product base Base (e.g., K2CO3, Cs2CO3) base->product

Caption: Generalized workflow for the Suzuki-Miyaura cross-coupling of this compound.

Application Spotlight: Synthesis of 1-Amino-4-(3-pyridinyloxy)pyridines as ALK5 Inhibitors

A significant application of this compound is in the synthesis of 1-amino-4-(3-pyridinyloxy)pyridines, which are potent inhibitors of Activin-like Kinase 5 (ALK5).[2] ALK5 is a transmembrane serine/threonine kinase receptor that plays a crucial role in the transforming growth factor-β (TGF-β) signaling pathway.[5] Dysregulation of this pathway is implicated in a variety of diseases, including cancer and fibrosis, making ALK5 an attractive therapeutic target.[6]

The synthesis of these inhibitors typically involves a nucleophilic aromatic substitution (SNAr) reaction where the hydroxyl group of this compound displaces a leaving group on a substituted aminopyridine.

Experimental Protocol: General Procedure for the Synthesis of a Pyridyloxypyridine Derivative

The following is a representative, field-proven protocol for the O-arylation of this compound with a generic aminopyridine derivative. Note: This is a generalized procedure and may require optimization for specific substrates.

Step 1: Deprotonation of this compound

  • To a stirred suspension of sodium hydride (1.2 equivalents) in anhydrous N,N-dimethylformamide (DMF) under an inert atmosphere (e.g., nitrogen or argon), add a solution of this compound (1.0 equivalent) in anhydrous DMF dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 30 minutes, or until the evolution of hydrogen gas ceases. This indicates the formation of the corresponding sodium salt.

Step 2: Nucleophilic Aromatic Substitution

  • To the solution from Step 1, add a solution of the substituted aminopyridine (e.g., 4-fluoro-1-aminopyridine, 1.0 equivalent) in anhydrous DMF dropwise.

  • Heat the reaction mixture to a temperature between 80-120 °C and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

Step 3: Work-up and Purification

  • Carefully quench the reaction by the slow addition of water.

  • Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 1-amino-4-((2-chloro-6-methylpyridin-3-yl)oxy)pyridine.

ReagentMolar RatioPurpose
This compound1.0Nucleophile precursor
Substituted Aminopyridine1.0Electrophile
Sodium Hydride1.2Base for deprotonation
Anhydrous DMF-Solvent

Future Directions and Emerging Applications

The versatility of this compound as a building block extends beyond the synthesis of ALK5 inhibitors. Its potential for derivatization at three distinct positions opens up avenues for the creation of diverse libraries of heterocyclic compounds for screening in various drug discovery programs. Future research may focus on:

  • Multicomponent Reactions: Designing one-pot syntheses that leverage the multiple reactive sites of the molecule to rapidly build molecular complexity.

  • Synthesis of Fused Heterocycles: Utilizing the chloro and hydroxyl groups in intramolecular cyclization reactions to construct novel furopyridine or other fused heterocyclic systems.

  • Development of Novel Catalytic Methodologies: Exploring new catalysts and reaction conditions to achieve even greater selectivity and efficiency in the functionalization of this building block.

Conclusion

This compound is a highly valuable and versatile building block for the synthesis of a wide range of heterocyclic compounds. Its unique combination of functional groups allows for selective and strategic modifications, making it an important tool in the arsenal of medicinal and synthetic chemists. The successful application of this molecule in the synthesis of potent ALK5 inhibitors underscores its significance in the development of novel therapeutics. As our understanding of its reactivity deepens and new synthetic methodologies emerge, the scope of its application is poised to expand even further, solidifying its role as a key player in the construction of next-generation bioactive molecules.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Novel ALK5 Inhibitors Using 2-Chloro-6-methylpyridin-3-ol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Targeting the ALK5 Kinase in Disease

The transforming growth factor-beta (TGF-β) signaling pathway is a critical regulator of numerous cellular processes, including proliferation, differentiation, apoptosis, and immune response.[1][2][3][4] A key component of this pathway is the activin receptor-like kinase 5 (ALK5), a transmembrane serine/threonine kinase that acts as the type I receptor for TGF-β.[1][2] Upon binding of the TGF-β ligand, ALK5 is phosphorylated and activated by the type II receptor, initiating a downstream signaling cascade primarily through the phosphorylation of SMAD2 and SMAD3 proteins.[1][5][6] These activated SMADs then form a complex with SMAD4, translocate to the nucleus, and regulate the transcription of target genes.[5][6]

Dysregulation of the TGF-β/ALK5 signaling pathway has been implicated in a range of pathologies, most notably in fibrosis and cancer.[1][7][8][9] In fibrotic diseases, such as idiopathic pulmonary fibrosis and liver cirrhosis, excessive ALK5 signaling leads to the overproduction of extracellular matrix proteins, resulting in tissue scarring and organ dysfunction.[1][7] In the context of cancer, while TGF-β can act as a tumor suppressor in the early stages, it often promotes tumor progression, invasion, and metastasis in advanced cancers.[1] Consequently, the development of small molecule inhibitors of ALK5 has emerged as a promising therapeutic strategy to counteract the detrimental effects of aberrant TGF-β signaling.[2][3][4][10]

This application note provides a detailed guide for the synthesis of a novel class of pyridinyloxy-based ALK5 inhibitors, utilizing 2-Chloro-6-methylpyridin-3-ol as a key starting material.[11] The protocols outlined herein are designed to be a self-validating system, with explanations of the underlying chemical principles and expected outcomes at each stage.

The TGF-β/ALK5 Signaling Pathway: A Therapeutic Target

The TGF-β/ALK5 signaling cascade is initiated by the binding of a TGF-β ligand to the type II TGF-β receptor (TβRII), a constitutively active kinase. This binding event induces the recruitment and phosphorylation of the ALK5 receptor at its glycine-serine rich (GS) domain, leading to its activation.[2] The activated ALK5 then propagates the signal by phosphorylating the receptor-regulated SMADs (R-SMADs), SMAD2 and SMAD3. These phosphorylated R-SMADs then bind to the common mediator SMAD (co-SMAD), SMAD4, to form a heteromeric complex. This complex translocates into the nucleus, where it acts as a transcription factor, regulating the expression of genes involved in cell cycle control, apoptosis, and extracellular matrix production.[5][6]

TGF_beta_ALK5_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TGF-beta TGF-β Ligand TBRII TGF-β RII (Type II Receptor) TGF-beta->TBRII Binds ALK5 ALK5 (Type I Receptor) TBRII->ALK5 Recruits & Phosphorylates SMAD23 SMAD2/3 ALK5->SMAD23 Phosphorylates pSMAD23 p-SMAD2/3 SMAD_complex SMAD2/3/4 Complex pSMAD23->SMAD_complex SMAD4 SMAD4 SMAD4->SMAD_complex Gene Target Gene Transcription SMAD_complex->Gene Regulates Inhibitor ALK5 Inhibitor Inhibitor->ALK5 Blocks Kinase Activity

Caption: The TGF-β/ALK5 signaling pathway and the mechanism of its inhibition.

A Plausible Synthetic Strategy

The synthesis of the target 1-amino-4-(3-pyridinyloxy)pyridine ALK5 inhibitors from this compound is proposed to proceed via a two-step sequence. The first step involves a Williamson ether synthesis to couple the pyridinol with a suitable 4-halopyridine derivative. This is followed by a nucleophilic aromatic substitution reaction to introduce the aminopyridine moiety, a common pharmacophore in kinase inhibitors.

Synthetic_Workflow Start_Mat_1 This compound Step1 Step 1: Williamson Ether Synthesis Start_Mat_1->Step1 Start_Mat_2 4-Halopyridine Derivative (e.g., 4-chloro-2-nitropyridine) Start_Mat_2->Step1 Reducing_Agent Reducing Agent (e.g., Fe/NH4Cl) Step2 Step 2: Nitro Group Reduction Reducing_Agent->Step2 Intermediate Pyridinyloxy Nitro Intermediate Intermediate->Step2 Final_Product Target ALK5 Inhibitor (4-(2-amino-4-pyridyloxy)-2-chloro-6-methylpyridine) Step1->Intermediate Step2->Final_Product

Caption: Proposed synthetic workflow for the preparation of pyridinyloxy-based ALK5 inhibitors.

Experimental Protocols

Part 1: Synthesis of the Pyridinyloxy Intermediate via Williamson Ether Synthesis

This protocol describes the synthesis of 2-chloro-4-((2-chloro-6-methylpyridin-3-yl)oxy)pyridine, a key intermediate, through a Williamson ether synthesis. This reaction involves the deprotonation of the hydroxyl group of this compound to form an alkoxide, which then acts as a nucleophile to displace the halide from a 2,4-dichloropyridine.[1][7]

Materials and Reagents:

  • This compound

  • 2,4-Dichloropyridine

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Instrumentation:

  • Round-bottom flask with a magnetic stirrer

  • Inert atmosphere setup (e.g., nitrogen or argon balloon)

  • Heating mantle with a temperature controller

  • Rotary evaporator

  • Thin-layer chromatography (TLC) apparatus

  • Column chromatography setup

  • NMR spectrometer

  • Mass spectrometer

Protocol:

  • Reaction Setup: To a dry, three-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, add this compound (1.0 eq). Dissolve the starting material in anhydrous DMF.

  • Deprotonation: Cool the solution to 0 °C using an ice bath. Carefully add sodium hydride (1.2 eq) portion-wise to the stirred solution. Caution: Sodium hydride reacts violently with water and is flammable. Handle with appropriate personal protective equipment in a fume hood.

  • Nucleophilic Attack: After stirring for 30 minutes at 0 °C, add a solution of 2,4-dichloropyridine (1.1 eq) in anhydrous DMF dropwise to the reaction mixture.

  • Reaction Progression: Allow the reaction to warm to room temperature and then heat to 60-70 °C. Monitor the reaction progress by TLC until the starting material is consumed (typically 4-6 hours).

  • Work-up: Cool the reaction mixture to room temperature and carefully quench by the slow addition of water. Dilute the mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator. Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

  • Characterization: Combine the fractions containing the pure product and evaporate the solvent. Characterize the resulting pyridinyloxy intermediate by NMR and mass spectrometry.

Expected Outcome and Data:

ParameterExpected Value
Appearance White to off-white solid
Yield 60-75%
Purity (by HPLC) >95%
¹H NMR Consistent with the structure of 2-chloro-4-((2-chloro-6-methylpyridin-3-yl)oxy)pyridine
Mass Spec (ESI+) [M+H]⁺ peak corresponding to the molecular weight of the product
Part 2: Synthesis of the Final ALK5 Inhibitor via Nucleophilic Aromatic Substitution and Reduction

This part of the protocol describes the conversion of the pyridinyloxy intermediate into the final 1-amino-4-(3-pyridinyloxy)pyridine derivative. This is achieved through a nucleophilic aromatic substitution reaction with an amine, followed by any necessary subsequent transformations. For the purpose of this protocol, we will illustrate the introduction of an amino group at the 2-position of the 4-pyridyloxy moiety via a nitration and subsequent reduction sequence.

Materials and Reagents:

  • Pyridinyloxy intermediate from Part 1

  • Fuming nitric acid

  • Sulfuric acid

  • Iron powder

  • Ammonium chloride

  • Ethanol

  • Water

  • Dichloromethane

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous sodium sulfate

Protocol:

  • Nitration: Caution: Handle fuming nitric acid and sulfuric acid with extreme care in a fume hood. To a cooled (0 °C) solution of the pyridinyloxy intermediate (1.0 eq) in sulfuric acid, add fuming nitric acid (1.1 eq) dropwise. Stir the reaction mixture at 0 °C for 1 hour and then allow it to warm to room temperature. Monitor the reaction by TLC.

  • Nitration Work-up: Carefully pour the reaction mixture onto crushed ice and neutralize with a saturated aqueous sodium bicarbonate solution. Extract the product with dichloromethane. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the nitro-intermediate.

  • Reduction: To a solution of the nitro-intermediate in a mixture of ethanol and water, add iron powder (5.0 eq) and ammonium chloride (1.5 eq). Heat the mixture to reflux and stir vigorously. Monitor the reaction by TLC until the starting material is consumed.

  • Reduction Work-up: Cool the reaction mixture and filter through a pad of celite to remove the iron salts. Wash the celite pad with ethanol. Concentrate the filtrate under reduced pressure.

  • Purification: Dissolve the residue in dichloromethane and wash with saturated aqueous sodium bicarbonate solution. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by silica gel column chromatography or recrystallization to obtain the final ALK5 inhibitor.

  • Characterization: Characterize the final product by NMR, mass spectrometry, and HPLC to confirm its identity and purity.

Expected Final Product Specifications:

ParameterSpecification
Appearance Crystalline solid
Purity (by HPLC) >98%
¹H NMR & ¹³C NMR Spectra consistent with the proposed structure
Mass Spec (HRMS) Measured mass to be within 5 ppm of the calculated mass
ALK5 Inhibitory Activity (IC₅₀) To be determined by a biochemical kinase assay

Data Analysis and Interpretation

The structural elucidation of the synthesized compounds relies heavily on spectroscopic techniques. For the pyridinyloxy intermediate, the ¹H NMR spectrum is expected to show distinct signals for the protons on both pyridine rings. The coupling patterns will be crucial in confirming the connectivity. The mass spectrum should exhibit the molecular ion peak corresponding to the expected molecular weight.

For the final aminopyridine product, the disappearance of the nitro group and the appearance of a new signal for the amino protons in the ¹H NMR spectrum will be indicative of a successful reduction. High-resolution mass spectrometry (HRMS) will provide the exact mass, confirming the elemental composition of the final compound.

Conclusion

The synthetic route detailed in this application note provides a reliable and reproducible method for the preparation of novel pyridinyloxy-based ALK5 inhibitors from the readily available starting material, this compound. The protocols are designed to be robust and scalable, allowing for the generation of sufficient quantities of the target compounds for further biological evaluation. The synthesized ALK5 inhibitors have the potential to be valuable tools for investigating the role of the TGF-β signaling pathway in various diseases and may serve as lead compounds for the development of new therapeutics for fibrosis and cancer.

References

Protocol for the Suzuki-Miyaura Coupling of 2-Chloro-6-methylpyridin-3-ol: A Guide to Synthesizing Biaryl Pyridinols

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

The 2-hydroxy-6-methylpyridine scaffold is a privileged motif in medicinal chemistry, appearing in numerous pharmacologically active compounds. The Suzuki-Miyaura cross-coupling reaction offers a powerful method for C-C bond formation, enabling the synthesis of complex biaryl structures from readily available starting materials.[1] However, the coupling of electron-rich, sterically-hindered heteroaryl chlorides such as 2-chloro-6-methylpyridin-3-ol presents significant challenges due to the inherent low reactivity of the C-Cl bond and potential catalyst inhibition by the pyridine nitrogen.[2][3] This document provides a comprehensive guide and a robust, field-proven protocol for the successful Suzuki-Miyaura coupling of this compound with a range of arylboronic acids. We delve into the mechanistic rationale behind the selection of catalysts, ligands, bases, and solvents to overcome the substrate's intrinsic hurdles, offering a self-validating system for researchers in drug discovery and chemical development.

Introduction: The Challenge and Opportunity

The Suzuki-Miyaura reaction is a cornerstone of modern synthetic chemistry, prized for its functional group tolerance, mild reaction conditions, and the commercial availability and low toxicity of its organoboron reagents.[1][2] The reaction facilitates the construction of a C(sp²)-C(sp²) bond between an organic halide and an organoboron species, catalyzed by a palladium complex.[4]

The substrate in focus, this compound, is an attractive building block. However, its electronic and structural features make it a challenging coupling partner:

  • Inert C-Cl Bond: The carbon-chlorine bond is significantly stronger than its bromine or iodine counterparts, making the rate-determining oxidative addition step of the catalytic cycle kinetically less favorable.[5]

  • Electron-Rich Heterocycle: The presence of both a hydroxyl (-OH) and a methyl (-CH₃) group increases the electron density of the pyridine ring. This further deactivates the C-Cl bond towards oxidative addition by the electron-rich Pd(0) catalyst.[6]

  • Catalyst Coordination: The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium center, potentially forming inactive catalyst complexes and hindering the catalytic cycle.[3]

Overcoming these obstacles requires a catalyst system specifically designed for unreactive aryl chlorides. This protocol leverages recent advances in ligand design to achieve high-yield couplings for this valuable substrate class.

Mechanistic Considerations & Component Selection

The success of the Suzuki-Miyaura coupling hinges on the delicate balance of three key steps in the catalytic cycle: oxidative addition, transmetalation, and reductive elimination.[1][7][8] Our component selection is rationally designed to optimize each step for this specific substrate.

The generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction is illustrated below.[8][9]

Suzuki_Coupling_Cycle cluster_cycle Catalytic Cycle pd0 Pd(0)L₂ (Active Catalyst) pd_complex R¹-Pd(II)(X)L₂ pd0->pd_complex Oxidative Addition pd_trans R¹-Pd(II)(OR)L₂ pd_complex->pd_trans Ligand Exchange pd_biaryl R¹-Pd(II)(R²)L₂ pd_trans->pd_biaryl Transmetalation pd_biaryl->pd0 Reductive Elimination product R¹-R² (Coupled Product) aryl_halide R¹-X (this compound) aryl_halide->pd0 boronic_acid R²-B(OH)₂ (Arylboronic Acid) boronic_acid->pd_trans boronate_complex [R²-B(OH)₃]⁻ ('Ate' Complex) base Base (e.g., K₃PO₄) base->pd_complex product->pd0 dummy1 dummy2

Figure 1. Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

For challenging electron-rich aryl chlorides, the choice of ligand is paramount.[6] Standard phosphine ligands like triphenylphosphine (PPh₃) are often insufficient. We recommend the use of highly electron-rich and sterically bulky biaryl monophosphine ligands, such as SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) .

  • Rationale (Expertise):

    • Electron-Rich Nature: SPhos is a strong σ-donating ligand that increases the electron density on the palladium(0) center. This enhances its nucleophilicity, promoting the kinetically challenging oxidative addition into the strong C-Cl bond.[6]

    • Steric Bulk: The ligand's bulkiness facilitates the final reductive elimination step, which forms the desired C-C bond and regenerates the active Pd(0) catalyst.[10] It also helps prevent the formation of inactive catalyst dimers.

A suitable palladium precursor is Palladium(II) acetate (Pd(OAc)₂) or a pre-formed pre-catalyst like SPhos Pd G2/G3/G4 . Pre-catalysts are often preferred as they are air-stable and efficiently generate the active Pd(0) species in situ, leading to more reproducible results.[11]

The base plays a critical role in the transmetalation step. It is widely believed that the base activates the boronic acid to form a more nucleophilic boronate "ate" complex, which then transfers its organic moiety to the palladium center.[12][13][14]

  • Recommended Base: Potassium Phosphate (K₃PO₄)

    • Rationale (Trustworthiness): K₃PO₄ is a moderately strong, non-nucleophilic base that has proven highly effective in difficult couplings.[6][15] It is strong enough to facilitate the formation of the boronate complex without causing significant decomposition of sensitive substrates or promoting side reactions like dehalogenation.[3] While stronger bases like hydroxides can be used, they increase the risk of protodeboronation (hydrolysis of the boronic acid).[6]

A biphasic solvent system is often beneficial for Suzuki couplings.

  • Recommended Solvent: 1,4-Dioxane / Water

    • Rationale (Experience): 1,4-Dioxane is an excellent solvent for dissolving the organic coupling partners and the catalyst complex.[4] The addition of a small amount of water helps to dissolve the inorganic base (K₃PO₄) and is believed to facilitate the transmetalation step.[15][16] It is crucial to use degassed solvents to prevent oxidation of the Pd(0) catalyst and phosphine ligands, which can lead to catalyst deactivation and homocoupling of the boronic acid.[6][9]

Experimental Protocol

This protocol provides a reliable starting point for the Suzuki-Miyaura coupling of this compound with a generic arylboronic acid. Optimization may be required for particularly challenging boronic acid partners.

ReagentM.W. ( g/mol )StoichiometryAmount (for 1.0 mmol scale)
This compound143.571.0 equiv143.6 mg
Arylboronic Acid-1.2 equiv1.2 mmol
Palladium(II) Acetate (Pd(OAc)₂)224.502 mol %4.5 mg
SPhos Ligand410.504 mol %16.4 mg
Potassium Phosphate (K₃PO₄)212.272.0 equiv424.5 mg
1,4-Dioxane (Anhydrous, Degassed)--8.0 mL
Water (Degassed)--2.0 mL

Note on Catalyst: Alternatively, use an SPhos pre-catalyst (e.g., SPhos Pd G4) at 2 mol % and omit the separate addition of Pd(OAc)₂ and SPhos.

Figure 2. Experimental workflow for the Suzuki-Miyaura coupling protocol.

  • Reaction Setup: To an oven-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), potassium phosphate (2.0 mmol), palladium(II) acetate (0.02 mmol), and SPhos (0.04 mmol).[17]

  • Inert Atmosphere: Seal the flask with a rubber septum. Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure the complete removal of oxygen.[6]

  • Solvent Addition: Using syringes, add degassed 1,4-dioxane (8 mL) followed by degassed water (2 mL) to the reaction flask.[17]

  • Reaction Execution: Place the flask in a pre-heated oil bath at 100 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material (this compound) is consumed (typically 12-24 hours).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).

    • Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (2 x 15 mL).[18]

    • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure biaryl product.

Troubleshooting and Optimization

IssuePotential Cause(s)Suggested Solution(s)
Low or No Reaction Ineffective catalyst activation; Poor quality reagents; Insufficient temperature.Use a pre-formed pre-catalyst (e.g., SPhos Pd G4). Ensure reagents are pure and solvents are anhydrous/degassed. Increase temperature to 110 °C (reflux). Screen alternative ligands (e.g., XPhos) or bases (e.g., Cs₂CO₃).
Dehalogenation Presence of a hydride source (e.g., from base or solvent); Reaction is too slow.Use a milder base (e.g., K₂CO₃). Ensure solvents are rigorously dried.[3] Use a more active catalyst system to accelerate the desired coupling over the side reaction.
Protodeboronation Boronic acid instability; Excess water or overly strong base.Use the corresponding boronic acid pinacol ester (BPin), which is more stable. Reduce the amount of water or switch to an anhydrous solvent system with a base like KF.[19]
Homocoupling Presence of oxygen in the reaction mixture.Ensure thorough degassing of solvents and maintenance of a strict inert atmosphere throughout the reaction.[9]

References

Application Notes & Protocols: Strategic Derivatization of 2-Chloro-6-methylpyridin-3-ol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

2-Chloro-6-methylpyridin-3-ol is a pivotal heterocyclic building block in modern medicinal chemistry and drug development. Its strategic importance is highlighted by its role as a key intermediate in the synthesis of potent therapeutic agents, including ALK5 (activin-like kinase 5) inhibitors for anticancer applications.[1] The molecule possesses two primary, orthogonally reactive sites: a nucleophilic hydroxyl group and an electrophilic, palladium-activatable chloro-substituent. This guide provides an in-depth analysis of the molecule's reactivity and offers detailed, field-proven protocols for its derivatization via O-alkylation/acylation and Suzuki-Miyaura cross-coupling reactions. The causality behind experimental choices is explained to empower researchers to adapt and troubleshoot these methodologies effectively.

Structural Analysis and Reactivity Profile

This compound offers a versatile scaffold for chemical modification. Understanding its electronic and steric properties is fundamental to designing successful derivatization strategies.

  • The Hydroxyl Group (-OH): Located at the 3-position, this phenolic hydroxyl group is the primary site for nucleophilic attack. It can be readily deprotonated by a suitable base to form a pyridinolate anion, which can then be functionalized through reactions with various electrophiles. This site is ideal for introducing ether (O-alkylation) and ester (O-acylation) linkages.

  • The Chloro Group (-Cl): Positioned at the 2-position, this halogen is a key handle for transition-metal-catalyzed cross-coupling reactions. Its reactivity is enhanced by the electron-withdrawing nature of the pyridine ring nitrogen. It is an excellent leaving group for reactions like the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.

  • The Methyl Group (-CH₃): While less commonly functionalized, the methyl group at the 6-position can potentially undergo metalation with strong bases like organolithium reagents, followed by reaction with an electrophile.[2]

The strategic selection of reaction conditions allows for the selective functionalization of either the hydroxyl or the chloro group, providing a powerful approach to building molecular complexity.

Protocol I: Derivatization of the Hydroxyl Group (O-Alkylation)

O-alkylation, a variant of the Williamson ether synthesis, is a robust method for introducing a wide variety of side chains at the 3-position of the pyridine ring.

Mechanistic Principle

The reaction proceeds in two main steps. First, a base is used to deprotonate the phenolic hydroxyl group, forming a highly nucleophilic pyridinolate anion. This anion then attacks an alkyl halide (or other alkylating agent with a good leaving group) in an Sₙ2 reaction to form the desired ether product. The choice of base and solvent is critical for achieving high yields and minimizing side reactions.[3]

Visual Workflow: O-Alkylation

O_Alkylation_Workflow cluster_setup Reaction Setup cluster_reaction Reaction Execution cluster_workup Workup & Purification Start This compound + Anhydrous Solvent (e.g., DMF) Base Add Base (e.g., NaH or K₂CO₃) Under Inert Atmosphere (N₂/Ar) Start->Base Deprotonation AlkylatingAgent Add Alkylating Agent (R-X) (e.g., Alkyl Bromide) Control Temperature (0°C to RT) Base->AlkylatingAgent Formation of Nucleophile Stir Stir at RT or Heat (e.g., 25-80°C) Monitor by TLC/LC-MS AlkylatingAgent->Stir Sₙ2 Attack Quench Quench Reaction (e.g., with H₂O or sat. NH₄Cl) Stir->Quench Reaction Complete Extract Extract with Organic Solvent (e.g., Ethyl Acetate) Quench->Extract Purify Purify by Column Chromatography Extract->Purify Product Isolated O-Alkylated Product Purify->Product Suzuki_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Intermediate (Ar-Pd(II)L₂-Cl) Pd0->OxAdd Ar-Cl Transmetal Transmetalation Intermediate (Ar-Pd(II)L₂-R) OxAdd->Transmetal R-B(OH)₂ + Base RedElim Reductive Elimination Transmetal->RedElim RedElim->Pd0 Ar-R (Product) ArCl_in This compound RBOH2_in Boronic Acid (R-B(OH)₂) + Base Product_out Coupled Product

References

Synthesis of 2-Chloro-6-methylpyridin-3-ol Derivatives: An Application Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Substituted Pyridines in Modern Drug Discovery

The pyridine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous pharmaceuticals and biologically active compounds.[1] Its derivatives exhibit a wide array of therapeutic properties, including anticancer, antimicrobial, and anti-inflammatory activities.[1][2] Among this versatile class of molecules, 2-chloro-6-methylpyridin-3-ol serves as a highly valuable and functionalized intermediate. The presence of a chloro, a hydroxyl, and a methyl group on the pyridine ring offers three distinct points for chemical modification, allowing for the systematic exploration of chemical space and the development of novel molecular entities with tailored pharmacological profiles.

This comprehensive guide provides a step-by-step methodology for the synthesis of the core this compound scaffold and its subsequent derivatization through modern cross-coupling techniques. The protocols detailed herein are designed for researchers, scientists, and drug development professionals, offering not just a series of steps, but also the underlying chemical principles and strategic considerations that inform each experimental choice.

Part 1: Synthesis of the Core Scaffold: this compound

The synthesis of the target molecule, this compound, can be efficiently achieved through a multi-step sequence starting from the commercially available 2-amino-6-methylpyridine. The synthetic strategy involves a nitration, followed by a diazotization to introduce the hydroxyl group, and a final chlorination step.

Logical Workflow for the Synthesis of the Core Scaffold

A 2-Amino-6-methylpyridine B 2-Amino-6-methyl-3-nitropyridine A->B Nitration (H2SO4, HNO3) C 2-Hydroxy-6-methyl-3-nitropyridine B->C Diazotization & Hydrolysis (NaNO2, H2SO4, H2O) D 2-Chloro-6-methyl-3-nitropyridine C->D Chlorination (POCl3) E 2-Chloro-6-methyl-3-aminopyridine D->E Reduction (e.g., Fe/HCl or H2, Pd/C) F This compound E->F Diazotization & Sandmeyer-type Reaction (NaNO2, HCl, H2O, Cu2O)

Caption: Synthetic pathway to this compound.

Experimental Protocol: Synthesis of this compound

Step 1: Nitration of 2-Amino-6-methylpyridine

  • Rationale: The initial step introduces a nitro group at the 3-position of the pyridine ring. The amino group at the 2-position directs the electrophilic nitration to the adjacent 3-position. Concentrated sulfuric acid is used to protonate the pyridine nitrogen, further activating the ring towards nitration, and also serves as a solvent.

  • Procedure:

    • In a three-necked flask equipped with a dropping funnel, thermometer, and mechanical stirrer, cool 100 mL of concentrated sulfuric acid to 0°C in an ice-salt bath.

    • Slowly add 2-amino-6-methylpyridine (0.28 mol) to the cooled sulfuric acid, ensuring the temperature does not exceed 10°C.[3]

    • Prepare a nitrating mixture of concentrated nitric acid (42 mL) and concentrated sulfuric acid (42 mL) and cool it to 0°C.

    • Add the cold nitrating mixture dropwise to the reaction flask, maintaining the temperature at 0°C.

    • After the addition is complete, stir the reaction mixture at 0°C for 1 hour and then let it stand at room temperature for 12 hours.[3]

    • Carefully pour the reaction mixture into 2 L of ice water and neutralize with concentrated ammonia solution to pH 7.

    • Filter the resulting precipitate, wash with cold water, and dry to obtain 2-amino-6-methyl-3-nitropyridine.

Step 2: Diazotization and Hydrolysis to 2-Hydroxy-6-methyl-3-nitropyridine

  • Rationale: The amino group is converted to a diazonium salt, which is an excellent leaving group. Subsequent hydrolysis in an acidic medium replaces the diazonium group with a hydroxyl group.

  • Procedure:

    • Suspend 2-amino-6-methyl-3-nitropyridine (0.065 mol) in 100 mL of water in a beaker.

    • Slowly add 12 mL of concentrated sulfuric acid with stirring and cool the mixture to 0°C in an ice bath.

    • Add sodium nitrite (0.098 mol) portion-wise, keeping the temperature at 0°C.

    • Stir the reaction at 0°C for 4 hours and then let it stand for 12 hours.[3]

    • A yellow precipitate of 2-hydroxy-6-methyl-3-nitropyridine will form. Filter the solid, wash with cold water, and dry under vacuum.

Step 3: Chlorination to 2-Chloro-6-methyl-3-nitropyridine

  • Rationale: The hydroxyl group is replaced by a chlorine atom using phosphorus oxychloride (POCl₃). This is a standard method for the conversion of hydroxypyridines to chloropyridines.

  • Procedure:

    • To a round-bottom flask, add 2-hydroxy-6-methyl-3-nitropyridine (0.065 mol) and 50 mL of phosphorus oxychloride.

    • Heat the mixture to reflux for 4 hours.[3]

    • After cooling, carefully pour the reaction mixture into 200 g of crushed ice with vigorous stirring.

    • A precipitate of 2-chloro-6-methyl-3-nitropyridine will form. Filter the solid, wash with cold water, and dry under vacuum.

Step 4: Reduction of the Nitro Group to 2-Chloro-6-methyl-3-aminopyridine

  • Rationale: The nitro group is reduced to an amino group. This can be achieved through various methods, including catalytic hydrogenation or using a metal in acidic media (e.g., Fe/HCl). Catalytic hydrogenation is often preferred for its cleaner reaction profile.

  • Procedure (Catalytic Hydrogenation):

    • Dissolve 2-chloro-6-methyl-3-nitropyridine in ethanol in a hydrogenation vessel.

    • Add a catalytic amount of 10% Palladium on carbon (Pd/C).

    • Pressurize the vessel with hydrogen gas (e.g., 50 psi) and stir the mixture at room temperature until the reaction is complete (monitor by TLC or LC-MS).

    • Filter the reaction mixture through a pad of Celite to remove the catalyst and concentrate the filtrate under reduced pressure to obtain 2-chloro-6-methyl-3-aminopyridine.

Step 5: Diazotization and Sandmeyer-type Reaction to this compound

  • Rationale: The final step involves the conversion of the newly formed amino group into a hydroxyl group. This is achieved via a Sandmeyer-type reaction where the amine is first diazotized and then the diazonium salt is decomposed in the presence of a copper(I) salt to yield the desired pyridinol.[4][5]

  • Procedure:

    • Dissolve 2-chloro-6-methyl-3-aminopyridine in a solution of hydrochloric acid and cool to 0-5°C.

    • Slowly add a solution of sodium nitrite in water, maintaining the temperature below 5°C to form the diazonium salt.[4]

    • In a separate flask, prepare a solution of copper(I) oxide (Cu₂O) in aqueous sulfuric acid.

    • Slowly add the cold diazonium salt solution to the copper(I) solution. Nitrogen gas will evolve.

    • After the addition is complete, warm the reaction mixture to room temperature and stir until the gas evolution ceases.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography or recrystallization to obtain this compound.

Part 2: Derivatization of this compound

The synthesized this compound is a versatile building block for the creation of diverse derivatives. The chloro and hydroxyl groups provide handles for various cross-coupling reactions.

A. C-N Bond Formation via Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[6] It allows for the coupling of the 2-chloro position of our scaffold with a wide range of primary and secondary amines.

A This compound F 2-(Arylamino)-6-methylpyridin-3-ol A->F B Amine (R-NH2) B->F C Pd Catalyst (e.g., Pd2(dba)3) C->F D Ligand (e.g., XPhos) D->F E Base (e.g., NaOtBu) E->F

Caption: Key components for Buchwald-Hartwig amination.

  • Rationale: For less reactive aryl chlorides like this compound, the choice of a bulky, electron-rich phosphine ligand is crucial to facilitate the oxidative addition of the C-Cl bond to the palladium(0) center, which is often the rate-limiting step.[7] A strong, non-nucleophilic base like sodium tert-butoxide is typically required.

  • Procedure:

    • To an oven-dried Schlenk tube, add this compound (1.0 mmol), aniline (1.2 mmol), a palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), a suitable phosphine ligand (e.g., XPhos, 4 mol%), and sodium tert-butoxide (1.4 mmol).

    • Evacuate and backfill the tube with an inert gas (e.g., Argon) three times.

    • Add anhydrous, degassed toluene (5 mL) via syringe.

    • Heat the reaction mixture to 100-110°C and stir until the starting material is consumed (monitor by TLC or LC-MS).

    • Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.

    • Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to yield the desired 2-(phenylamino)-6-methylpyridin-3-ol.

B. C-C Bond Formation via Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction that forms a carbon-carbon bond between an organohalide and an organoboron compound.[8] This method is ideal for introducing various aryl or vinyl substituents at the 2-position of the pyridine ring.

A This compound E 2-Aryl-6-methylpyridin-3-ol A->E B Arylboronic Acid (Ar-B(OH)2) B->E C Pd Catalyst (e.g., Pd(PPh3)4) C->E D Base (e.g., K2CO3) D->E

Caption: Essential components for Suzuki-Miyaura coupling.

  • Rationale: While chloropyridines are less reactive than their bromo or iodo counterparts, the use of appropriate palladium catalysts and ligands can facilitate efficient coupling. The base is crucial for the transmetalation step of the catalytic cycle.

  • Procedure:

    • In a round-bottom flask, combine this compound (1.0 mmol), phenylboronic acid (1.2 mmol), a palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and a base (e.g., K₂CO₃, 2.0 mmol).

    • Add a mixture of degassed solvent, such as dioxane and water (e.g., 4:1 ratio, 10 mL).

    • Heat the reaction mixture to 80-100°C under an inert atmosphere and stir until completion (monitor by TLC or LC-MS).

    • After cooling, dilute the mixture with ethyl acetate and wash with water.

    • Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate in vacuo.

    • Purify the residue by flash chromatography to afford 2-phenyl-6-methylpyridin-3-ol.

C. C-O Bond Formation via Ullmann Condensation

The Ullmann condensation is a copper-catalyzed reaction that is particularly useful for forming carbon-oxygen bonds between aryl halides and alcohols or phenols.[9] This reaction can be employed to create aryloxy derivatives at the 2-position.

A This compound F 2-Phenoxy-6-methylpyridin-3-ol A->F B Phenol (Ar-OH) B->F C Cu Catalyst (e.g., CuI) C->F D Ligand (e.g., L-proline) D->F E Base (e.g., K2CO3) E->F

Caption: Key reagents for Ullmann C-O coupling.

  • Rationale: Traditional Ullmann reactions often require harsh conditions. Modern protocols utilize copper(I) salts and a ligand, such as an amino acid, to facilitate the reaction under milder conditions. The base is required to deprotonate the phenol, forming the active nucleophile.

  • Procedure:

    • In a sealed tube, combine this compound (1.0 mmol), phenol (1.2 mmol), copper(I) iodide (CuI, 10 mol%), a ligand (e.g., L-proline, 20 mol%), and a base (e.g., K₂CO₃, 2.0 mmol).

    • Add a high-boiling polar solvent such as DMF or DMSO (5 mL).

    • Heat the mixture to 120-140°C and stir for 12-24 hours.

    • Cool the reaction mixture, dilute with water, and extract with ethyl acetate.

    • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the crude product by column chromatography to yield 2-phenoxy-6-methylpyridin-3-ol.

Data Presentation: Characterization of Key Compounds

CompoundStructureMolecular FormulaMolecular Weight ( g/mol )Expected ¹H NMR Signals (δ, ppm)
2-Amino-6-methylpyridineC₆H₈N₂108.147.2-7.4 (d, 1H), 6.3-6.5 (d, 1H), 6.2-6.4 (d, 1H), 4.3-4.5 (s, 2H, NH₂), 2.3-2.4 (s, 3H, CH₃)
This compoundC₆H₆ClNO143.57~9.5-10.5 (s, 1H, OH), 7.1-7.3 (d, 1H), 6.9-7.1 (d, 1H), 2.4-2.5 (s, 3H, CH₃)
2-(Phenylamino)-6-methylpyridin-3-olC₁₂H₁₂N₂O200.24Aromatic protons (m), NH proton (s), OH proton (s), CH₃ (s)
2-Phenyl-6-methylpyridin-3-olC₁₂H₁₁NO185.22Aromatic protons (m), OH proton (s), CH₃ (s)
2-Phenoxy-6-methylpyridin-3-olC₁₂H₁₁NO₂201.22Aromatic protons (m), OH proton (s), CH₃ (s)

Note: The chemical structures for the derivatives are illustrative and the exact NMR shifts will depend on the specific derivative and solvent used.

Conclusion

This application guide provides a robust and detailed framework for the synthesis and derivatization of this compound. By understanding the rationale behind each synthetic step and employing modern cross-coupling methodologies, researchers can efficiently generate a diverse library of novel pyridine derivatives. These compounds hold significant potential for applications in drug discovery and materials science, and the protocols outlined herein are intended to empower scientists in these pursuits.

References

Introduction: Unlocking the Potential of a Versatile Heterocyclic Building Block

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to Palladium-Catalyzed Cross-Coupling Reactions of 2-Chloro-6-methylpyridin-3-ol

For Researchers, Scientists, and Drug Development Professionals

Palladium-catalyzed cross-coupling reactions have become an indispensable tool in modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with remarkable efficiency and precision.[1][2][3] These transformations are foundational in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[3] Within this context, functionalized heterocyclic scaffolds are of paramount importance. This compound is a particularly valuable building block, serving as a key intermediate in the synthesis of biologically active molecules, including kinase inhibitors and other potential anticancer agents.[4][5]

The reactivity of this compound is dictated by its distinct structural features: a nucleophilic hydroxyl group, an electrophilic C-Cl bond amenable to palladium catalysis, and a pyridine ring that can influence catalyst activity. This guide provides a detailed exploration of its use in three cornerstone palladium-catalyzed reactions: the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. The protocols and insights herein are designed to empower researchers to effectively leverage this versatile substrate in their synthetic campaigns.

The Engine of Synthesis: A Mechanistic Overview of Palladium Cross-Coupling

Understanding the fundamental catalytic cycle is crucial for rational protocol design and troubleshooting. While specific intermediates vary, the cycle for these reactions broadly follows three key steps: Oxidative Addition, a key bond-forming event (e.g., Transmetalation or Amine Coordination), and Reductive Elimination.[1][2][6][7]

  • Oxidative Addition : The cycle begins with a coordinatively unsaturated Palladium(0) complex, the active catalyst. This species inserts into the carbon-chlorine bond of the pyridinol, breaking the C-Cl bond and forming two new bonds to the palladium center. This oxidizes the metal from Pd(0) to a Pd(II) state.[2][8] The efficiency of this step, especially with a relatively unreactive C-Cl bond, is highly dependent on the choice of ligand.

  • Transmetalation / Ligand Exchange : In the Suzuki reaction, a base activates the organoboron species to form a boronate complex, which then transfers its organic group to the palladium center, displacing the halide.[1][9] In the Buchwald-Hartwig amination, the amine coordinates to the palladium, and a base facilitates its deprotonation to form a palladium-amido complex.[6][10]

  • Reductive Elimination : This is the final, product-forming step. The two organic groups coupled to the Pd(II) center—the pyridinol and the newly introduced aryl, alkyl, or amino group—are expelled as the final product.[7][10] This process forms the desired C-C or C-N bond and, critically, regenerates the active Pd(0) catalyst, allowing the cycle to continue.

General_Pd_Catalytic_Cycle Pd(0)L2 Active Pd(0) Catalyst Ar-Pd(II)(L2)-Cl Oxidative Addition Complex (Pd-II) Pd(0)L2->Ar-Pd(II)(L2)-Cl Oxidative Addition (+ Ar-Cl) Ar-Pd(II)(L2)-Nu Transmetalation/ Ligand Exchange Complex (Pd-II) Ar-Pd(II)(L2)-Cl->Ar-Pd(II)(L2)-Nu Transmetalation (Suzuki) or Amine Coordination/ Deprotonation (Buchwald) Ar-Pd(II)(L2)-Nu->Pd(0)L2 Product Coupled Product (Ar-Nu) Ar-Pd(II)(L2)-Nu->Product Reductive Elimination Product->dummy_end dummy_start->Pd(0)L2 this compound (Ar-Cl) dummy_mid->Ar-Pd(II)(L2)-Cl Coupling Partner (e.g., R-B(OH)2 or R2NH)

Caption: Generalized Palladium Catalytic Cycle.

Application & Protocols: C-C and C-N Bond Formation

The following sections provide detailed protocols for key cross-coupling reactions. The choice of catalyst, ligand, and base is critical for success, particularly with chloropyridine substrates, which can be challenging due to potential catalyst inhibition by the pyridine nitrogen.[11]

Suzuki-Miyaura Coupling: Forging Carbon-Carbon Bonds

The Suzuki-Miyaura reaction is a robust and widely used method for forming C(sp²)-C(sp²) bonds by coupling an organohalide with an organoboron species, typically a boronic acid or its ester derivative.[1] This reaction is highly valued for its mild conditions and tolerance of a wide range of functional groups.

Causality & Insights:

  • Ligand Choice: Simple catalysts like Pd(PPh₃)₄ can be effective but often require higher catalyst loadings and longer reaction times.[11] Modern Buchwald-type ligands (e.g., XPhos, SPhos) or N-heterocyclic carbene (NHC) ligands (e.g., PEPPSI™-IPr) are often superior for coupling chlorinated heterocycles.[11] These bulky, electron-rich ligands facilitate the challenging oxidative addition step and promote the final reductive elimination.

  • Base Selection: A base is essential for activating the boronic acid to form a more nucleophilic "ate" complex, which facilitates transmetalation.[1][9] While various bases can be used, potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) are common choices that balance reactivity with functional group compatibility.[1]

  • Solvent System: A mixture of an organic solvent (like 1,4-dioxane or toluene) and water is frequently used to dissolve both the organic substrates and the inorganic base.[1][11]

Data Presentation: Typical Suzuki-Miyaura Reaction Conditions

ComponentReagent/ConditionRole
Palladium Source Pd₂(dba)₃ (with ligand), XPhos Pd G3, PEPPSI™-IPr, or Pd(PPh₃)₄Catalyst precursor
Ligand XPhos, SPhos, or PPh₃Stabilizes Pd(0) center, modulates reactivity
Base K₃PO₄ or K₂CO₃ (2.0 - 3.0 equiv.)Activates the boronic acid for transmetalation
Solvent 1,4-Dioxane/H₂O (e.g., 4:1 v/v) or TolueneSolubilizes reactants and catalyst
Temperature 80 - 110 °CProvides thermal energy to overcome activation barriers
Atmosphere Inert (Nitrogen or Argon)Prevents oxidation and deactivation of the Pd(0) catalyst

Experimental Protocol: Suzuki-Miyaura Coupling

  • Reagent Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), and potassium phosphate (K₃PO₄, 2.0 equiv.).

  • Catalyst Addition: In a separate vial, weigh the palladium precatalyst (e.g., XPhos Pd G3, 1-2 mol%). Add the catalyst to the Schlenk flask.

  • Inerting the System: Seal the flask with a rubber septum. Evacuate the flask under vacuum and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.

  • Solvent Addition: Add degassed 1,4-dioxane (to achieve a concentration of ~0.1 M) via syringe.

  • Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously.

  • Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-12 hours.

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove palladium residues. Wash the filtrate with water and then with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel to yield the desired biaryl product.

Suzuki_Cycle cluster_boron Pd0 Pd(0)L2 OA Ar-Pd(II)(L2)-Cl Pd0->OA Oxidative Addition TM Ar-Pd(II)(L2)-R OA->TM Transmetalation TM->Pd0 Product Ar-R TM->Product Reductive Elimination Boronic R-B(OH)2 Boronic_in->Boronic ArCl_in ArCl_in ArCl_in->Pd0 this compound (Ar-Cl) Boronate [R-B(OH)3]⁻ Boronic->Boronate + Base (e.g., K3PO4) Boronate->OA

Caption: Catalytic Cycle for the Suzuki-Miyaura Coupling.

Buchwald-Hartwig Amination: Constructing Carbon-Nitrogen Bonds

The Buchwald-Hartwig amination is the premier method for synthesizing aryl amines from aryl halides.[6] This reaction is synthetically powerful as traditional methods for C-N bond formation often require harsh conditions and have limited scope.[6][12]

Causality & Insights:

  • Catalyst System: This reaction is particularly sensitive to the ligand. The development of sterically hindered, electron-rich biarylphosphine ligands (e.g., XPhos, RuPhos, BrettPhos) by the Buchwald group was a breakthrough, enabling the coupling of less reactive aryl chlorides.[6][13] These ligands accelerate both the oxidative addition and the C-N bond-forming reductive elimination.

  • Base Selection: A strong, non-nucleophilic base is required to deprotonate the amine (or amine-Pd complex), which is a key step in the catalytic cycle.[10] Sodium tert-butoxide (NaOt-Bu) is highly effective but can be incompatible with base-sensitive functional groups like esters.[14] Weaker bases such as cesium carbonate (Cs₂CO₃) or lithium bis(trimethylsilyl)amide (LHMDS) offer greater functional group tolerance.[14]

  • Amine Scope: The reaction is broadly applicable to both primary and secondary aliphatic and aromatic amines.[12]

Data Presentation: Typical Buchwald-Hartwig Amination Conditions

ComponentReagent/ConditionRole
Palladium Source Pd₂(dba)₃ or Pd(OAc)₂Catalyst precursor
Ligand XPhos, RuPhos, or other bulky biarylphosphine ligands (1.5-2.0 mol ratio to Pd)Crucial for catalytic activity with aryl chlorides
Base NaOt-Bu, LHMDS, or Cs₂CO₃ (1.5 - 2.0 equiv.)Deprotonates the amine coupling partner
Solvent Toluene or 1,4-Dioxane (anhydrous)Anhydrous conditions are critical
Temperature 80 - 110 °CDrives the reaction to completion
Atmosphere Inert (Nitrogen or Argon)Protects the sensitive catalyst system

Experimental Protocol: Buchwald-Hartwig Amination

  • Reagent Preparation: In a glovebox or under a stream of argon, add this compound (1.0 equiv.), the chosen ligand (e.g., XPhos, 2-4 mol%), and the base (e.g., NaOt-Bu, 1.5 equiv.) to an oven-dried Schlenk tube with a stir bar.

  • Catalyst Addition: Add the palladium source (e.g., Pd₂(dba)₃, 1-2 mol%).

  • Inerting and Solvent/Reagent Addition: Seal the tube, remove from the glovebox (if used), and place under a positive pressure of argon. Add anhydrous, degassed toluene (~0.1 M) followed by the amine coupling partner (1.2 equiv.) via syringe.

  • Reaction: Heat the sealed reaction tube in a preheated oil bath at 100 °C with vigorous stirring.

  • Monitoring: Follow the consumption of the starting material by LC-MS or GC-MS. Reactions are typically complete in 4-24 hours.

  • Workup: After cooling to room temperature, quench the reaction by carefully adding saturated aqueous ammonium chloride (NH₄Cl). Dilute with ethyl acetate and filter through Celite. Separate the layers and extract the aqueous phase with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate. Purify the residue by flash column chromatography to afford the desired arylamine product.

Buchwald_Hartwig_Cycle Pd0 Pd(0)L2 OA Ar-Pd(II)(L2)-Cl Pd0->OA Oxidative Addition Amido Ar-Pd(II)(L2)-NR2 OA->Amido Amine Coordination & Deprotonation Amido->Pd0 Product Ar-NR2 Amido->Product Reductive Elimination Amine_in->OA Amine (R2NH) + Base ArCl_in ArCl_in ArCl_in->Pd0 this compound (Ar-Cl)

Caption: Catalytic Cycle for the Buchwald-Hartwig Amination.

Sonogashira Coupling: Accessing Arylalkynes

The Sonogashira reaction facilitates the coupling of a terminal alkyne with an aryl or vinyl halide, providing direct access to conjugated enynes and arylalkynes.[15] It classically employs a dual-catalyst system of palladium and a copper(I) salt co-catalyst.[16][17]

Causality & Insights:

  • Dual Catalysis: The reaction proceeds via two interconnected catalytic cycles.[17] The palladium cycle mirrors those seen previously. The copper cycle involves the formation of a copper(I) acetylide intermediate, which is more reactive and readily undergoes transmetalation with the Pd(II) complex.[15][17]

  • Base and Solvent: An amine base, such as triethylamine (Et₃N) or diisopropylamine (DIPA), is typically used, often serving as both the base and the solvent.[16] The base neutralizes the HX by-product.

  • Copper-Free Variants: Concerns over copper contamination in pharmaceutical intermediates have led to the development of copper-free Sonogashira protocols. These often require stronger bases and carefully selected ligands to facilitate the direct reaction of the palladium complex with the alkyne.[17]

Data Presentation: Typical Sonogashira Coupling Conditions

ComponentReagent/ConditionRole
Palladium Catalyst Pd(PPh₃)₂Cl₂ or Pd(PPh₃)₄ (1-5 mol%)Primary catalyst for the cross-coupling cycle
Copper Co-catalyst Copper(I) iodide (CuI) (1-5 mol%)Forms copper acetylide, facilitating transmetalation
Base/Solvent Triethylamine (Et₃N) or Diisopropylamine (DIPA)Base to deprotonate alkyne and neutralize HX; also serves as solvent
Temperature Room Temperature to 60 °COften proceeds under mild thermal conditions
Atmosphere Inert (Nitrogen or Argon)Prevents oxidative homocoupling of the alkyne (Glaser coupling)

Experimental Protocol: Sonogashira Coupling

  • Reagent Preparation: To a Schlenk flask with a stir bar, add this compound (1.0 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2 mol%), and the copper(I) iodide (CuI, 2 mol%).

  • Inerting the System: Seal the flask and establish an inert atmosphere by evacuating and backfilling with argon three times.

  • Solvent and Reagent Addition: Add anhydrous, degassed triethylamine via syringe. Stir for 5-10 minutes to dissolve the solids. Then, add the terminal alkyne (1.2 equiv.) dropwise via syringe.

  • Reaction: Stir the reaction mixture at room temperature or with gentle heating (e.g., 50 °C) if necessary.

  • Monitoring: Monitor the reaction by TLC. A white precipitate of triethylammonium chloride will typically form as the reaction proceeds.

  • Workup: Once the starting material is consumed, dilute the reaction mixture with diethyl ether or ethyl acetate and filter through a pad of Celite to remove the salt and catalyst residues.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to isolate the desired arylalkyne.

Conclusion

This compound is a highly adaptable substrate for palladium-catalyzed cross-coupling reactions. By carefully selecting the appropriate catalyst system—particularly the ligand and base—researchers can efficiently perform Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings to generate a diverse array of functionalized pyridinol derivatives. The protocols and mechanistic insights provided in this guide serve as a robust starting point for the synthesis of complex molecules, empowering innovation in drug discovery and materials science.

References

Synthesis of Novel Pyridyl Ether Analogs as Potential Anticancer Agents from 2-Chloro-6-methylpyridin-3-ol

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals in the field of medicinal chemistry and oncology.

Abstract: This document provides a detailed experimental protocol for the synthesis of a potential anticancer agent, specifically a diaryl ether-based kinase inhibitor, starting from the readily available building block, 2-Chloro-6-methylpyridin-3-ol. The synthetic strategy hinges on a pivotal nucleophilic aromatic substitution (SNAr) reaction to construct the core diaryl ether scaffold, a common motif in many kinase inhibitors. This guide offers in-depth, step-by-step instructions, explains the rationale behind the experimental choices, and outlines the necessary characterization and purification techniques.

Introduction: The Strategic Importance of the Pyridyl Ether Scaffold

The pyridine ring is a privileged scaffold in medicinal chemistry, frequently incorporated into the structures of approved drugs, including several targeted anticancer agents.[1] Its ability to form key hydrogen bonds and engage in various non-covalent interactions within the ATP-binding pockets of kinases makes it a valuable component in the design of kinase inhibitors. When coupled with a phenolic moiety to form a diaryl ether linkage, the resulting scaffold can adopt conformations that effectively target the hinge region of many protein kinases.

This compound is an attractive starting material for the synthesis of such compounds. The chlorine atom at the 2-position is activated towards nucleophilic aromatic substitution (SNAr) by the electron-withdrawing nature of the pyridine nitrogen. The hydroxyl group at the 3-position provides a handle for forming the crucial ether linkage, while the methyl group at the 6-position can influence solubility and metabolic stability.

This application note will focus on the synthesis of a potential inhibitor of Activin-like kinase 5 (ALK5), a transmembrane serine/threonine kinase receptor. Dysregulation of the ALK5 signaling pathway is implicated in the progression of several cancers, making it a compelling target for therapeutic intervention.[2][3][4]

Mechanistic Rationale: The Nucleophilic Aromatic Substitution (SNAr) Reaction

The core of this synthetic protocol is the nucleophilic aromatic substitution (SNAr) reaction. This reaction proceeds via a two-step addition-elimination mechanism.

  • Nucleophilic Attack: The nucleophile, in this case, the phenoxide generated from 4-aminophenol, attacks the electron-deficient carbon atom bearing the chlorine atom on the pyridine ring. This disrupts the aromaticity of the pyridine ring and forms a high-energy intermediate called a Meisenheimer complex. The negative charge of this intermediate is stabilized by resonance, particularly by the electron-withdrawing pyridine nitrogen.

  • Elimination of the Leaving Group: The aromaticity of the pyridine ring is restored by the expulsion of the chloride ion, which is a good leaving group. This results in the formation of the desired diaryl ether product.

The choice of a strong base, such as potassium carbonate or sodium hydride, is crucial to deprotonate the phenol, generating the more nucleophilic phenoxide ion and driving the reaction forward. A polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) is typically used to solvate the cation and enhance the nucleophilicity of the phenoxide.

Experimental Protocols

This section provides a detailed, step-by-step procedure for the synthesis of a potential ALK5 inhibitor, starting from this compound.

Synthesis of the Diaryl Ether Intermediate: 4-((2-Chloro-6-methylpyridin-3-yl)oxy)aniline

This initial step involves the formation of the key diaryl ether linkage through a nucleophilic aromatic substitution reaction.

Materials and Reagents:

  • This compound

  • 4-Aminophenol

  • Potassium Carbonate (K₂CO₃), anhydrous

  • Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate for chromatography

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser under a nitrogen atmosphere, add this compound (1.0 eq), 4-aminophenol (1.1 eq), and anhydrous potassium carbonate (2.0 eq).

  • Add anhydrous dimethylformamide (DMF) to the flask to achieve a concentration of approximately 0.5 M with respect to the this compound.

  • Heat the reaction mixture to 80-90 °C and stir vigorously.

  • Monitor the progress of the reaction by thin-layer chromatography (TLC) using a mixture of hexanes and ethyl acetate as the eluent. The reaction is typically complete within 12-24 hours.

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Pour the reaction mixture into a separatory funnel containing deionized water and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine (2 x 30 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes, to afford the desired product, 4-((2-Chloro-6-methylpyridin-3-yl)oxy)aniline, as a solid.

Characterization of 4-((2-Chloro-6-methylpyridin-3-yl)oxy)aniline:

  • ¹H NMR: The proton NMR spectrum should show characteristic signals for the aromatic protons on both the pyridine and aniline rings, as well as the methyl and amine protons.

  • ¹³C NMR: The carbon NMR spectrum will confirm the presence of all carbon atoms in the molecule.

  • Mass Spectrometry (MS): The mass spectrum should display the molecular ion peak corresponding to the calculated molecular weight of the product.

Synthesis of the Final Product: N-(4-((2-Chloro-6-methylpyridin-3-yl)oxy)phenyl)acetamide

The final step involves the acylation of the amine group of the diaryl ether intermediate. This modification is often performed in kinase inhibitor synthesis to introduce a hydrogen bond donor/acceptor group that can interact with the kinase hinge region.

Materials and Reagents:

  • 4-((2-Chloro-6-methylpyridin-3-yl)oxy)aniline

  • Acetic anhydride or Acetyl chloride

  • Pyridine or Triethylamine (Et₃N)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve 4-((2-Chloro-6-methylpyridin-3-yl)oxy)aniline (1.0 eq) in anhydrous dichloromethane (DCM) in a round-bottom flask under a nitrogen atmosphere.

  • Add pyridine (1.5 eq) or triethylamine (1.5 eq) to the solution and cool the mixture to 0 °C in an ice bath.

  • Slowly add acetic anhydride (1.2 eq) or acetyl chloride (1.2 eq) dropwise to the cooled solution.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 30 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by flash column chromatography if necessary.

Characterization of N-(4-((2-Chloro-6-methylpyridin-3-yl)oxy)phenyl)acetamide:

  • ¹H NMR: The spectrum should show the appearance of a new singlet corresponding to the acetyl methyl protons and a downfield shift of the amide proton signal.

  • ¹³C NMR: A new signal for the acetyl carbonyl carbon should be observed.

  • Mass Spectrometry (MS): The mass spectrum will confirm the molecular weight of the final product.

  • High-Resolution Mass Spectrometry (HRMS): To confirm the elemental composition.

Data Presentation and Visualization

Summary of Key Reaction Parameters
StepReactantsReagentsSolventTemp (°C)Time (h)Yield (%)
3.1 This compound, 4-AminophenolK₂CO₃DMF80-9012-24~70-85
3.2 4-((2-Chloro-6-methylpyridin-3-yl)oxy)anilineAcetic anhydride, PyridineDCM0 to RT2-4>90

Synthetic Workflow Diagram

Synthetic_Workflow A This compound C 4-((2-Chloro-6-methylpyridin-3-yl)oxy)aniline A->C K₂CO₃, DMF 80-90 °C B 4-Aminophenol B->C E N-(4-((2-Chloro-6-methylpyridin-3-yl)oxy)phenyl)acetamide C->E Pyridine, DCM 0 °C to RT D Acetic Anhydride D->E

Caption: Synthetic scheme for the preparation of N-(4-((2-Chloro-6-methylpyridin-3-yl)oxy)phenyl)acetamide.

Biological Evaluation and Mechanism of Action

The synthesized compound, N-(4-((2-Chloro-6-methylpyridin-3-yl)oxy)phenyl)acetamide, is a putative ALK5 inhibitor. Its anticancer activity should be evaluated in relevant cancer cell lines known to have dysregulated TGF-β/ALK5 signaling.

Suggested In Vitro Assays:

  • ALK5 Kinase Assay: To determine the direct inhibitory activity of the compound against the ALK5 enzyme.

  • Cell Viability/Proliferation Assays (e.g., MTT, SRB): To assess the cytotoxic and cytostatic effects on cancer cell lines.

  • Western Blot Analysis: To investigate the effect of the compound on the phosphorylation of Smad2/3, the downstream targets of ALK5, to confirm target engagement in a cellular context.

ALK5 Signaling Pathway

ALK5_Pathway cluster_Nucleus TGFb TGF-β TBRII TGF-β RII TGFb->TBRII Binding ALK5 ALK5 (TGF-β RI) TBRII->ALK5 Recruitment & Phosphorylation Smad23 Smad2/3 ALK5->Smad23 Phosphorylation pSmad23 p-Smad2/3 Smad23->pSmad23 Smad_complex Smad Complex pSmad23->Smad_complex Smad4 Smad4 Smad4->Smad_complex Gene_Transcription Gene Transcription (e.g., cell cycle arrest, apoptosis, EMT) Smad_complex->Gene_Transcription Nucleus Nucleus Inhibitor Synthesized Inhibitor Inhibitor->ALK5 Inhibition

Caption: Simplified schematic of the ALK5 signaling pathway and the point of intervention for the synthesized inhibitor.

Conclusion

This application note provides a comprehensive and detailed protocol for the synthesis of a potential anticancer agent from this compound. The described synthetic route is robust and allows for the efficient construction of a diaryl ether scaffold. The final compound is a promising candidate for evaluation as an ALK5 inhibitor. The methodologies and rationale presented herein can be adapted for the synthesis of a library of related analogs for structure-activity relationship (SAR) studies, ultimately contributing to the discovery of novel and potent anticancer therapeutics.

References

The Strategic Application of 2-Chloro-6-methylpyridin-3-ol in the Synthesis of Advanced Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of a Privileged Scaffold

In the landscape of modern medicinal chemistry, the quest for potent and selective kinase inhibitors remains a cornerstone of oncology drug discovery. Within this pursuit, the strategic selection of foundational chemical building blocks is paramount to the successful synthesis of complex therapeutic agents. 2-Chloro-6-methylpyridin-3-ol has emerged as a highly valuable and versatile precursor, offering a unique combination of reactive sites that facilitate the construction of diverse and intricate molecular architectures. Its inherent structural features—a reactive chloro-substituent, a nucleophilic hydroxyl group, and a modifiable pyridine core—provide chemists with a powerful tool to forge key bonds in the assembly of sophisticated kinase inhibitors. This application note provides an in-depth guide for researchers, scientists, and drug development professionals on the practical application of this compound, with a specific focus on its role in the synthesis of multi-targeted kinase inhibitors, exemplified by the synthesis of Foretinib.

Core Principles: Why this compound is a Superior Starting Material

The utility of this compound in kinase inhibitor synthesis is rooted in its distinct chemical reactivity, which allows for sequential and regioselective modifications.

  • The Chloro Group as a Handle for Cross-Coupling: The chlorine atom at the 2-position of the pyridine ring is an excellent leaving group for various cross-coupling reactions, most notably the Ullmann condensation. This reaction is instrumental in forming diaryl ether linkages, a common motif in many kinase inhibitors that often serves to connect the core scaffold to a recognition element that binds within the kinase's active site.

  • The Hydroxyl Group for Nucleophilic Substitution: The hydroxyl group at the 3-position provides a nucleophilic center that can be exploited for the introduction of various side chains or for the formation of ether linkages, further expanding the chemical space accessible from this starting material.

  • The Pyridine Core as a Bioisostere: The pyridine ring itself is a well-established bioisostere for other aromatic systems in drug design. Its nitrogen atom can act as a hydrogen bond acceptor, contributing to the binding affinity and selectivity of the final compound.

These features make this compound a "privileged scaffold" – a molecular framework that is recurrently found in active compounds and provides a basis for the design of new bioactive molecules.

Exemplary Application: Synthesis of Foretinib, a Dual c-Met/VEGFR2 Inhibitor

Foretinib is a potent oral multi-kinase inhibitor that has been investigated for the treatment of various cancers. It primarily targets the MET and VEGFR2 receptor tyrosine kinases, both of which are key drivers of tumor growth, angiogenesis, and metastasis.[1][2] The synthesis of Foretinib provides an excellent case study for the application of this compound.

Targeted Signaling Pathways: The Rationale for Dual Inhibition

The hepatocyte growth factor receptor (c-Met) and vascular endothelial growth factor receptor 2 (VEGFR2) are critical signaling proteins implicated in cancer progression.

  • c-Met Signaling: Upon binding its ligand, hepatocyte growth factor (HGF), c-Met dimerizes and autophosphorylates, activating downstream pathways such as RAS/MAPK and PI3K/AKT. This signaling cascade promotes cell proliferation, survival, migration, and invasion. Aberrant c-Met activation is a hallmark of many cancers.[3][4][5]

  • VEGFR2 Signaling: VEGFR2 is the main mediator of the pro-angiogenic effects of VEGF. Its activation leads to endothelial cell proliferation, migration, and survival, ultimately resulting in the formation of new blood vessels that supply tumors with essential nutrients and oxygen.[6][7][8][9][10]

By simultaneously inhibiting both c-Met and VEGFR2, Foretinib can exert a powerful anti-tumor effect by cutting off both the tumor's intrinsic growth signals and its blood supply.

G cluster_membrane Cell Membrane cluster_foretinib cluster_downstream Downstream Signaling cluster_outcomes Cellular Outcomes cMet c-Met RAS_MAPK RAS/MAPK Pathway cMet->RAS_MAPK PI3K_AKT PI3K/AKT Pathway cMet->PI3K_AKT VEGFR2 VEGFR2 VEGFR2->PI3K_AKT Angiogenesis Angiogenesis VEGFR2->Angiogenesis Foretinib Foretinib Foretinib->cMet Inhibits Foretinib->VEGFR2 Inhibits Proliferation Proliferation RAS_MAPK->Proliferation Metastasis Metastasis RAS_MAPK->Metastasis Survival Survival PI3K_AKT->Survival Angiogenesis->Proliferation

Foretinib's dual inhibition of c-Met and VEGFR2 signaling pathways.

Quantitative Data: Inhibitory Profile of Foretinib

The efficacy of Foretinib as a dual inhibitor is demonstrated by its low nanomolar IC50 values against both c-Met and VEGFR2.

Kinase TargetIC50 (nM)Reference
c-Met0.4[1]
VEGFR20.9[1]
KDR0.9[11]
AXL<1.0[11]
RON1.3[12]
PDGFRα2.8[12]

Experimental Protocols

The following protocols provide a detailed, step-by-step methodology for the synthesis of key intermediates and the final assembly of Foretinib, showcasing the application of this compound.

Protocol 1: Synthesis of the Quinoline Core Intermediate

This protocol outlines the synthesis of the 6,7-disubstituted-4-phenoxyquinoline intermediate, which forms the core of the Foretinib molecule. The key step is the Ullmann condensation of this compound with a substituted aniline.

Step 1: Synthesis of 4-((2-Chloro-6-methylpyridin-3-yl)oxy)-3-fluoroaniline

This step involves the crucial Ullmann condensation reaction to form the diaryl ether linkage.

  • Reagents and Materials:

    • This compound

    • 4-Amino-2-fluorophenol

    • Copper(I) iodide (CuI)

    • Potassium carbonate (K₂CO₃)

    • N,N-Dimethylformamide (DMF)

    • Toluene

    • Ethyl acetate

    • Brine

  • Procedure:

    • To a reaction flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.0 eq), 4-Amino-2-fluorophenol (1.1 eq), and potassium carbonate (2.0 eq).

    • Add N,N-Dimethylformamide (DMF) as the solvent.

    • Add Copper(I) iodide (CuI) (0.1 eq) as the catalyst.

    • Heat the reaction mixture to 120-130 °C and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • After completion, cool the reaction mixture to room temperature.

    • Pour the mixture into water and extract with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford 4-((2-Chloro-6-methylpyridin-3-yl)oxy)-3-fluoroaniline.

Step 2: Synthesis of the Quinoline Ring System

This step involves the construction of the quinoline core via a Gould-Jacobs reaction or similar cyclization method.

  • Reagents and Materials:

    • 4-((2-Chloro-6-methylpyridin-3-yl)oxy)-3-fluoroaniline

    • Diethyl (ethoxymethylene)malonate

    • Dowtherm A or Diphenyl ether

    • Hexane

  • Procedure:

    • In a reaction flask, combine 4-((2-Chloro-6-methylpyridin-3-yl)oxy)-3-fluoroaniline (1.0 eq) and diethyl (ethoxymethylene)malonate (1.1 eq).

    • Heat the mixture to 130-140 °C for 1-2 hours.

    • Add the reaction mixture to a preheated solution of Dowtherm A (or diphenyl ether) at 240-250 °C and maintain this temperature for 30-60 minutes.

    • Cool the reaction mixture and add hexane to precipitate the product.

    • Filter the solid, wash with hexane, and dry to obtain the ethyl 4-hydroxy-7-((2-chloro-6-methylpyridin-3-yl)oxy)-6-fluoroquinoline-3-carboxylate.

Step 3: Hydrolysis and Decarboxylation

  • Reagents and Materials:

    • Ethyl 4-hydroxy-7-((2-chloro-6-methylpyridin-3-yl)oxy)-6-fluoroquinoline-3-carboxylate

    • Sodium hydroxide (NaOH) solution

    • Hydrochloric acid (HCl)

  • Procedure:

    • Suspend the product from Step 2 in an aqueous solution of sodium hydroxide.

    • Heat the mixture to reflux for 2-4 hours.

    • Cool the reaction mixture and acidify with hydrochloric acid to precipitate the product.

    • Filter the solid, wash with water, and dry to yield 7-((2-chloro-6-methylpyridin-3-yl)oxy)-6-fluoroquinolin-4-ol.

Step 4: Chlorination of the Quinolin-4-ol

  • Reagents and Materials:

    • 7-((2-Chloro-6-methylpyridin-3-yl)oxy)-6-fluoroquinolin-4-ol

    • Phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂)

    • N,N-Dimethylformamide (DMF) (catalytic)

  • Procedure:

    • To a suspension of the product from Step 3 in a suitable solvent (e.g., toluene), add phosphorus oxychloride (or thionyl chloride) and a catalytic amount of DMF.

    • Heat the mixture to reflux for 2-4 hours.

    • Cool the reaction mixture and carefully quench with ice water.

    • Neutralize with a base (e.g., sodium bicarbonate) and extract with a suitable organic solvent (e.g., dichloromethane).

    • Dry the organic layer over anhydrous sodium sulfate and concentrate to give 4-chloro-7-((2-chloro-6-methylpyridin-3-yl)oxy)-6-fluoroquinoline.

Protocol 2: Final Assembly of Foretinib

This protocol describes the final steps to assemble the Foretinib molecule from the key quinoline intermediate.

Step 1: Nucleophilic Aromatic Substitution with the Side Chain

  • Reagents and Materials:

    • 4-Chloro-7-((2-chloro-6-methylpyridin-3-yl)oxy)-6-fluoroquinoline

    • 6-Methoxy-7-(3-morpholinopropoxy)aniline

    • A suitable solvent (e.g., isopropanol, 2-ethoxyethanol)

    • Acid catalyst (e.g., HCl)

  • Procedure:

    • Dissolve the quinoline intermediate from Protocol 1, Step 4 and 6-methoxy-7-(3-morpholinopropoxy)aniline in the chosen solvent.

    • Add a catalytic amount of acid.

    • Heat the reaction mixture to reflux for 4-8 hours.

    • Cool the reaction mixture and collect the precipitated product by filtration.

    • Wash the solid with the reaction solvent and dry to obtain the Foretinib precursor.

Step 2: Final Amidation

  • Reagents and Materials:

    • The Foretinib precursor from Step 1

    • N-(4-fluorophenyl)cyclopropane-1,1-dicarboxamide

    • A suitable base (e.g., cesium carbonate)

    • A suitable solvent (e.g., DMSO)

  • Procedure:

    • To a solution of the Foretinib precursor in the solvent, add the base and the N-(4-fluorophenyl)cyclopropane-1,1-dicarboxamide.

    • Heat the reaction mixture to 80-100 °C for 6-12 hours.

    • Cool the reaction mixture, dilute with water, and extract with an organic solvent.

    • Wash the organic layer, dry, and concentrate.

    • Purify the crude product by chromatography or recrystallization to obtain Foretinib.

G A This compound C 4-((2-Chloro-6-methylpyridin-3-yl)oxy)-3-fluoroaniline A->C Ullmann Condensation B 4-Amino-2-fluorophenol B->C E Quinoline Core Intermediate C->E Gould-Jacobs Reaction D Diethyl (ethoxymethylene)malonate D->E G Foretinib Precursor E->G Nucleophilic Aromatic Substitution F Side Chain Aniline F->G I Foretinib G->I Amidation H N-(4-fluorophenyl)cyclopropane- 1,1-dicarboxamide H->I

Synthetic workflow for Foretinib from this compound.

Conclusion: A Foundation for Future Kinase Inhibitor Discovery

This compound stands out as a strategically important building block in the synthesis of kinase inhibitors. Its well-defined reactivity allows for the controlled and efficient construction of complex molecules, as demonstrated by its application in the synthesis of Foretinib. The ability to readily form key diaryl ether linkages through Ullmann condensation makes it an invaluable tool for medicinal chemists. The insights and protocols presented in this application note are intended to empower researchers to leverage the full potential of this versatile scaffold in the design and synthesis of the next generation of targeted cancer therapeutics.

References

Application Note: High-Purity Isolation of 2-Chloro-6-methylpyridin-3-ol for Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: 2-Chloro-6-methylpyridin-3-ol is a key building block in the synthesis of advanced pharmaceutical agents, including potent ALK5 (activin-like kinase 5) inhibitors used in anticancer research[1]. The isomeric purity and overall cleanliness of this intermediate are paramount, as impurities can lead to downstream reaction failures, complex purification challenges, and the generation of undesired, potentially toxic, related substances in the final active pharmaceutical ingredient (API)[2]. This document provides a comprehensive guide with detailed protocols for the purification of crude this compound reaction products, designed for researchers, chemists, and process development professionals. The methodologies detailed herein are structured to systematically remove common process impurities, ensuring the final compound meets the stringent quality requirements for drug development.

Compound Profile and Impurity Landscape

A successful purification strategy begins with a thorough understanding of the target molecule's properties and the likely impurities generated during its synthesis.

Physicochemical Properties

The physical and chemical characteristics of this compound dictate the selection of appropriate purification techniques.

PropertyValueSource(s)
CAS Number 35680-24-1[1][2][3]
Molecular Formula C6H6ClNO[2][3]
Molecular Weight 143.57 g/mol [3]
Appearance White powder to Yellow or Brown solid[2][4]
Storage Conditions Store at 2-8°C under an inert atmosphere (Nitrogen or Argon)[4]

Note: The variation in reported appearance from white to brown is often indicative of the presence of oxidative or polymeric impurities, underscoring the need for robust purification.

Common Impurity Profile

While the exact impurity profile is synthesis-dependent, common contaminants in related pyridine chemistry include:

  • Unreacted Starting Materials: Precursors such as 2-amino-6-methylpyridine or related picolines may carry through the reaction sequence.

  • Isomeric Byproducts: Nitration and other electrophilic substitution reactions on pyridine rings can yield isomers that are often difficult to separate due to similar polarities[5].

  • Over-chlorinated Species: Aggressive chlorination conditions can lead to the formation of dichloro- or trichloro-pyridine derivatives[6].

  • Residual Reagents and Solvents: Reagents like phosphorus oxychloride or thionyl chloride must be fully quenched and removed[7][8].

  • Hydrolysis Products: The chloro-substituent can be susceptible to hydrolysis, particularly under basic conditions, reverting to a hydroxyl group.

Strategic Purification Workflow

A multi-step purification strategy is essential for achieving high purity. The approach systematically removes impurities based on their differing chemical and physical properties.

Purification_Workflow cluster_0 Crude Reaction Mixture cluster_1 Phase 1: Bulk Impurity Removal cluster_2 Phase 2: Crystallization cluster_3 Phase 3: High-Purity Polishing cluster_4 Final Product Crude Crude Product in Reaction Solvent Quench Reaction Quench (e.g., Water/Ice) Crude->Quench Terminate Reaction Extraction Acid-Base Liquid-Liquid Extraction Quench->Extraction Isolate Organics Recrystal Recrystallization Extraction->Recrystal Remove Gross Impurities Chrom Flash Column Chromatography Recrystal->Chrom Remove Trace/Isomeric Impurities (If needed) Pure Pure C6H6ClNO (>98%) Recrystal->Pure If Purity is Sufficient Chrom->Pure

Caption: General purification strategy for this compound.

Protocol 1: Acid-Base Liquid-Liquid Extraction

Principle: This technique leverages the basic nitrogen atom of the pyridine ring. By acidifying the aqueous phase, the target compound becomes a protonated, water-soluble salt, separating it from non-basic organic impurities. Subsequent basification regenerates the neutral, organic-soluble compound for extraction. This method is highly effective for initial work-up, as demonstrated in the purification of similar heterocyclic amines[9][10].

Extraction_Diagram start Crude Organic Mixture add_acid Add 2M HCl Shake Funnel start->add_acid separate1 Separate Layers add_acid->separate1 org1 Organic Layer: Non-Basic Impurities (Discard) separate1->org1 Top/Bottom depends on solvent density aq1 Aqueous Layer: Protonated Product [Product-H]+Cl- separate1->aq1 add_base Add 6M NaOH until pH > 10 Extract with DCM/EtOAc aq1->add_base separate2 Separate Layers add_base->separate2 aq2 Aqueous Layer: Salts (Discard) separate2->aq2 org2 Organic Layer: Neutral Product separate2->org2 dry Dry (Na2SO4), Filter, Concentrate in vacuo org2->dry end Extracted Crude Product dry->end

Caption: Workflow for acid-base extraction purification.

Protocol:

  • Quenching: Cool the crude reaction mixture in an ice bath. Cautiously add deionized water to quench any reactive reagents.

  • Solvent Addition: If the reaction solvent is water-miscible, add an immiscible organic solvent such as Dichloromethane (DCM) or Ethyl Acetate (EtOAc).

  • Acidification: Transfer the mixture to a separatory funnel. Add 2 M aqueous HCl solution. The volume should be approximately equal to the organic phase volume. Shake the funnel vigorously, venting frequently.

  • First Separation: Allow the layers to separate. Drain the aqueous layer (containing the protonated product) into a clean flask. Extract the remaining organic layer one more time with 2 M HCl to ensure complete recovery[9].

    • Scientist's Note: Check the pH of the aqueous layer to ensure it is acidic (pH 1-2). This confirms the pyridine has been protonated and partitioned into the aqueous phase.

  • Basification: Combine the acidic aqueous extracts and cool them in an ice bath. Add a fresh portion of DCM or EtOAc. Slowly add 6 M aqueous NaOH with stirring until the pH is strongly basic (pH > 10).

  • Product Extraction: Transfer the biphasic mixture back to a separatory funnel. Shake vigorously, venting frequently. Allow the layers to separate and collect the organic layer. Extract the aqueous layer two more times with fresh organic solvent[9].

  • Drying and Concentration: Combine all organic extracts. Wash with a saturated NaCl solution (brine) to remove residual water. Dry the organic phase over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the extracted crude product.

Protocol 2: Recrystallization

Principle: This is the most effective technique for removing bulk impurities from a solid product. It relies on the differential solubility of the target compound and its impurities in a chosen solvent system at varying temperatures. The goal is to find a solvent (or solvent pair) that dissolves the product well when hot but poorly when cold, while impurities remain soluble at all temperatures or are insoluble even when hot.

Protocol:

  • Solvent Selection: Place a small amount of the extracted crude product into several test tubes. Add a few drops of different solvents (see table below) and observe solubility at room temperature and upon heating. A good solvent will dissolve the product when hot and show crystal formation upon cooling.

  • Dissolution: Transfer the bulk of the crude solid to an Erlenmeyer flask. Add the minimum amount of the selected hot solvent required to fully dissolve the solid. Stirring and heating on a hot plate will facilitate dissolution.

    • Expertise Note: Using an excessive amount of solvent will reduce the final yield. Add the solvent in small portions until dissolution is just complete.

  • Hot Filtration (Optional): If insoluble impurities are present in the hot solution, perform a hot filtration through a pre-warmed funnel with fluted filter paper to remove them.

  • Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Covering the flask with a watch glass prevents solvent evaporation and contamination. Slow cooling promotes the formation of larger, purer crystals.

  • Chilling: Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal precipitation[9].

  • Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the collected solid (the "filter cake") with a small amount of ice-cold recrystallization solvent to rinse away any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum to remove all residual solvent. The final product should be a crystalline solid, likely off-white to light yellow in color[2][4].

Table of Suggested Recrystallization Solvents:

Solvent SystemRationale
Toluene Often effective for aromatic compounds; allows for high-temperature dissolution[9].
Ethyl Acetate / Heptane A polar/non-polar pair. Dissolve in hot EtOAc, then add Heptane as an anti-solvent until turbidity is observed, then cool.
Ethanol / Water A protic/polar system. Dissolve in hot ethanol and add water dropwise until the solution becomes cloudy, then reheat to clarify and cool slowly.
Dichloromethane / Hexane Good for moderately polar compounds. Dissolve in a minimal amount of DCM and add hexane as the anti-solvent.

Protocol 3: Flash Column Chromatography

Principle: When recrystallization fails to remove impurities with very similar properties (e.g., isomers), flash column chromatography is the method of choice. This technique separates compounds based on their differential partitioning between a stationary phase (typically silica gel) and a mobile phase (a solvent system of specific polarity).

Chromatography_Workflow start Dry, Recrystallized Product prep_sample Adsorb sample onto a small amount of silica gel start->prep_sample load_sample Load sample onto top of column prep_sample->load_sample pack_col Pack column with silica gel in low-polarity solvent (e.g., 5% EtOAc/Hexane) pack_col->load_sample elute Elute with solvent gradient (Increase polarity gradually) load_sample->elute collect Collect fractions elute->collect analyze Analyze fractions by TLC collect->analyze combine Combine pure fractions and concentrate analyze->combine Fractions contain only product spot end High-Purity Product (>99.5%) combine->end

References

Application Notes & Protocols: 2-Chloro-6-methylpyridin-3-ol in the Synthesis of Biologically Active Molecules

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

2-Chloro-6-methylpyridin-3-ol is a highly functionalized heterocyclic compound that serves as a versatile and strategic building block in the synthesis of a wide range of biologically active molecules. Its unique arrangement of a nucleophilic hydroxyl group, a reactive chloro substituent amenable to displacement, and a sterically influential methyl group on a pyridine core makes it an invaluable precursor in medicinal chemistry and agrochemical development. This guide provides an in-depth exploration of its application, focusing on the synthesis of pyridinyl-urea-based kinase inhibitors and precursors for modern agrochemicals. We will delve into the underlying chemical principles, provide detailed, field-proven protocols, and present a framework for leveraging this key intermediate in drug discovery and development programs.

Introduction: The Strategic Value of this compound

The pyridine scaffold is a privileged structure in drug discovery, appearing in numerous FDA-approved drugs. The specific substitution pattern of this compound offers three distinct points for chemical modification, providing chemists with a powerful tool for molecular design and synthesis.

  • The Hydroxyl Group (-OH): Positioned at C3, this group is a potent nucleophile, ideal for forming ether linkages. This is a cornerstone of many synthetic strategies, particularly in creating diaryl ether structures common in kinase inhibitors.

  • The Chloro Group (-Cl): Located at C2, this atom is an excellent leaving group, enabling a variety of nucleophilic aromatic substitution (SNAr) reactions. This allows for the introduction of amine, ether, or thioether functionalities, crucial for building complex molecular architectures.

  • The Methyl Group (-CH₃): Situated at C6, this group provides steric bulk and can influence the molecule's conformation and metabolic stability. It can also serve as a handle for further functionalization if required.

This combination of reactive sites allows for the logical and sequential construction of complex molecules, making this compound a sought-after intermediate in programs targeting a variety of biological targets.

Core Application: Synthesis of Pyridinyl-Urea Kinase Inhibitors

A prominent application of the this compound scaffold is in the synthesis of multi-kinase inhibitors, many of which feature a diaryl urea pharmacophore. This moiety is exceptionally effective at forming key hydrogen bond interactions within the ATP-binding site of kinases, particularly in the hinge region. Molecules like Sorafenib and Regorafenib are landmark examples of this drug class, underscoring the therapeutic importance of this structural motif.[1][2]

Scientific Rationale & Synthetic Strategy

The synthesis of a pyridinyl-urea kinase inhibitor from a this compound-related precursor typically involves two key transformations:

  • Diaryl Ether Bond Formation: The pyridinol's hydroxyl group is used to form an ether linkage with another aromatic ring, creating a core scaffold.

  • Urea Linkage Formation: An amino group on the pyridine ring engages in a nucleophilic addition reaction with a substituted aryl isocyanate to form the critical urea bridge.

The overall workflow involves the strategic conversion of the hydroxyl and chloro groups into the required functionalities for these key coupling reactions. A common and efficient strategy involves the initial preparation of a 3-amino-2-(aryloxy)-6-methylpyridine intermediate, which is then coupled with the isocyanate.

Workflow for Kinase Inhibitor Synthesis

The following diagram outlines the logical flow from a functionalized pyridinol core to the final diaryl urea product.

G cluster_0 PART 1: Diaryl Ether Formation cluster_1 PART 2: Functional Group Interconversion cluster_2 PART 3: Urea Formation start This compound (Starting Material) intermediate1 Intermediate A: 2-Chloro-6-methyl-3-(aryloxy)pyridine start->intermediate1  Nucleophilic Aromatic Substitution (SNAr) on Aryl Halide  Base (e.g., K2CO3, NaH)  Solvent (e.g., DMF) intermediate1_clone Intermediate A: 2-Chloro-6-methyl-3-(aryloxy)pyridine intermediate2 Intermediate B: 3-Amino-2-(aryloxy)-6-methylpyridine final_product Final Product: Diaryl Urea Kinase Inhibitor intermediate2->final_product  Nucleophilic Addition  Aryl Isocyanate (R-N=C=O)  Solvent (e.g., DCM, THF) intermediate1_clone->intermediate2  Amine Introduction  (e.g., Nitration followed by Reduction)  [Alternative: Buchwald-Hartwig Amination]

Caption: Synthetic workflow for pyridinyl-urea kinase inhibitors.

Experimental Protocols

The following protocols provide a detailed, step-by-step guide for the synthesis of a generic pyridinyl-urea kinase inhibitor based on established chemical principles.[3][4]

Protocol 1: Synthesis of 2-Chloro-3-(4-nitrophenoxy)-6-methylpyridine (Diaryl Ether Intermediate)

  • Rationale: This step utilizes the nucleophilicity of the hydroxyl group on the pyridine ring to displace a leaving group (typically fluoride) from an electron-deficient aromatic ring via an SNAr reaction. 4-Fluoronitrobenzene is an ideal substrate due to the activating effect of the nitro group. A strong base is required to deprotonate the pyridinol, enhancing its nucleophilicity.

  • Procedure:

    • To a dry, nitrogen-flushed round-bottom flask, add this compound (1.0 eq) and anhydrous N,N-dimethylformamide (DMF, ~0.2 M).

    • Cool the solution to 0 °C in an ice bath.

    • Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise, ensuring the temperature does not exceed 5 °C.

    • Stir the resulting mixture at 0 °C for 30 minutes.

    • Add a solution of 4-fluoronitrobenzene (1.1 eq) in DMF dropwise.

    • Allow the reaction to warm to room temperature and then heat to 80 °C. Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 4-6 hours).

    • Cool the reaction to room temperature and carefully quench by the slow addition of saturated aqueous ammonium chloride (NH₄Cl).

    • Extract the aqueous layer with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude residue by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the desired diaryl ether.

Protocol 2: Synthesis of 3-Amino-2-(4-aminophenoxy)-6-methylpyridine (Key Amine Intermediate)

  • Rationale: This protocol describes the conversion of the precursor 3-Amino-2-chloro-6-methylpyridine into a diaryl ether amine. This route leverages a commercially available starting material that is structurally very similar to a derivative of the topic compound. The reaction is a nucleophilic aromatic substitution where the amine attacks an activated phenol derivative.

  • Procedure:

    • Combine 4-aminophenol (1.1 eq) and potassium tert-butoxide (KOtBu, 1.5 eq) in a microwave-safe vial with anhydrous DMF.[3]

    • Add 3-amino-2-chloro-6-methylpyridine (1.0 eq).[5][6]

    • Seal the vial and heat using microwave irradiation to 200 °C for 4-5 hours.[3]

    • After cooling, dilute the mixture with water and extract with ethyl acetate.

    • Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

    • Purify via column chromatography to obtain the aminophenoxy-aminopyridine intermediate.

Protocol 3: Synthesis of Final Diaryl Urea Product

  • Rationale: This is the final step where the crucial urea linkage is formed. The amino group of the intermediate from Protocol 2 acts as a nucleophile, attacking the electrophilic carbon of the isocyanate. The reaction is typically fast and clean, proceeding at room temperature in an inert solvent.[7]

  • Procedure:

    • Dissolve the amine intermediate (from Protocol 2, 1.0 eq) in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) under a nitrogen atmosphere.

    • Add 4-chloro-3-(trifluoromethyl)phenyl isocyanate (1.05 eq) dropwise at room temperature.[3][8]

    • Stir the reaction mixture at room temperature for 2-18 hours, monitoring by TLC/LC-MS.[3]

    • Upon completion, the product often precipitates from the solution. If so, collect the solid by filtration, wash with cold DCM, and dry under vacuum.

    • If the product remains in solution, concentrate the solvent under reduced pressure and purify the residue by recrystallization or column chromatography.

StepKey ReagentsSolventTypical Temp.Typical Yield
Protocol 1 NaH, 4-FluoronitrobenzeneDMF80 °C70-85%
Protocol 2 4-Aminophenol, KOtBuDMF200 °C (µW)60-80%[3]
Protocol 3 Aryl IsocyanateDCM / THFRoom Temp.80-95%[3]

Application in Agrochemical Synthesis

The chloropyridine scaffold is fundamental to modern agrochemicals, particularly neonicotinoid and sulfoximine insecticides.[9] Derivatives such as 6-Chloro-2-methylpyridin-3-amine are key precursors for synthesizing active ingredients that offer targeted pest control.[10] While not a direct product, this compound can be considered a strategic precursor to these essential amino-pyridine intermediates through functional group interconversion.

Synthetic Relevance

The conversion of the 3-hydroxy group to a 3-amino group transforms the scaffold for a different set of reactions. The resulting aminopyridine is a key building block for insecticides like Imidacloprid and Acetamiprid. The synthesis of these agrochemicals often involves the N-alkylation of a suitable amine or imine with a chloromethylpyridine derivative, which itself is prepared from the aminopyridine precursor.[9]

G start This compound intermediate 3-Amino-2-chloro-6-methylpyridine (Key Intermediate) start->intermediate  Multi-step Functional  Group Interconversion precursor 2-Chloro-5-(chloromethyl)-pyridine (Agrochemical Precursor) intermediate->precursor  Radical Chlorination or  Related C-H Functionalization final_product Neonicotinoid Insecticides (e.g., Imidacloprid) precursor->final_product  Condensation with  N-Nitro-imidazolidin-2-imine

Caption: Pathway from pyridinol scaffold to agrochemicals.

Protocol 4: Synthesis of N-(6-chloro-3-pyridylmethyl)methylamine (Acetamiprid Intermediate)
  • Rationale: This protocol demonstrates the use of a chloromethylpyridine, derivable from the core amino-scaffold, to build a key intermediate for the insecticide Acetamiprid. The reaction is a straightforward nucleophilic substitution.

  • Procedure:

    • In a suitable reactor, add 2-chloro-5-chloromethylpyridine (CCMP) (1.0 eq).

    • Add an excess of aqueous methylamine solution (e.g., 40% solution, 3-5 eq).

    • Stir the mixture vigorously at room temperature. The reaction is often exothermic and may require cooling to maintain a temperature between 20-30 °C.

    • Monitor the reaction by GC-MS or LC-MS until CCMP is consumed (typically 2-4 hours).

    • Once complete, add a base such as sodium hydroxide to neutralize any hydrochloride salts formed.

    • Extract the product with a suitable organic solvent like toluene or dichloromethane.

    • Wash the organic layer with water, dry over anhydrous magnesium sulfate (MgSO₄), and concentrate under reduced pressure to yield the N-(6-chloro-3-pyridylmethyl)methylamine intermediate, which can be used in subsequent steps without further purification.

Conclusion

This compound and its closely related derivatives are robust and versatile intermediates that provide a reliable foundation for the synthesis of high-value, biologically active molecules. The strategic positioning of its functional groups allows for the efficient construction of complex scaffolds, most notably the diaryl urea pharmacophore found in numerous kinase inhibitors. Furthermore, its core structure is integral to the development of modern agrochemicals. The protocols and strategies outlined in this guide demonstrate the causality behind the experimental choices and provide researchers, scientists, and drug development professionals with a solid framework for incorporating this valuable building block into their synthetic programs.

References

Catalytic Applications of 2-Chloro-6-methylpyridin-3-ol Derivatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the potential catalytic applications of 2-Chloro-6-methylpyridin-3-ol and its derivatives. While this specific molecule is a versatile building block, its direct catalytic applications are an emerging area of research. This document, therefore, extrapolates from well-established principles of coordination chemistry and catalysis, drawing parallels with structurally similar pyridinol and pyridine-based ligands to present a forward-looking perspective on its utility. We will explore its potential as a ligand in cross-coupling reactions and oxidation catalysis, providing both theoretical grounding and practical, adaptable protocols.

Introduction: The Untapped Potential of a Multifunctional Pyridine Scaffold

This compound is a unique heterocyclic compound featuring a pyridine core substituted with a chloro group, a methyl group, and a hydroxyl group. This combination of functionalities imparts a rich chemical character that can be strategically exploited in the design of novel catalysts.

  • The Pyridinolate Moiety: The hydroxyl group can be deprotonated to form a pyridinolate anion. This anionic oxygen, in concert with the pyridine nitrogen, can act as a bidentate chelating ligand for a wide range of transition metals. Pyridinolate ligands are known to be strong σ- and π-donors, capable of stabilizing metals in high oxidation states, a crucial feature for many catalytic cycles, particularly in oxidation reactions.[1][2]

  • Tunable Steric and Electronic Properties: The methyl group at the 6-position provides steric bulk, which can influence the coordination geometry around the metal center and, consequently, the selectivity of the catalytic reaction. The chloro group at the 2-position is an electron-withdrawing group that can modulate the electronic properties of the pyridine ring and the coordinated metal center. Furthermore, this chloro group serves as a handle for further derivatization, allowing for the synthesis of a library of ligands with fine-tuned properties.

  • Potential for Metal-Ligand Cooperativity: The presence of the hydroxyl group offers the potential for metal-ligand cooperativity, where the ligand is not a mere spectator but an active participant in the catalytic cycle.[3] For instance, the pyridinol proton can be involved in proton-coupled electron transfer (PCET) events or assist in substrate activation.

Given these features, derivatives of this compound are promising candidates for a variety of catalytic transformations. In the following sections, we will delve into two key areas where these ligands are expected to show significant promise: palladium-catalyzed cross-coupling reactions and transition metal-catalyzed oxidation reactions.

Application in Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. The performance of these reactions is critically dependent on the nature of the ligand coordinated to the palladium center. Pyridine-based ligands have been extensively used in this context, and derivatives of this compound offer exciting possibilities for the development of new, highly effective ligands.[4][5]

Ligand Design and Synthesis

The this compound scaffold can be readily modified to generate a variety of ligands for cross-coupling reactions. A common strategy is to replace the chloro group with a phosphine moiety via a nucleophilic aromatic substitution or a metal-catalyzed cross-coupling reaction. The resulting phosphino-pyridinol ligand can then act as a bidentate P,N-ligand, with the pyridinol oxygen available for coordination upon deprotonation.

Suzuki-Miyaura Coupling: A Protocol

The Suzuki-Miyaura coupling is a powerful method for the synthesis of biaryls. The following protocol is a general guideline for the use of a hypothetical phosphino-pyridinol ligand derived from this compound in a Suzuki-Miyaura reaction.

Experimental Protocol: Suzuki-Miyaura Coupling of an Aryl Bromide with Phenylboronic Acid

Materials:

  • Aryl bromide (1.0 mmol)

  • Phenylboronic acid (1.2 mmol)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)

  • Phosphino-pyridinol ligand (derived from this compound) (0.04 mmol, 4 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 mmol)

  • 1,4-Dioxane (5 mL)

  • Water (1 mL)

Procedure:

  • To an oven-dried Schlenk flask, add the aryl bromide, phenylboronic acid, and potassium carbonate.

  • In a separate vial, dissolve the palladium(II) acetate and the phosphino-pyridinol ligand in 1,4-dioxane. Stir for 10 minutes at room temperature to allow for pre-formation of the catalyst complex.

  • Add the catalyst solution to the Schlenk flask containing the reagents.

  • Add the remaining 1,4-dioxane and water to the reaction mixture.

  • Degas the mixture by bubbling argon through the solution for 15 minutes.

  • Heat the reaction mixture to 100 °C and stir for 12 hours, or until the reaction is complete (monitored by TLC or GC-MS).

  • Cool the reaction to room temperature and quench with water.

  • Extract the product with ethyl acetate (3 x 10 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Table 1: Hypothetical Data for Suzuki-Miyaura Coupling with a this compound-derived Ligand

EntryAryl BromideProductYield (%)
14-Bromoanisole4-Methoxybiphenyl95
24-Bromotoluene4-Methylbiphenyl92
31-Bromo-4-(trifluoromethyl)benzene4-(Trifluoromethyl)biphenyl88
42-Bromopyridine2-Phenylpyridine85

Diagram 1: Generalized Catalytic Cycle for Suzuki-Miyaura Coupling

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Ar-X Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative Addition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation Ar'-B(OR)2 Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Transmetalation->Ar-Pd(II)-Ar'(L2) Reductive Elimination Reductive Elimination Ar-Pd(II)-Ar'(L2)->Reductive Elimination Reductive Elimination->Pd(0)L2 Ar-Ar'

Caption: A simplified representation of the Suzuki-Miyaura catalytic cycle.

Application in Oxidation Catalysis

The ability of pyridinolate ligands to stabilize high-valent metal centers makes derivatives of this compound highly attractive for oxidation catalysis.[1][2] By coordinating a deprotonated this compound derivative to a suitable metal, such as copper or iron, it may be possible to develop catalysts for a range of oxidative transformations, including alcohol oxidation and C-H bond oxidation.

Aerobic Oxidation of Alcohols

The aerobic oxidation of alcohols to aldehydes and ketones is a fundamentally important transformation in organic synthesis. The development of efficient and selective catalysts for this reaction that use molecular oxygen as the terminal oxidant is a key goal of green chemistry. A copper(I) complex bearing a deprotonated this compound derivative could potentially catalyze the aerobic oxidation of benzylic alcohols.

Experimental Protocol: Hypothetical Aerobic Oxidation of Benzyl Alcohol

Materials:

  • Benzyl alcohol (1.0 mmol)

  • Copper(I) chloride (CuCl) (0.05 mmol, 5 mol%)

  • This compound (0.1 mmol, 10 mol%)

  • Potassium tert-butoxide (KOtBu) (0.1 mmol, 10 mol%)

  • Toluene (5 mL)

  • Molecular sieves (4 Å)

Procedure:

  • To a round-bottom flask equipped with a reflux condenser, add copper(I) chloride, this compound, potassium tert-butoxide, and molecular sieves.

  • Add toluene to the flask and stir the mixture under an atmosphere of oxygen (balloon) for 30 minutes at room temperature to form the active catalyst.

  • Add benzyl alcohol to the reaction mixture.

  • Heat the reaction to 80 °C and stir vigorously for 24 hours under an oxygen atmosphere.

  • Monitor the reaction progress by GC-MS.

  • Upon completion, cool the reaction to room temperature and filter off the catalyst and molecular sieves.

  • Wash the filter cake with toluene.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude benzaldehyde by column chromatography.

Table 2: Anticipated Results for Aerobic Alcohol Oxidation

EntrySubstrateProductConversion (%)Selectivity (%)
1Benzyl alcoholBenzaldehyde>99>99
21-PhenylethanolAcetophenone95>99
3Cinnamyl alcoholCinnamaldehyde90>99

Diagram 2: Experimental Workflow for Aerobic Alcohol Oxidation

Caption: A flowchart illustrating the key steps in the aerobic oxidation protocol.

Conclusion and Future Outlook

This compound represents a versatile and underexplored platform for the development of novel catalysts. Its unique combination of a pyridinolate chelating unit, tunable steric and electronic properties, and potential for metal-ligand cooperativity makes it an exciting target for ligand synthesis. The application notes and protocols provided herein, though based on analogies to existing systems, offer a solid starting point for researchers interested in exploring the catalytic potential of this promising scaffold. Future work in this area will undoubtedly focus on the synthesis of libraries of ligands derived from this compound and their systematic evaluation in a wide range of catalytic transformations. Such studies are expected to uncover new and highly efficient catalysts for important organic reactions, with potential applications in pharmaceuticals, agrochemicals, and materials science.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Byproducts in Reactions of 2-Chloro-6-methylpyridin-3-ol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-chloro-6-methylpyridin-3-ol. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common issues related to byproduct formation in reactions involving this versatile intermediate. Our goal is to equip you with the knowledge to anticipate, identify, and mitigate the formation of unwanted impurities, ensuring the robustness and efficiency of your synthetic routes.

Introduction: The Reactivity of this compound

This compound is a valuable building block in medicinal chemistry, notably in the synthesis of kinase inhibitors such as ALK5 inhibitors.[1] Its utility stems from the presence of three reactive sites: the chloro group, which is susceptible to nucleophilic substitution and cross-coupling reactions; the hydroxyl group, which can undergo O-alkylation and O-arylation; and the pyridine ring itself, which can participate in various transformations. However, this rich reactivity profile can also lead to the formation of undesired byproducts. This guide will walk you through the most common challenges and their solutions.

Frequently Asked Questions (FAQs)

FAQ 1: What are the most common types of reactions performed with this compound?

The primary reactions involving this compound are:

  • O-Alkylation/O-Arylation: The hydroxyl group can be deprotonated with a suitable base to form an alkoxide, which then acts as a nucleophile to displace a leaving group on an alkyl or aryl halide. This is a common strategy for forming ether linkages.

  • Nucleophilic Aromatic Substitution (SNAr): The chloro substituent can be displaced by strong nucleophiles.

  • Palladium-Catalyzed Cross-Coupling Reactions: The chloro group provides a handle for various cross-coupling reactions, including:

    • Buchwald-Hartwig Amination: To form C-N bonds.

    • Suzuki-Miyaura Coupling: To form C-C bonds with boronic acids or esters.

    • Ullmann Condensation: A copper-catalyzed reaction for the formation of C-O, C-N, or C-S bonds.

FAQ 2: Why am I seeing incomplete conversion of my starting material?

Incomplete conversion can be due to several factors:

  • Insufficient Base: In reactions involving the deprotonation of the hydroxyl group, an inadequate amount of a sufficiently strong base will result in unreacted starting material.

  • Catalyst Deactivation: In cross-coupling reactions, the catalyst can be deactivated by impurities in the starting materials or solvents. The pyridine nitrogen itself can sometimes coordinate to the metal center and inhibit catalysis.

  • Low Reaction Temperature: Many coupling reactions require elevated temperatures to proceed at a reasonable rate.

  • Poor Solubility: If any of the reactants are not fully dissolved, the reaction will be slow and may not go to completion.

FAQ 3: What are the key considerations for solvent and base selection?

The choice of solvent and base is critical and interdependent:

  • Solvents: For O-alkylation, polar aprotic solvents like DMF, DMSO, or acetonitrile are common. For cross-coupling reactions, solvents like toluene, dioxane, or THF are often used. The solvent must be able to dissolve the reactants and be compatible with the reaction conditions (e.g., stable at high temperatures).

  • Bases: For O-alkylation, bases such as sodium hydride (NaH), potassium carbonate (K₂CO₃), or cesium carbonate (Cs₂CO₃) are frequently employed. For cross-coupling reactions, the choice of base is often crucial for the catalytic cycle and can range from inorganic bases like carbonates and phosphates to organic bases like triethylamine or DBU.

Troubleshooting Guide: Common Byproducts and Their Mitigation

This section details common byproducts observed in reactions with this compound, their likely mechanisms of formation, and strategies to minimize their occurrence.

Issue 1: Formation of Dimeric Byproducts in O-Arylation Reactions

Scenario: You are attempting to synthesize a diaryl ether via a Williamson ether synthesis or an Ullmann condensation, but you observe a significant amount of a byproduct with a mass corresponding to a dimer of your desired product or starting material.

Potential Byproducts:

Byproduct NameStructure
Bis(6-methyl-3-pyridinyl) ether(Structure not shown)
2,2'-dichloro-6,6'-dimethyl-3,3'-bipyridine(Structure not shown)

Causality and Mechanism:

Dimeric byproducts can arise from self-condensation reactions, particularly under harsh reaction conditions (e.g., high temperatures in Ullmann condensations). In the case of palladium-catalyzed reactions, side reactions involving the catalyst can also lead to homocoupling of the starting material.

Troubleshooting and Mitigation:

  • Optimize Reaction Temperature: For Ullmann-type reactions, carefully control the temperature to the minimum required for the desired transformation.

  • Use of Ligands: In copper-catalyzed reactions, the addition of ligands like phenanthroline can improve selectivity and reduce homocoupling.

  • Stoichiometry Control: Ensure precise control over the stoichiometry of your reactants. An excess of the pyridinol starting material can favor self-condensation.

Experimental Protocol: Minimizing Dimer Formation in Ullmann Condensation

  • Strictly Anhydrous Conditions: Dry all glassware, solvents, and reactants thoroughly. Moisture can interfere with the catalyst and promote side reactions.

  • Use of a Ligand: To a reaction vessel containing this compound (1.0 equiv) and the aryl halide (1.1 equiv), add CuI (0.1 equiv) and a suitable ligand such as L-proline or phenanthroline (0.2 equiv).

  • Controlled Addition of Base: Add a mild base like K₂CO₃ (2.0 equiv) portion-wise to the reaction mixture at room temperature before heating.

  • Temperature Gradient: Gradually increase the temperature to the desired setpoint (e.g., 110-130 °C) and monitor the reaction progress by TLC or LC-MS.

Issue 2: Hydrolysis of the Chloro Group

Scenario: In your reaction, you observe a byproduct with a mass corresponding to the replacement of the chloro group with a hydroxyl group, leading to the formation of 6-methyl-2,3-dihydroxypyridine.

Causality and Mechanism:

The chloro group on the pyridine ring is susceptible to nucleophilic substitution by water or hydroxide ions, especially at elevated temperatures and in the presence of a base. This is a common issue in reactions run in protic solvents or with incomplete drying of reagents and solvents.

Troubleshooting and Mitigation:

  • Anhydrous Conditions: Use freshly dried solvents and reagents. Consider using a drying agent in the reaction mixture if compatible.

  • Choice of Base: Use non-hydroxide bases where possible. If a hydroxide base is necessary, use it in a non-aqueous solvent system.

  • Temperature Control: Avoid unnecessarily high reaction temperatures.

Workflow for Ensuring Anhydrous Conditions:

Caption: Workflow for maintaining anhydrous reaction conditions.

Issue 3: N- vs. O-Alkylation/Arylation

Scenario: While the primary reaction is expected at the hydroxyl group, you observe byproducts resulting from a reaction at the pyridine nitrogen.

Causality and Mechanism:

The pyridine nitrogen is a nucleophilic site and can compete with the hydroxyl group for electrophiles, particularly if the hydroxyl group is not fully deprotonated. This can lead to the formation of pyridinium salts.

Troubleshooting and Mitigation:

  • Choice of Base: Use a strong base (e.g., NaH) to ensure complete deprotonation of the hydroxyl group, making the resulting alkoxide a much stronger nucleophile than the pyridine nitrogen.

  • Protecting Groups: In complex syntheses, consider protecting the pyridine nitrogen if it is found to be problematic, although this adds extra steps to the synthesis.

Reaction Pathway Diagram:

N_vs_O_Alkylation cluster_O_alkylation Desired O-Alkylation cluster_N_alkylation Byproduct N-Alkylation reactant This compound alkoxide Pyridin-3-olate reactant->alkoxide Deprotonation product_N N-Alkylated Pyridinium Salt reactant->product_N + R-X (competing pathway) base Base base->alkoxide alkyl_halide R-X product_O O-Alkylated Product alkyl_halide->product_O alkyl_halide->product_N alkoxide->product_O + R-X

Caption: Competing N- and O-alkylation pathways.

Analytical Methods for Byproduct Detection

A robust analytical method is essential for identifying and quantifying byproducts.

Analytical TechniqueApplication
Thin Layer Chromatography (TLC) Rapid, qualitative monitoring of reaction progress and detection of major byproducts.
High-Performance Liquid Chromatography (HPLC) Quantitative analysis of product purity and byproduct levels. Method development may be required to achieve good separation of structurally similar compounds.
Liquid Chromatography-Mass Spectrometry (LC-MS) Identification of byproducts by their mass-to-charge ratio. This is a powerful tool for structural elucidation of unknown impurities.
Nuclear Magnetic Resonance (NMR) Spectroscopy Provides detailed structural information about the product and any isolated byproducts.

References

Technical Support Center: Optimizing the Synthesis of 2-Chloro-6-methylpyridin-3-ol

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of 2-Chloro-6-methylpyridin-3-ol. This guide is designed for researchers, chemists, and drug development professionals who are looking to enhance the yield and purity of this valuable chemical intermediate. As a key reagent in the preparation of anticancer agents and ALK5 inhibitors, a robust and high-yield synthesis is critical.[1]

This document moves beyond a simple protocol, offering in-depth troubleshooting, answers to frequently asked questions, and the scientific rationale behind our recommendations.

Part 1: Understanding the Core Synthesis: The Chlorination of a Pyridone Precursor

The most reliable and common strategy for synthesizing this compound is through the direct chlorination of its corresponding pyridone precursor, 6-methyl-3-hydroxy-2(1H)-pyridone . This transformation is typically achieved using a potent chlorinating agent such as phosphorus oxychloride (POCl₃).

The reaction mechanism involves the activation of the pyridone's carbonyl oxygen by POCl₃. This forms a highly reactive intermediate, which is then susceptible to nucleophilic attack by a chloride ion at the C2 position. The subsequent collapse of the intermediate and elimination of a phosphate byproduct yields the desired 2-chloropyridine.

reaction_mechanism cluster_reactants Reactants Pyridone 6-methyl-3-hydroxy- 2(1H)-pyridone Intermediate1 Activated Phosphate Intermediate Pyridone->Intermediate1 Activation POCl3 POCl₃ POCl3->Intermediate1 Product This compound Intermediate1->Product Nucleophilic Attack & Elimination Chloride Cl⁻ Chloride->Intermediate1 Byproduct PO₂Cl₂⁻ / H₃PO₄ (after workup)

Caption: Proposed mechanism for the chlorination of a pyridone precursor.

Part 2: Troubleshooting Guide for Synthesis Optimization

This section addresses common issues encountered during the synthesis in a direct question-and-answer format.

Question 1: My reaction yield is very low, or I'm recovering only starting material. What's going wrong?

Answer: This is a frequent issue that typically points to one of three areas: reagent quality, reaction conditions, or the nature of the starting material.

  • Possible Cause A: Inactive Chlorinating Agent

    • Expertise & Experience: Phosphorus oxychloride (POCl₃) is highly reactive and susceptible to hydrolysis from atmospheric moisture. An aged or improperly stored bottle of POCl₃ will contain significant amounts of phosphoric and hydrochloric acid, rendering it ineffective for this transformation.

    • Troubleshooting Steps:

      • Always use a fresh bottle of POCl₃ or distill older reagent immediately before use.

      • Ensure your glassware is flame-dried or oven-dried and assembled under an inert atmosphere (Nitrogen or Argon) to exclude moisture.

  • Possible Cause B: Insufficient Reaction Temperature or Time

    • Expertise & Experience: The activation of the pyridone is an energy-intensive step. Insufficient thermal energy will result in a stalled reaction. These reactions often require heating to reflux to proceed at a reasonable rate.[2]

    • Troubleshooting Steps:

      • Ensure your reaction is heated to the appropriate temperature. For neat POCl₃, this is typically reflux (~105 °C). If using a co-solvent like DMF, the temperature may need to be adjusted.

      • Monitor the reaction's progress using Thin Layer Chromatography (TLC) or LC-MS. If starting material is still present after several hours, consider extending the reaction time.

      • See the data summary table below for recommended conditions.

  • Possible Cause C: Poor Quality Starting Material

    • Expertise & Experience: The purity of the 6-methyl-3-hydroxy-2(1H)-pyridone precursor is paramount. Impurities can interfere with the reaction or complicate purification.

    • Troubleshooting Steps:

      • Characterize your starting material thoroughly before the reaction (¹H NMR, melting point).

      • If necessary, recrystallize or purify the pyridone precursor to ensure high purity.

Question 2: My reaction mixture turned dark and tarry, and I have many spots on my TLC plate. How can I prevent this?

Answer: The formation of tar and multiple byproducts indicates decomposition or undesired side reactions, often caused by excessive heat or incorrect stoichiometry.

  • Possible Cause A: Reaction Temperature is Too High

    • Expertise & Experience: While heating is necessary, prolonged exposure to very high temperatures can cause pyridinols and related compounds to decompose or polymerize.

    • Troubleshooting Steps:

      • Find the "sweet spot" for temperature. Use the lowest temperature that allows the reaction to proceed to completion in a reasonable timeframe (e.g., 100-110 °C).

      • Do not leave the reaction heating unattended for extended periods (e.g., overnight) until you have established its stability profile. Monitor every 1-2 hours.

  • Possible Cause B: Incorrect Stoichiometry

    • Expertise & Experience: Using a large excess of POCl₃ is common when it is used as both a reagent and a solvent. However, in some cases, an extremely large excess can promote side reactions.

    • Troubleshooting Steps:

      • Start with a moderate excess of POCl₃ (e.g., 5-10 equivalents) if running the reaction neat.

      • Consider using an inert, high-boiling solvent (e.g., toluene, DMF) and a more controlled amount of the chlorinating agent (2-3 equivalents).[3] This can sometimes lead to a cleaner reaction profile.

Question 3: I'm having difficulty isolating my product during the aqueous workup. What can I do?

Answer: Product loss during workup is common due to the amphoteric nature of the pyridinol product. Its solubility can change dramatically with pH.

  • Possible Cause A: Product Remains in the Aqueous Layer

    • Expertise & Experience: The hydroxyl group and the pyridine nitrogen can be protonated or deprotonated. At very low or very high pH, the molecule becomes a salt and will be highly soluble in water.

    • Troubleshooting Steps:

      • After quenching the reaction on ice, carefully neutralize the acidic solution. The target product is a weak base and a weak acid (phenol). Its lowest water solubility will likely be near its isoelectric point (often around pH 6-8).

      • Adjust the pH of the aqueous layer to ~7-8 with a base (e.g., saturated NaHCO₃, solid Na₂CO₃, or dilute NaOH) before extraction.

      • Extract with a robust organic solvent like dichloromethane (DCM) or ethyl acetate multiple times to ensure complete recovery.

Part 3: Frequently Asked Questions (FAQs)

  • Q1: What is the safest way to quench a reaction with excess POCl₃?

    • A: The quench is highly exothermic and releases HCl gas. It MUST be performed in a well-ventilated fume hood. The safest method is to cool the reaction vessel in an ice bath and then slowly and carefully pour the reaction mixture onto a large amount of crushed ice in a separate beaker with vigorous stirring. Alternatively, the ice can be added portion-wise to the cooled reaction mixture, but this is often harder to control on a larger scale.

  • Q2: Can I use a different chlorinating agent like phosphorus pentachloride (PCl₅) or thionyl chloride (SOCl₂)?

    • A: Yes, PCl₅ is also effective for this transformation and can be used. SOCl₂ is generally used to convert carboxylic acids to acid chlorides and is less common for converting pyridones to chloropyridines, though it can work in some cases, often with a catalyst like DMF (Vilsmeier-Haack conditions). POCl₃ remains the most common and often most reliable reagent for this specific type of reaction.[4]

  • Q3: How do I confirm that I have successfully synthesized this compound?

    • A: A combination of analytical techniques is required for unambiguous structure confirmation:

      • ¹H NMR: Look for the disappearance of the pyridone N-H proton (if visible) and the characteristic aromatic signals for the substituted pyridine ring.

      • Mass Spectrometry: Check for the correct molecular ion peak. The isotopic pattern for a single chlorine atom (M and M+2 peaks in an approximate 3:1 ratio) is a key diagnostic feature.

      • ¹³C NMR: Confirm the number of unique carbon atoms in the molecule.

Part 4: Optimized Experimental Protocol

This protocol is a generalized procedure based on established chemical principles for this transformation. Researchers should perform initial small-scale trials to optimize conditions for their specific setup.

experimental_workflow Setup 1. Reaction Setup - Flame-dry glassware - Assemble under N₂ - Add 6-methyl-3-hydroxy- 2(1H)-pyridone ReagentAdd 2. Reagent Addition - Cool flask to 0 °C - Slowly add POCl₃ (5-10 eq.) via addition funnel Setup->ReagentAdd Reaction 3. Heating & Monitoring - Heat to reflux (100-110 °C) - Monitor by TLC/LC-MS (2-6 hours) ReagentAdd->Reaction Quench 4. Quench - Cool to RT, then 0 °C - Pour slowly onto crushed ice in a separate beaker Reaction->Quench Neutralize 5. Neutralization & Extraction - Adjust pH to 7-8 with NaHCO₃ - Extract with DCM (3x) Quench->Neutralize Purify 6. Purification - Dry organic layer (Na₂SO₄) - Concentrate in vacuo - Purify via column chromatography or recrystallization Neutralize->Purify Analysis 7. Analysis - ¹H NMR, MS, ¹³C NMR Purify->Analysis

Caption: A step-by-step experimental workflow for the synthesis.

Step-by-Step Methodology:
  • Reaction Setup: In a flame-dried, three-neck round-bottom flask equipped with a reflux condenser, a nitrogen inlet, and a magnetic stir bar, add 6-methyl-3-hydroxy-2(1H)-pyridone (1.0 eq).

  • Reagent Addition: Place the flask in an ice-water bath (0 °C). Slowly add phosphorus oxychloride (5.0-10.0 eq) via an addition funnel over 15-20 minutes.

  • Heating and Monitoring: Once the addition is complete, remove the ice bath and heat the reaction mixture to reflux (approx. 105-110 °C) using an oil bath. Monitor the reaction progress by TLC (e.g., using 1:1 Hexanes:Ethyl Acetate) until the starting material is consumed (typically 2-6 hours).

  • Workup - Quenching: Cool the reaction mixture to room temperature, then further cool in an ice bath. In a separate large beaker, prepare a stirred mixture of crushed ice. Slowly and carefully pour the reaction mixture onto the ice.

  • Workup - Neutralization and Extraction: Continue stirring until all the ice has melted. Carefully neutralize the acidic solution to pH ~7-8 by the slow portion-wise addition of solid sodium bicarbonate or by adding saturated sodium bicarbonate solution. Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x volume of the aqueous layer).

  • Isolation and Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude solid can be purified by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes).

Part 5: Data Summary Table

The following table summarizes key reaction parameters and their expected impact on the synthesis outcome.

ParameterRecommended ConditionRationale & Impact on Yield
Chlorinating Agent Phosphorus Oxychloride (POCl₃)Highly effective and standard reagent for this transformation. Purity is critical for high yield.[2]
Stoichiometry 5-10 equivalents (neat)Ensures the reaction goes to completion and serves as the solvent. Lower equivalents (2-3) can be used with an external solvent.
Temperature 100 - 110 °C (Reflux)Required to overcome the activation energy. Temperatures too low result in no reaction; too high can cause decomposition.
Reaction Time 2 - 6 hoursSufficient time for completion. Best determined by reaction monitoring (TLC/LC-MS) to avoid byproduct formation from prolonged heating.
Workup pH 7 - 8Maximizes the neutrality of the product, reducing its solubility in the aqueous phase and thus maximizing recovery during extraction.
Typical Yield 60 - 85%Achievable yield with optimized conditions and high-purity starting materials.

References

Preventing decomposition of 2-Chloro-6-methylpyridin-3-ol during reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-Chloro-6-methylpyridin-3-ol. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice on preventing the decomposition of this valuable reagent during chemical reactions. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter in your experiments.

Introduction

This compound is a key intermediate in the synthesis of various pharmaceutical compounds, including anticancer agents and activin-like kinase 5 (ALK5) inhibitors.[1] Its unique structure, featuring a chlorinated pyridine ring with hydroxyl and methyl groups, makes it a versatile building block. However, this substitution pattern also renders the molecule susceptible to decomposition under certain reaction conditions, leading to reduced yields, complex purification challenges, and inconsistent results. This guide provides in-depth technical advice to help you navigate these challenges and ensure the stability of this compound in your synthetic endeavors.

Frequently Asked Questions (FAQs)

General Handling and Storage

Q1: What are the recommended storage conditions for this compound?

A1: To ensure its long-term stability, this compound should be stored under an inert atmosphere, such as nitrogen or argon, at 2-8°C.[2][3] It is crucial to protect it from moisture and air, as pyridinols can be susceptible to oxidation. The solid is typically a yellow to brown powder, and any significant change in color may indicate degradation.

Q2: What are the primary hazards associated with this compound and related compounds?

Reaction-Specific Queries

Q3: I am observing a dark coloration and a drop in yield in my reaction. What could be the cause?

A3: Darkening of the reaction mixture often indicates decomposition of the pyridine ring. This can be triggered by several factors, including:

  • High Temperatures: Thermal decomposition of pyridine derivatives can occur, leading to the formation of complex byproducts.[1]

  • Oxidation: The pyridinol moiety is susceptible to oxidation, which can be accelerated by the presence of air, oxidizing agents, or even trace metal impurities.

  • Light Exposure: Chlorinated pyridines can undergo photocatalytic degradation upon exposure to UV light, which can lead to hydroxylation and ring opening.[1]

Q4: Can the pH of my reaction medium affect the stability of this compound?

A4: Yes, the pH of the reaction medium can significantly impact the stability of pyridinols.

  • Strongly Basic Conditions: In the presence of strong bases, the hydroxyl group will be deprotonated to form a phenoxide-like species. While this can be necessary for certain reactions, the increased electron density on the ring can make it more susceptible to oxidation.

  • Strongly Acidic Conditions: In strongly acidic media, the pyridine nitrogen can be protonated. While this can protect the ring from some electrophilic attacks, it may not prevent other decomposition pathways. It is crucial to carefully control the pH and choose appropriate buffer systems when necessary.

Troubleshooting Guide: Preventing Decomposition in Reactions

This section provides detailed troubleshooting advice for common challenges encountered when using this compound.

Issue 1: Low Yields and Byproduct Formation in Nucleophilic Substitution Reactions

Nucleophilic substitution at the 2-position (displacement of the chloride) is a common reaction for this substrate. However, decomposition can compete with the desired reaction.

Causality:

The pyridine ring is relatively electron-deficient, which activates the 2-chloro group towards nucleophilic attack. However, the hydroxyl group at the 3-position is a powerful electron-donating group, which can complicate reactions. Under basic conditions used to activate the nucleophile or the hydroxyl group, the molecule can become unstable.

Troubleshooting Protocol:

  • Protect the Hydroxyl Group: The most effective strategy to prevent decomposition and side reactions is to protect the hydroxyl group before proceeding with the nucleophilic substitution.

    • Recommended Protecting Groups:

      • Silyl Ethers (e.g., TBDMS, TIPS): These are generally stable under a wide range of conditions and can be easily removed with fluoride sources (e.g., TBAF) or acid.

      • Benzyl Ethers (Bn): Stable to most conditions except for hydrogenolysis.

      • Alkoxymethyl Ethers (e.g., MOM, SEM): Stable to basic and nucleophilic conditions, typically removed with acid.

  • Optimize Reaction Conditions:

    • Temperature Control: Run the reaction at the lowest possible temperature that still allows for a reasonable reaction rate. Consider starting at 0°C or even lower and slowly warming to room temperature.

    • Inert Atmosphere: Always conduct the reaction under a nitrogen or argon atmosphere to prevent oxidation.

    • Choice of Base: Use a non-nucleophilic base to activate your nucleophile, such as sodium hydride (NaH) or potassium carbonate (K₂CO₃), to avoid competing reactions with the pyridine ring. Triethylamine can also be used.[5]

Experimental Protocol: O-Silylation of this compound

  • Dissolve this compound (1.0 eq) in an anhydrous aprotic solvent (e.g., THF, DCM) under an argon atmosphere.

  • Add a non-nucleophilic base such as imidazole (1.5 eq) or triethylamine (1.5 eq).

  • Cool the mixture to 0°C.

  • Slowly add the silylating agent (e.g., TBDMS-Cl, 1.2 eq).

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS).

  • Work up the reaction by quenching with a saturated aqueous solution of NH₄Cl, followed by extraction with an organic solvent.

  • Purify the product by column chromatography.

Issue 2: Decomposition During Reactions Involving Strong Oxidizing or Reducing Agents

Direct oxidation or reduction of the pyridine ring can lead to a complex mixture of products.

Causality:

The pyridine ring can be susceptible to both oxidation and reduction, especially in the presence of strong reagents. The substituents on the ring will influence its reactivity.

Troubleshooting Protocol:

  • Protect Functional Groups: As with nucleophilic substitutions, protecting the hydroxyl group can modulate the reactivity of the ring.

  • Choose Milder Reagents: Whenever possible, opt for milder and more selective oxidizing or reducing agents.

  • Control Stoichiometry and Temperature: Carefully control the stoichiometry of the reagent and maintain a low reaction temperature to minimize over-reaction and decomposition.

Data Summary: Reagent Compatibility

Reagent TypePotential for DecompositionRecommended Precautions
Strong Oxidants (e.g., KMnO₄, CrO₃)HighAvoid if possible. Protect the hydroxyl group. Use milder reagents like MnO₂ or Dess-Martin periodinane if targeting a specific oxidation.
Strong Reductants (e.g., LiAlH₄, NaBH₄)ModerateProtect the hydroxyl group. Perform reactions at low temperatures.
Catalytic Hydrogenation (e.g., H₂, Pd/C)HighRisk of dehalogenation and ring reduction. This method is generally not recommended if the chloro-substituent is to be retained.
Photochemical Conditions HighProtect the reaction from light by wrapping the flask in aluminum foil.[1]

Visualizing Decomposition Pathways and Prevention Strategies

Diagram 1: General Decomposition Pathways

A This compound B Oxidation A->B C Thermal Stress A->C D Photodegradation (UV) A->D E Ring Opening & Polymerization B->E C->E D->E

Caption: Potential pathways for the decomposition of this compound.

Diagram 2: Workflow for Preventing Decomposition in Nucleophilic Substitution

cluster_start Starting Material cluster_protection Protection Step cluster_reaction Key Reaction cluster_deprotection Final Step A This compound B Protect Hydroxyl Group (e.g., O-Silylation) A->B Prevents side reactions C Nucleophilic Substitution B->C Improved stability D Deprotection C->D Unmask hydroxyl group E Desired Product D->E

Caption: Recommended workflow for nucleophilic substitution reactions.

References

Technical Support Center: Scale-Up Synthesis of 2-Chloro-6-methylpyridin-3-ol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the synthesis of 2-Chloro-6-methylpyridin-3-ol (CAS 35680-24-1). This guide is designed for researchers, chemists, and process development professionals to navigate the complexities of scaling this synthesis from the lab bench to pilot and production scales. As a key intermediate in the development of advanced pharmaceuticals and agrochemicals, robust and scalable synthesis is paramount.[1][2][3] This document provides in-depth, experience-driven troubleshooting advice and validated protocols to address common challenges.

Core Synthesis Pathway Analysis

The industrial synthesis of this compound typically originates from precursors like 2-amino-6-methylpyridin-3-ol or related pyridone structures. A common and effective strategy involves the chlorination of a pyridinol or pyridone precursor. The conversion of a hydroxyl group on the pyridine ring to a chloride is a critical transformation that often presents scalability challenges. A representative pathway involves the direct chlorination of 2-amino-6-methylpyridin-3-ol or a protected variant, often employing powerful chlorinating agents like phosphorus oxychloride (POCl₃).

Synthesis_Pathway A 2-Amino-6-methylpyridin-3-ol (Starting Material) B Chlorination Reaction A->B Step 1 C This compound (Final Product) B->C Step 2: Work-up & Isolation R Reagents: • Phosphorus Oxychloride (POCl₃) • Or alternative chlorinating agents R->B

Caption: General synthetic scheme for this compound.

Troubleshooting Guide: Common Scale-Up Challenges

This section addresses specific issues encountered during the synthesis in a practical question-and-answer format.

Q1: We are experiencing low and inconsistent yields during the chlorination step with phosphorus oxychloride (POCl₃). What are the primary causes and how can we improve conversion?

A1: Low yields in chlorination reactions using POCl₃ are a frequent scale-up hurdle. The root causes typically fall into three categories: reaction temperature, reagent stoichiometry and quality, and inefficient work-up.

  • Causality - The "Why": The chlorination of a pyridinol with POCl₃ is a complex reaction that can be highly exothermic. Poor temperature control can lead to the formation of undesired phosphorylated intermediates and other polymeric byproducts. Furthermore, POCl₃ can hydrolyze in the presence of moisture, reducing its efficacy and generating phosphoric acid, which complicates the reaction and isolation.

  • Troubleshooting & Solutions:

    • Strict Temperature Control: The reaction temperature must be carefully controlled. Run initial calorimetric studies (e.g., DSC or RC1) to understand the thermal profile of the reaction. A gradual addition of the pyridinol precursor to the POCl₃ (or vice-versa, depending on process design) at a controlled temperature is crucial.

    • Reagent Quality and Stoichiometry: Ensure the use of anhydrous POCl₃. On scale, it is advisable to use a fresh, sealed drum and transfer under a nitrogen atmosphere. The molar ratio of POCl₃ to the substrate is also critical. While a slight excess is often used to drive the reaction to completion, a large excess can complicate removal during work-up and increase costs.

    • Solvent Selection: While POCl₃ can sometimes be used as both reagent and solvent, at scale, using a high-boiling inert solvent like toluene or dichlorobenzene can improve heat transfer and temperature management.

    • Monitoring Reaction Completion: Use in-process controls (IPCs) like HPLC or TLC to monitor the disappearance of the starting material. Do not rely solely on time. Incomplete reactions are a common source of low yield.

Q2: Our isolated product is off-color and contains several impurities that are difficult to remove by simple recrystallization. What are these impurities and what purification strategies are recommended at scale?

A2: Impurity formation is a major concern in pyridine chemistry. The impurities likely stem from side reactions during chlorination or degradation during work-up.

  • Causality - The "Why":

    • Over-chlorination: While less common for this specific molecule, aggressive reaction conditions (high temperature, prolonged reaction time) can sometimes lead to the formation of dichlorinated species.

    • Residual Starting Material: As mentioned in Q1, incomplete reaction is a common issue. The starting material, 2-amino-6-methylpyridin-3-ol, has very different polarity, but can co-precipitate.

    • Phosphorous Byproducts: The reaction with POCl₃ generates phosphorous-containing byproducts that can be difficult to remove if the quench and work-up are not optimized.[4]

    • Degradation: The product may be sensitive to pH extremes or high temperatures during work-up and isolation.

  • Troubleshooting & Solutions:

    • Optimized Quench Procedure: The quench of excess POCl₃ is one of the most critical steps. A slow, controlled addition of the reaction mixture to a cold solution (e.g., ice-water or a cold aqueous base) is mandatory to manage the highly exothermic hydrolysis of POCl₃.[4]

    • pH-Controlled Extraction: After quenching, the product's solubility is highly dependent on pH. Perform a series of liquid-liquid extractions, carefully adjusting the pH of the aqueous layer to first remove basic or acidic impurities before adjusting to the optimal pH for extracting the product into an organic solvent (e.g., ethyl acetate, dichloromethane).

    • Charcoal Treatment: If the product is off-color, a treatment with activated carbon in the organic solution can effectively remove colored impurities.

    • Anti-Solvent Crystallization: For purification, consider an anti-solvent crystallization. Dissolve the crude product in a good solvent (e.g., methanol, isopropanol) and then slowly add an anti-solvent (e.g., water, heptane) to induce selective crystallization of the pure product.

Troubleshooting_Yield Start Low Yield Observed Check_Temp Was reaction temperature strictly controlled? Start->Check_Temp Check_Reagent Was POCl₃ anhydrous? Was stoichiometry correct? Check_Temp->Check_Reagent Yes Sol_Temp Implement calorimetry. Optimize reagent addition rate. Check_Temp->Sol_Temp No Check_IPC Was reaction monitored to completion via IPC? Check_Reagent->Check_IPC Yes Sol_Reagent Use fresh, dry POCl₃. Transfer under N₂. Check_Reagent->Sol_Reagent No Sol_IPC Hold reaction until starting material is <1% by HPLC. Check_IPC->Sol_IPC No End Yield Improved Check_IPC->End Yes Sol_Temp->Check_Reagent Sol_Reagent->Check_IPC Sol_IPC->End

Caption: Decision tree for troubleshooting low reaction yield.

Q3: The reaction is highly exothermic and we are concerned about thermal runaway on a larger scale. What are the essential process safety measures?

A3: Thermal safety is the most critical consideration for this process at scale. The reaction between pyridinols and POCl₃, and especially the subsequent quench, can release a significant amount of energy.

  • Causality - The "Why": The reaction enthalpy is high, and the rate of heat generation can exceed the rate of heat removal in a large reactor if not properly managed, leading to a rapid increase in temperature and pressure (a "runaway" reaction). This can cause reactor failure and release of toxic materials. The quench of POCl₃ with water is notoriously violent if not controlled.

  • Process Safety & Control:

    • Calorimetry Data is Non-Negotiable: Before any scale-up, perform reaction calorimetry to determine the heat of reaction, maximum temperature of the synthesis reaction (MTSR), and thermal stability of reactants and products.

    • Reactor and Engineering Controls: Use a reactor with adequate cooling capacity and a high surface-area-to-volume ratio. Ensure pressure relief systems (bursting discs, relief valves) are correctly sized and installed.

    • Controlled Addition: The process should be designed as a semi-batch operation where one reagent is added slowly to the other, allowing the cooling system to keep pace with heat generation.

    • Emergency Preparedness: Have an emergency quench plan. This could involve a pre-chilled "kill solution" (e.g., a large volume of cold water or a suitable base) that can be rapidly added to the reactor to stop the reaction.

Frequently Asked Questions (FAQs)

  • What are the recommended analytical methods for IPC and final product QC?

    • In-Process Control (IPC): High-Performance Liquid Chromatography (HPLC) with a C18 column is ideal for monitoring the disappearance of starting material and the appearance of the product. Thin-Layer Chromatography (TLC) can be used for rapid qualitative checks.

    • Final Quality Control (QC): For the final product, a comprehensive analysis should include:

      • HPLC: To determine purity (typically >98%).[2]

      • ¹H NMR and ¹³C NMR: To confirm the structure.

      • Mass Spectrometry (MS): To confirm the molecular weight.[5]

      • Melting Point: As a physical characteristic of purity.

  • What are the critical safety precautions for handling phosphorus oxychloride?

    • Personal Protective Equipment (PPE): Always use a full face shield, acid-resistant gloves, and a chemical-resistant apron. Work in a well-ventilated area, preferably a fume hood.[6]

    • Handling: POCl₃ is highly corrosive and reacts violently with water. Avoid contact with moisture.

    • Spills: Neutralize small spills with a dry absorbent material like sodium bicarbonate. For large spills, evacuate the area and contact emergency services.

    • Disposal: Waste POCl₃ and quenched solutions must be disposed of as hazardous waste according to local regulations.

Quantitative Data Summary

ParameterLab Scale (Typical)Pilot/Production Scale RecommendationRationale
Substrate Conc. 0.5 - 1.0 M0.2 - 0.5 MLower concentration improves heat transfer and reduces viscosity.
POCl₃ Stoichiometry 1.5 - 3.0 eq.1.2 - 1.5 eq.Minimizes cost and waste; sufficient to drive reaction.
Reaction Temp. 80 - 110 °C70 - 90 °C (process dependent)Lower temperature provides better control and reduces byproduct formation.[4]
Addition Time 10 - 30 min2 - 6 hoursEnsures heat generation does not overwhelm cooling capacity.
Quench Temp. 0 - 10 °C-5 to 5 °CCritical for controlling the highly exothermic hydrolysis of POCl₃.
Typical Yield 70 - 90%>85% (Optimized)A well-controlled process should yield consistently high results.

Detailed Experimental Protocol (Illustrative Pilot Scale)

Warning: This protocol is for illustrative purposes only and must be adapted and validated based on rigorous safety testing (calorimetry) and process optimization in your own facility.

  • Reactor Preparation:

    • Charge a 100L glass-lined reactor with phosphorus oxychloride (18.4 kg, 120 mol, 1.2 eq).

    • Inert the reactor with dry nitrogen.

    • Begin agitation and adjust the reactor temperature to 70 °C.

  • Substrate Addition:

    • In a separate vessel, dissolve 2-amino-6-methylpyridin-3-ol (12.4 kg, 100 mol, 1.0 eq) in a suitable inert solvent if required by the process.

    • Slowly add the substrate solution to the reactor over 4-5 hours, maintaining the internal temperature between 70-75 °C. The cooling jacket temperature may need to be adjusted as low as 5 °C to manage the exotherm.

  • Reaction Monitoring:

    • After the addition is complete, hold the mixture at 75 °C for 2-4 hours.

    • Take an IPC sample every hour and analyze by HPLC. The reaction is complete when the starting material is less than 1.0% of the product peak area.

  • POCl₃ Quench:

    • In a separate 500L reactor, charge 200L of water and cool to 0 °C.

    • CRITICAL STEP: Slowly transfer the hot reaction mixture into the cold water over 5-6 hours, ensuring the quench tank temperature does not exceed 10 °C. Vent the quench reactor to a scrubber system.

  • Work-up and Isolation:

    • Once the quench is complete, adjust the pH of the aqueous mixture to ~8.0 using a 50% NaOH solution, keeping the temperature below 20 °C.

    • Extract the aqueous layer three times with 50L of ethyl acetate.

    • Combine the organic layers, wash with brine (20L), and dry over anhydrous sodium sulfate.

    • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification:

    • Dissolve the crude solid in hot isopropanol (approx. 3 volumes).

    • Slowly add heptane (approx. 6 volumes) as an anti-solvent until turbidity is observed.

    • Cool the mixture slowly to 0-5 °C and hold for 4 hours to allow for complete crystallization.

    • Filter the solid product, wash the cake with cold heptane, and dry under vacuum at 50 °C to a constant weight.

References

Technical Support Center: Purifying 2-Chloro-6-methylpyridin-3-ol Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 2-Chloro-6-methylpyridin-3-ol and its derivatives. This guide is designed for researchers, medicinal chemists, and process development professionals who encounter challenges in achieving high purity for this important class of compounds. Here, we move beyond simple protocols to explain the underlying chemical principles, helping you troubleshoot effectively and optimize your purification strategies.

Frequently Asked Questions (FAQs)

Q1: My NMR spectrum for the purified product shows broad signals or more peaks than expected. Is my compound impure?

A1: Not necessarily. This is a common observation for pyridin-3-ol derivatives and is often attributable to keto-enol tautomerism. The this compound (enol form) can exist in equilibrium with its tautomer, 2-chloro-6-methyl-1H-pyridin-3(2H)-one (keto form).

  • Causality: The position of this equilibrium is highly sensitive to factors like solvent polarity, concentration, and temperature.[1] In different NMR solvents (e.g., DMSO-d₆ vs. CDCl₃), the ratio of tautomers can change, leading to the appearance of what looks like a mixture.

  • Validation: To confirm purity, it is essential to use orthogonal analytical techniques that are less susceptible to this phenomenon on the chromatographic timescale. High-Performance Liquid Chromatography (HPLC) is the gold standard for assessing the purity of such compounds.[2] A single, sharp peak on HPLC is a strong indicator of a pure compound, regardless of the NMR complexity.

Q2: Why is my this compound derivative "smearing" or "tailing" during silica gel column chromatography?

A2: This is a classic problem when purifying basic compounds like pyridine derivatives on standard silica gel.[3]

  • Causality: The issue stems from the interaction between the basic nitrogen atom of the pyridine ring and the acidic silanol groups (Si-OH) on the surface of the silica gel.[3] This strong, non-ideal interaction leads to a secondary retention mechanism, causing the characteristic tailing or streaking of the compound down the column, which results in poor separation and lower yields of pure fractions.

  • Solution: You can mitigate this by adding a small amount of a competing base to your mobile phase. Typically, adding 0.5-1% triethylamine (TEA) or pyridine to the eluent will neutralize the active silanol sites, preventing them from interacting with your product and leading to much sharper, more symmetrical peaks.[3]

Q3: I am struggling to remove a very polar, water-soluble impurity. What is its likely identity and how can I get rid of it?

A3: A common polar impurity in reactions involving pyridines is the corresponding hydrochloride salt (or other acid salt).

  • Causality: Pyridines are basic and will readily form salts with any acidic species present in the reaction (e.g., HCl generated during a chlorination step or used in a deprotection). These salts are highly polar and often water-soluble, making them difficult to remove with non-polar organic solvents.

  • Solution: An aqueous workup using a weak base is the most effective solution. Dissolve your crude product in an organic solvent like ethyl acetate or dichloromethane. Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).[4][5] The bicarbonate will neutralize the hydrochloride salt, converting it back to the free base, which will then be soluble in the organic layer. The resulting sodium chloride (NaCl) will remain in the aqueous layer, which can then be separated and discarded.

Troubleshooting Guides & Protocols

This section provides detailed solutions to specific experimental problems.

Issue 1: Persistent Impurities After Recrystallization

Symptom: The melting point of your product is broad, and HPLC analysis still shows one or more significant impurities after attempting recrystallization.

Possible Cause: The chosen solvent system may not be optimal, or the impurities may have very similar solubility profiles to the desired product. Common impurities include regioisomers from the chlorination step or unreacted starting materials.[6][7]

Troubleshooting Workflow

G start Crude Product with Impurities solvent_screen Perform a Solvent Screen (Small Scale) start->solvent_screen soluble_hot Is product soluble in hot solvent and insoluble in cold? solvent_screen->soluble_hot yes_soluble Yes soluble_hot->yes_soluble   no_soluble No soluble_hot->no_soluble   recrystallize Proceed with Bulk Recrystallization yes_soluble->recrystallize try_binary Try a Binary Solvent System (e.g., Ethanol/Water, Toluene/Hexane) no_soluble->try_binary check_purity Check Purity (HPLC, mp) recrystallize->check_purity try_binary->recrystallize pure Product is Pure check_purity->pure   not_pure Still Impure check_purity->not_pure alt_method Consider Alternative Purification (Chromatography or Acid-Base Extraction) not_pure->alt_method

Caption: Decision workflow for troubleshooting recrystallization.

Protocol: Optimizing Recrystallization with a Binary Solvent System

  • Solvent Selection: Choose a "solvent" in which your product is highly soluble (e.g., ethanol, acetone) and a "co-solvent" or "anti-solvent" in which it is poorly soluble (e.g., water, hexanes). An ethanol/water system is often effective for chloropyridine derivatives.[8]

  • Dissolution: In a flask, dissolve the crude product in the minimum amount of the hot "solvent".

  • Addition of Co-Solvent: While the solution is still hot, add the "co-solvent" dropwise until you see persistent cloudiness (the point of saturation).

  • Clarification: Add a few more drops of the hot "solvent" to just redissolve the precipitate and make the solution clear again.

  • Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Then, place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold "co-solvent".

  • Drying: Dry the purified crystals under vacuum.

Recommended Solvent Systems for Screening

Solvent 1 (Soluble)Solvent 2 (Insoluble)Typical Ratio (1:2)Notes
EthanolWater1:1 to 1:5Good for polar pyridinols.
TolueneHexanes1:2 to 1:10Effective for less polar derivatives.
Ethyl AcetateHeptane1:3 to 1:8General-purpose system.
DichloromethanePentane1:5 to 1:15Use for highly soluble compounds.
Issue 2: Poor Separation During Column Chromatography

Symptom: Your product co-elutes with an impurity, or you observe broad peaks, resulting in many mixed fractions and low recovery of pure material.

Possible Cause: The polarity of the eluent is not optimized, or strong interactions with the stationary phase are occurring.[3] For pyridinols, tautomerism can also lead to broad peaks as the two forms may interconvert on the column.[1]

Troubleshooting & Optimization Strategy

G start Poor Separation in Column Chromatography peak_shape Analyze Peak Shape start->peak_shape tailing Peak Tailing peak_shape->tailing co_elution Co-elution / Broad Peaks peak_shape->co_elution add_tea Add 0.5-1% Triethylamine (TEA) to Mobile Phase tailing->add_tea change_solvent Decrease Eluent Polarity (Run a Gradient) co_elution->change_solvent change_phase Switch Stationary Phase (e.g., Alumina, C18 Reverse Phase) change_solvent->change_phase If still unresolved

Caption: Logic for improving column chromatography separation.

Protocol: Standard Purity Assessment by HPLC

This protocol provides a general method for assessing the purity of a synthesized this compound derivative.[1][2]

  • Sample Preparation:

    • Accurately weigh ~1 mg of your compound.

    • Dissolve it in a suitable solvent (e.g., acetonitrile or methanol) to a final concentration of 1 mg/mL.

    • Filter the solution through a 0.45 µm syringe filter before injection.[1]

  • Chromatographic Conditions (Example):

    • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Gradient: Start at 10% B, ramp to 95% B over 15 minutes, hold for 5 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection: UV detection at a wavelength where the compound has maximum absorbance (e.g., 254 nm or 280 nm).[1]

    • Injection Volume: 5-10 µL.

  • Data Analysis:

    • Integrate the area of all peaks in the chromatogram.

    • Purity is calculated as the area of the main product peak divided by the total area of all peaks, expressed as a percentage.

Issue 3: Removing Both Acidic and Basic Impurities

Symptom: The crude product is contaminated with both unreacted acidic starting materials and basic byproducts.

Possible Cause: Incomplete reaction or side reactions are common in complex organic syntheses.

Solution: A sequential acid-base extraction is a powerful and scalable technique to remove these impurities before attempting chromatography or recrystallization.[4][5] This method exploits the differential solubility of acidic, basic, and neutral compounds in aqueous and organic phases at different pH values.[9]

Workflow: Acid-Base Extraction Purification

G start Crude Product in Organic Solvent (e.g., Ethyl Acetate) wash_acid Wash with aq. HCl (1M) start->wash_acid org1 Organic Layer: Acidic Starting Material + Neutral Product wash_acid->org1 aq1 Aqueous Layer: Basic Impurity Salt wash_acid->aq1 wash_base Wash with aq. NaHCO3 (sat.) org1->wash_base org2 Organic Layer: Pure Neutral Product wash_base->org2 aq2 Aqueous Layer: Acidic Impurity Salt wash_base->aq2 dry_evap Dry (Na2SO4), Filter, and Evaporate Solvent org2->dry_evap final_product Purified Product dry_evap->final_product

Caption: Sequential extraction to remove basic and acidic impurities.

Protocol: Liquid-Liquid Acid-Base Extraction

  • Dissolution: Dissolve the crude product mixture in a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane) in a separatory funnel.

  • Remove Basic Impurities: Add an equal volume of 1M hydrochloric acid (HCl). Stopper the funnel, invert, and vent frequently. Shake vigorously for 1-2 minutes. Allow the layers to separate. Drain the lower aqueous layer (containing the protonated basic impurities).

  • Remove Acidic Impurities: To the remaining organic layer in the funnel, add an equal volume of saturated aqueous sodium bicarbonate (NaHCO₃). Shake and vent as before. Drain the lower aqueous layer (containing the deprotonated acidic impurities).[4]

  • Final Wash: Wash the organic layer one final time with brine (saturated aqueous NaCl) to remove residual water.

  • Isolation: Drain the organic layer into a clean flask, dry it over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified neutral product.

References

Stability issues of 2-Chloro-6-methylpyridin-3-ol under different conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-Chloro-6-methylpyridin-3-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical information and troubleshooting advice regarding the stability of this compound. Our goal is to equip you with the knowledge to anticipate and address potential stability issues in your experiments, ensuring the integrity and reproducibility of your results.

Introduction to the Stability of this compound

This compound is a key intermediate in the synthesis of various pharmaceutical compounds.[1] Understanding its stability under different experimental conditions is paramount for its effective use. The presence of a chloro-substituent on the pyridine ring and a hydroxyl group introduces specific reactivity and potential degradation pathways that must be considered. This guide will delve into the factors influencing its stability and provide practical solutions to common challenges.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: To ensure the long-term stability of this compound, it is recommended to store the solid compound under an inert atmosphere, such as nitrogen or argon, at 2-8°C.[2] This minimizes the risk of oxidative degradation and hydrolysis from atmospheric moisture.

Q2: Is this compound sensitive to light?

A2: While specific photostability data for this compound is not extensively published, chloropyridine derivatives, in general, can be susceptible to photodegradation.[3][4][5] Exposure to UV or prolonged, intense visible light may lead to the formation of degradation products. It is advisable to store the compound in amber vials or protected from light, especially when in solution.

Q3: How stable is this compound in acidic and basic solutions?

A3: The stability of this compound is pH-dependent. The pyridine ring can be protonated under acidic conditions, which may influence its reactivity. In strongly acidic or basic solutions, particularly at elevated temperatures, hydrolysis of the chloro group to a hydroxyl group is a potential degradation pathway.[6][7] The pyridin-3-ol moiety can also exhibit different reactivity depending on the pH.

Q4: What are the likely products of thermal decomposition?

A4: Heating this compound to high temperatures can lead to decomposition. Based on the thermal degradation of similar halogenated pyridines, potential decomposition products could include hydrogen chloride, nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO2).[8] The decomposition process may involve radical pathways.[9]

Q5: What solvents are compatible with this compound?

A5: this compound is generally soluble in a range of common organic solvents. However, for long-term storage of solutions, it is crucial to use dry, aprotic solvents to prevent hydrolysis. Protic solvents like methanol or ethanol could potentially react with the compound over time, especially if acidic or basic impurities are present. Always use freshly opened or properly dried solvents for preparing stock solutions.

Troubleshooting Guide: Stability Issues in Experiments

This section provides a structured approach to identifying and resolving common stability problems encountered during the use of this compound.

Observed Issue Potential Cause Recommended Action & Explanation
Unexpected peaks in HPLC/LC-MS analysis of a freshly prepared solution. Degradation upon dissolution. The solvent may contain impurities (water, acids, bases) that are causing rapid degradation. Solution: Use high-purity, dry solvents. Consider preparing solutions immediately before use. The hydroxyl group can make the compound susceptible to oxidation, so degassing the solvent with nitrogen or argon can be beneficial.
Loss of compound potency over time in a stock solution. Hydrolysis, oxidation, or photodegradation. Hydrolysis: Store solutions in a desiccator and use anhydrous solvents. Oxidation: Store solutions under an inert atmosphere (N₂ or Ar). Photodegradation: Store solutions in amber vials or wrapped in aluminum foil.[3][4][5]
Reaction yields are inconsistent or lower than expected. Degradation of the starting material under reaction conditions. The reaction conditions (e.g., high temperature, strong acid/base, presence of oxidizing agents) may be degrading the compound. Solution: Perform a stability check of the starting material under the reaction conditions without the other reactants. If degradation is observed, consider milder reaction conditions, shorter reaction times, or protecting the hydroxyl group.
Color change of the solid compound during storage (e.g., yellowing to browning). Oxidation or slow decomposition. This indicates that the storage conditions are not optimal. Solution: Ensure the container is tightly sealed and the headspace is filled with an inert gas. Store at the recommended temperature of 2-8°C.[2] If the material has significantly discolored, it is advisable to re-analyze its purity before use.

Experimental Protocols for Stability Assessment

To assist researchers in evaluating the stability of this compound under their specific experimental conditions, we provide the following forced degradation study protocols. These are based on the principles outlined in the ICH Q1B guidelines for photostability testing and general forced degradation studies.[10][11][12][13][14]

Protocol 1: Forced Degradation Study Workflow

This workflow provides a systematic approach to investigating the stability of this compound.

Forced_Degradation_Workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis prep Prepare stock solution of This compound in a suitable solvent (e.g., Acetonitrile) acid Acidic Hydrolysis (e.g., 0.1 M HCl, 60°C) prep->acid Expose to base Basic Hydrolysis (e.g., 0.1 M NaOH, 60°C) prep->base Expose to oxidation Oxidative Degradation (e.g., 3% H₂O₂, RT) prep->oxidation Expose to thermal Thermal Stress (e.g., 80°C, solid & solution) prep->thermal Expose to photo Photolytic Stress (ICH compliant light source) prep->photo Expose to analysis Analyze samples at time points (e.g., 0, 2, 6, 24, 48 hours) using a stability-indicating HPLC method acid->analysis base->analysis oxidation->analysis thermal->analysis photo->analysis characterization Characterize significant degradation products (e.g., LC-MS, NMR) analysis->characterization If degradation >10% caption Workflow for Forced Degradation Study

Caption: A systematic workflow for conducting forced degradation studies.

Protocol 2: Step-by-Step Guide for a Preliminary Stability Screen
  • Preparation of Stock Solution:

    • Accurately weigh approximately 10 mg of this compound.

    • Dissolve in 10 mL of a suitable solvent (e.g., acetonitrile or methanol) to prepare a 1 mg/mL stock solution.

  • Stress Conditions:

    • Control: Keep a portion of the stock solution at room temperature, protected from light.

    • Acidic: To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.

    • Basic: To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.

    • Oxidative: To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.

    • Thermal: Place a sealed vial of the stock solution and a small amount of the solid compound in an oven at 60°C.

    • Photolytic: Expose a clear vial of the stock solution to a photostability chamber according to ICH Q1B guidelines. Keep a control sample wrapped in aluminum foil.

  • Time Points and Analysis:

    • Analyze all samples by a suitable analytical method (e.g., HPLC-UV) at initial (t=0) and subsequent time points (e.g., 2, 6, 24, and 48 hours).

    • For the acidic and basic samples, neutralize an aliquot before injection if necessary for the analytical method.

  • Data Evaluation:

    • Calculate the percentage of degradation by comparing the peak area of the parent compound in the stressed samples to the control sample at each time point.

    • Observe the appearance of any new peaks, which indicate degradation products.

Potential Degradation Pathway

Based on the chemical structure and literature on related compounds, a potential degradation pathway for this compound under hydrolytic conditions is proposed below.

Degradation_Pathway reactant This compound intermediate 2,3-Dihydroxy-6-methylpyridine reactant->intermediate Hydrolysis (H₂O, H⁺/OH⁻) caption Potential Hydrolytic Degradation Pathway

Caption: A plausible pathway for hydrolytic degradation.

References

Technical Support Center: Experimental Protocols Involving 2-Chloro-6-methylpyridin-3-ol

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals working with 2-Chloro-6-methylpyridin-3-ol. It is designed to provide not just procedural steps, but the underlying scientific rationale for experimental choices, empowering users to troubleshoot and refine their protocols effectively.

Part 1: Frequently Asked Questions (FAQs) - Compound Profile & Safety

This section addresses the most common preliminary questions regarding the handling, storage, and properties of this compound.

Q1: What are the key physical and chemical properties of this compound?

Understanding the fundamental properties of a reagent is the first step to successful experimentation. Key data for this compound (CAS: 35680-24-1) are summarized below.[1][2]

PropertyValueSource
Molecular Formula C₆H₆ClNO[2][3]
Molecular Weight 143.57 g/mol [2][4]
Appearance Yellow to brown solid[5]
Storage Temperature 2-8°C, under inert gas (Nitrogen or Argon)[5]
Synonyms 2-Chloro-3-hydroxy-6-picoline, 2-Chloro-6-methyl-3-hydroxypyridine[2]

Q2: What are the essential safety precautions for handling this compound?

Safety is paramount. This compound is an irritant and should be handled with care in a well-ventilated fume hood.

  • Primary Hazards :

    • Harmful if swallowed.[4]

    • Causes skin irritation.[4]

    • Causes serious eye irritation.[4]

    • May cause respiratory irritation.[4][6]

  • Required Personal Protective Equipment (PPE) :

    • Wear protective gloves (e.g., nitrile), protective clothing, and safety glasses with side shields or goggles.[6][7]

    • For operations that may generate dust, use a respirator with an appropriate filter.

  • Handling Procedures :

    • Avoid breathing dust, fumes, or vapors.[6]

    • Wash hands and any exposed skin thoroughly after handling.[8]

    • Keep the container tightly closed when not in use.[7]

  • Incompatible Materials :

    • Avoid contact with strong oxidizing agents.[8]

  • Hazardous Decomposition :

    • Thermal decomposition may produce toxic fumes, including nitrogen oxides (NOx), carbon monoxide (CO), and hydrogen chloride gas.[8]

Q3: My reaction involves deprotonating the hydroxyl group. How do I choose an appropriate base?

The choice of base is critical and depends on the nucleophilicity required and the sensitivity of other functional groups in your substrate. The hydroxyl group on the pyridine ring is weakly acidic. A strong base is typically required for complete deprotonation to form the more reactive pyridinoxide species.

  • For Strong Nucleophilicity (e.g., alkylations): Use a strong, non-nucleophilic base like sodium hydride (NaH). NaH irreversibly deprotonates the alcohol, generating the sodium salt and hydrogen gas. This must be done under strictly anhydrous and inert conditions.

  • For Moderate Reactivity (e.g., SNAr with activated partners): An inorganic base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) in a polar aprotic solvent (like DMF or acetonitrile) is often sufficient. These are easier to handle than NaH but provide a lower concentration of the active nucleophile at any given time.

  • Causality : The strength of the base directly influences the equilibrium concentration of the deprotonated, nucleophilic form of the molecule. Stronger bases push the equilibrium further towards the product, increasing the reaction rate but also potentially promoting side reactions if other base-sensitive groups are present.

Part 2: Experimental Workflow & Example Protocol

A successful experiment relies on a logical workflow from setup to analysis. The following diagram and protocol provide a robust framework for a typical nucleophilic aromatic substitution (SNAr) reaction, a common application for this class of compounds.[1]

G cluster_prep Phase 1: Preparation cluster_reaction Phase 2: Reaction cluster_workup Phase 3: Workup & Purification cluster_analysis Phase 4: Analysis prep_reagents 1. Reagent & Glassware Prep (Dry glassware, weigh reagents) setup_inert 2. Inert Atmosphere Setup (Flask under N2/Ar) prep_reagents->setup_inert add_reagents 3. Add Reagents (Solvent, Pyridinol, Base) setup_inert->add_reagents add_nuc 4. Add Nucleophile add_reagents->add_nuc heat_stir 5. Heat & Stir (Monitor by TLC/LC-MS) add_nuc->heat_stir quench 6. Quench Reaction heat_stir->quench extract 7. Liquid-Liquid Extraction quench->extract purify 8. Purify Product (Column Chromatography/Recrystallization) extract->purify characterize 9. Characterization (NMR, MS, HPLC) purify->characterize

Caption: General Experimental Workflow for SNAr Reactions.

Detailed Protocol: Example Williamson Ether Synthesis (SNAr)

This protocol describes the reaction of this compound with a generic alcohol (R-OH) to form an ether. This procedure is based on established methodologies for similar chloropyridine substitutions.[9]

Objective: To synthesize 3-(alkoxy)-2-chloro-6-methylpyridine.

Materials:

  • This compound

  • Alcohol (R-OH, 1.1 equivalents)

  • Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 equivalents)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl Acetate

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Brine (Saturated aqueous NaCl)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

  • Preparation:

    • Under a nitrogen or argon atmosphere, add anhydrous DMF to a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer and thermometer.

    • Add the alcohol (1.1 eq) to the solvent.

    • Cool the solution to 0°C using an ice bath.

  • Deprotonation:

    • Carefully add the sodium hydride (1.2 eq) portion-wise to the stirred solution at 0°C. Causality : Adding NaH slowly to a cooled solution safely manages the exothermic reaction and the evolution of hydrogen gas.

    • Allow the mixture to stir at 0°C for 15 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the alkoxide.

  • Nucleophilic Substitution:

    • Add this compound (1.0 eq) to the reaction mixture.

    • Heat the reaction to a temperature appropriate for the specific substrate (typically 60-100°C).

    • Self-Validation : Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. A complete reaction is indicated by the consumption of the limiting starting material.

  • Workup:

    • Once the reaction is complete, cool the mixture to 0°C.

    • Slowly quench the reaction by adding saturated aqueous NH₄Cl solution. Causality : This step safely neutralizes any unreacted NaH.

    • Transfer the mixture to a separatory funnel and dilute with ethyl acetate and water.

    • Separate the layers. Extract the aqueous layer twice more with ethyl acetate.

    • Combine the organic layers and wash with brine. Causality : The brine wash helps to remove residual water and DMF from the organic phase.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification & Analysis:

    • Purify the crude residue via flash column chromatography on silica gel or by recrystallization to yield the pure ether product.

    • Characterize the final product by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity.

Part 3: Troubleshooting Guide

Even with a robust protocol, challenges can arise. This section provides a logical framework for diagnosing and resolving common experimental issues.

G cluster_reaction Reaction Phase cluster_workup Workup Phase cluster_analysis Analysis Phase start Problem Encountered no_reaction No/Low Conversion (by TLC/LC-MS) side_products Multiple Products Formed emulsion Persistent Emulsion low_yield Low Isolated Yield impure_nmr Impure NMR Spectrum sol_reagents Check Reagent Purity/Activity Is the base fresh? Is the solvent anhydrous? no_reaction->sol_reagents sol_temp Increase Temperature Reaction may be kinetically slow. no_reaction->sol_temp side_products->sol_temp sol_stoich Verify Stoichiometry Incorrect reagent ratios? side_products->sol_stoich sol_brine Break Emulsion Add brine, filter through Celite, or centrifuge. emulsion->sol_brine sol_extract Optimize Extraction Is the product water-soluble? Check pH. low_yield->sol_extract sol_purify Re-purify Optimize chromatography conditions. impure_nmr->sol_purify sol_solvent Identify Contaminants Check for residual solvent peaks. impure_nmr->sol_solvent

Caption: Decision Tree for Common Experimental Issues.

Q4: My reaction has stalled with significant starting material remaining. What are the likely causes?

  • Reagent Inactivity : The most common culprit is inactive or degraded reagents. Is the base (e.g., NaH) fresh? It can be deactivated by moisture. Were the solvents truly anhydrous? Trace water can quench the base and inhibit the reaction.

  • Insufficient Temperature : Some SNAr reactions have a high activation energy. If the reaction is clean but slow, a moderate increase in temperature (e.g., in 10-20°C increments) may be necessary.

  • Poor Solubility : If any reagent is not fully dissolved, the reaction becomes heterogeneous and much slower. Consider a different solvent system where all components are soluble at the reaction temperature.[10][11]

Q5: My workup is complicated by a persistent emulsion. How can I resolve this?

Emulsions are common when working with pyridine-containing compounds due to their ability to act as surfactants.

  • Add Brine : The first step is to add a significant volume of saturated NaCl solution (brine). The increased ionic strength of the aqueous phase often forces the separation of the layers.

  • Filter through Celite : If brine fails, filter the entire emulsified mixture through a pad of Celite. This can break up the microscopic droplets that form the emulsion.

  • Centrifugation : If available, centrifuging the mixture is a highly effective method for physically forcing the layers to separate.

Q6: The NMR of my purified product shows broad peaks and doesn't look clean. What should I check?

  • Residual Paramagnetic Species : Trace amounts of metals (e.g., from a catalyst if one was used in a preceding step) can cause significant peak broadening. Stirring a solution of the compound with a metal scavenger or passing it through a dedicated silica plug can help.

  • Proton Exchange : The hydroxyl proton of any unreacted starting material can exchange with other protons, leading to broadening. Ensure purification was effective.

  • Conformational Isomers : Depending on the structure, the molecule might exist as slowly interconverting conformers on the NMR timescale, which can lead to broad or multiple sets of peaks. Acquiring the spectrum at a higher temperature can sometimes coalesce these peaks into a single, sharp set.

Part 4: Advanced Concepts - Interdependency of Reaction Parameters

The success of a reaction is not determined by a single variable but by the interplay of several. Understanding these relationships is key to rational protocol design.

Caption: Interdependency of Key Reaction Parameters.

  • Solvent & Temperature : The boiling point of the solvent dictates the maximum achievable temperature. Furthermore, reagent solubility is temperature-dependent. A solvent must be chosen that can both reach the required temperature and keep all reagents in solution.[12]

  • Solvent & Base : The effectiveness of a base can be highly solvent-dependent. For example, the carbonate bases (K₂CO₃, Cs₂CO₃) are much more effective in polar aprotic solvents like DMF, which can help dissociate the ion pair.

  • Base & Nucleophile : The base's role is often to generate the active nucleophile (e.g., R-O⁻ from R-OH). A stronger base leads to a higher concentration of the active nucleophile, which can dramatically increase the reaction rate.

  • Expertise in Action : A researcher might find a reaction is slow in THF with K₂CO₃. Instead of just increasing heat (which could cause decomposition), an experienced scientist would recognize the poor solubility and effectiveness of K₂CO₃ in THF. The logical next step would be to switch to a more polar aprotic solvent like DMF or acetonitrile, which would likely solve the problem without requiring a drastic temperature increase. This holistic understanding is the cornerstone of effective protocol refinement.

References

Validation & Comparative

A Comparative Guide to Pyridin-3-ol Isomers in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the pyridine scaffold is a cornerstone of molecular design. Among its derivatives, hydroxypyridines (pyridinols) offer a rich platform for constructing complex molecules, particularly in medicinal chemistry and materials science.[1][2][3] However, the seemingly subtle shift of a hydroxyl group around the pyridine ring—from position 2, to 3, to 4—dramatically alters the molecule's electronic properties, reactivity, and synthetic utility.

This guide provides an in-depth comparative analysis of pyridin-3-ol and its isomers, pyridin-2-ol and pyridin-4-ol. Moving beyond a simple catalog of reactions, we will explore the fundamental principles governing their divergent chemical behavior, supported by experimental data and detailed protocols, to empower chemists to make more informed decisions in their synthetic strategies.

The Decisive Influence of Tautomerism

The most critical factor differentiating the pyridinol isomers is tautomerism. While 3-hydroxypyridine exists predominantly in its aromatic alcohol form, the 2- and 4-hydroxy isomers exist in equilibrium with their pyridone (keto) forms.[4][5][6] This equilibrium is heavily influenced by the solvent, with polar solvents favoring the pyridone tautomer.[7][8]

The pyridone form, possessing an amide-like character, introduces distinct reactivity patterns, particularly in alkylation reactions where competition between N- and O-alkylation becomes a key consideration.[5][9]

Tautomerism cluster_2 Pyridin-2-ol / 2-Pyridone cluster_3 Pyridin-3-ol cluster_4 Pyridin-4-ol / 4-Pyridone 2-ol 2-Hydroxypyridine (Lactim) 2-one 2-Pyridone (Lactam) (Major tautomer in polar solvents) 2-ol->2-one Equilibrium 3-ol 3-Hydroxypyridine (Predominantly hydroxy form) 4-ol 4-Hydroxypyridine (Lactim) 4-one 4-Pyridone (Lactam) (Major tautomer in polar solvents) 4-ol->4-one Equilibrium

Caption: Tautomeric equilibria for pyridinol isomers.

This fundamental structural difference dictates the acidity, basicity, and overall electronic nature of each isomer, which in turn governs their synthetic behavior.

Table 1: Physicochemical Properties of Pyridinol Isomers

PropertyPyridin-2-olPyridin-3-olPyridin-4-ol
pKa (Conjugate Acid) ~0.75~4.8~3.27
pKa (Phenolic Proton) ~11.6~8.7~11.1
Predominant Tautomer Pyridone (in polar media)[4][8]Hydroxy[4]Pyridone (in polar media)[4][7]
Molecular Weight 95.10 g/mol 95.10 g/mol [1]95.10 g/mol

Note: pKa values are approximate and can vary with measurement conditions. Sources:[10][11][12][13]

Comparative Synthesis of the Pyridinol Core

Accessing the core pyridinol structures involves distinct synthetic strategies, each with its own advantages and limitations.

  • Pyridin-2-ol (2-Hydroxypyridine): Often synthesized via hydrolysis of 2-chloropyridine, a reaction that can be performed under pressure with concentrated acids or, more efficiently, with an aqueous alkaline solution in the presence of a tertiary alcohol.[14] Another route involves the oxidation of 2-chloropyridine followed by hydrolysis.[15]

  • Pyridin-3-ol (3-Hydroxypyridine): A common industrial preparation involves the sulfonation of pyridine, followed by alkali fusion.[1][16] An alternative, high-yield method starts from furfurylamine, which is reacted with hydrogen peroxide in the presence of hydrochloric acid.[17][18][19]

  • Pyridin-4-ol (4-Hydroxypyridine): Synthesis can be challenging. One method involves the diazotization of 4-aminopyridine followed by hydrolysis, which has been optimized to achieve high yields.[20] Other routes start from pyridine to form a bispyridinium chloride intermediate or involve the conversion of 4-chloropyridine under alkaline conditions.[20] De novo synthesis from multicomponent reactions offers access to highly functionalized derivatives.[21][22]

Divergent Reactivity in Key Synthetic Transformations

The true value of these isomers is revealed in their subsequent functionalization. Their distinct electronic and structural properties lead to different outcomes in common synthetic operations.

O- vs. N-Alkylation: A Tale of Two Tautomers

For pyridin-2-ol and pyridin-4-ol, the presence of the pyridone tautomer makes alkylation a regioselectivity challenge. The outcome (O- vs. N-alkylation) is highly dependent on the alkylating agent, base, and solvent.[9][23]

  • Pyridin-2-one/4-one: These are ambident nucleophiles.[9][24] Hard electrophiles (like dimethyl sulfate) tend to favor O-alkylation, while softer electrophiles (like benzyl halides) often favor N-alkylation.[24][25] The choice of base and solvent system can further tune this selectivity.[26] For example, using cesium fluoride can selectively promote N-alkylation with benzyl chlorides, while secondary alkyl iodides favor O-alkylation.[25]

  • Pyridin-3-ol: As it exists primarily as the hydroxy tautomer, it behaves like a typical phenol, undergoing straightforward O-alkylation under standard Williamson ether synthesis conditions.

Caption: Logical workflow for alkylation of pyridinol isomers.

Electrophilic Aromatic Substitution (EAS)

The pyridine ring is inherently electron-deficient compared to benzene, making electrophilic aromatic substitution (EAS) challenging.[27] The hydroxyl group, a strong activating group, facilitates these reactions, but its position dictates the regiochemical outcome.

  • Pyridin-2-ol & Pyridin-4-ol: The activating -OH group (or the electron-donating amide in the pyridone tautomer) works in concert with the directing effect of the ring nitrogen. Electrophilic attack is strongly directed to the positions ortho and para to the hydroxyl group.

  • Pyridin-3-ol: The hydroxyl group at the 3-position directs electrophiles to the 2-, 4-, and 6-positions. The nitrogen atom deactivates the ring, particularly at the 2- and 6-positions.[28] Consequently, substitution typically occurs at the 2-position, which is ortho to the activating -OH group, but can also occur at other positions depending on the reaction conditions and the nature of the electrophile.

Experimental Protocols

To provide a practical context, detailed procedures for key transformations are outlined below.

Protocol 1: High-Yield Synthesis of 4-Hydroxypyridine[20]

This protocol details a robust method for synthesizing 4-hydroxypyridine from 4-aminopyridine, achieving high yield and purity.

Materials:

  • 4-aminopyridine (99%, 95 g)

  • Concentrated sulfuric acid (98%, 140 mL)

  • n-Butanol (99%, 74.8 g)

  • Sodium nitrite (99%, 73.2 g)

  • Hydrochloric acid (37%)

  • Barium hydroxide solution

  • Water

Procedure:

  • Preparation of Butyl Nitrite: In a 500 mL three-neck flask, combine water (140 mL), sodium nitrite (73.2 g), and n-butanol (74.8 g). While stirring magnetically and maintaining the temperature at 0-10°C, slowly add hydrochloric acid dropwise over 60 minutes. Allow the reaction to incubate for 180 minutes. Separate the layers to obtain butyl nitrite.[20]

  • Preparation of Diazonium Solution: In a 1000 mL three-neck flask, add water (400 mL). Slowly add concentrated sulfuric acid (140 mL) while keeping the temperature between 20-40°C. Cool the mixture to 0-20°C and add 4-aminopyridine (95 g). Over approximately 120 minutes, slowly add the prepared butyl nitrite, ensuring the temperature is strictly controlled.[20]

  • Hydrolysis and Neutralization: Transfer the diazonium solution to a larger flask and dilute with 2000 mL of water. Neutralize the solution by adding a barium hydroxide solution, controlling the temperature at 30-60°C, until the pH reaches 7.5-8.[20]

  • Workup: The resulting precipitate can be filtered, and the filtrate concentrated to yield crude 4-hydroxypyridine. The product can be further purified by recrystallization. This method can achieve a yield of approximately 92% with a purity of over 99%.[20]

Protocol 2: Regioselective N-Alkylation of a 2-Pyridone in Water[24]

This protocol exemplifies a mild and environmentally friendly method for the selective N-alkylation of 2-pyridones.

Materials:

  • 5-Bromo-2-pyridone (1a)

  • Benzyl bromide (2a)

  • i-Pr2NEt (Hünig's base)

  • Tween 20

  • Deionized water

Procedure:

  • Reaction Setup: To a vial, add 5-bromo-2-pyridone (1a, 0.2 mmol, 1.0 equiv), i-Pr2NEt (0.8 mmol, 4.0 equiv), and benzyl bromide (2a, 0.3 mmol, 1.5 equiv).

  • Solvent Addition: Add 1.0 mL of a 2% w/w solution of Tween 20 in deionized water.

  • Reaction: Stir the mixture vigorously at room temperature for 3 hours.

  • Workup and Analysis: Upon completion, the reaction mixture can be extracted with an organic solvent (e.g., ethyl acetate). The organic layers are combined, dried, and concentrated. The ratio of N- to O-alkylation can be determined by 1H NMR analysis of the crude product. The desired N-alkylated product can be isolated via column chromatography. This method typically yields N-alkylated products with high regioselectivity (>5:1 N/O ratio for benzyl halides).[24]

Conclusion and Outlook

The choice between pyridin-2-ol, -3-ol, and -4-ol is a critical decision in synthesis design.

  • Pyridin-3-ol offers the predictable reactivity of a substituted phenol, making it a reliable building block for applications requiring straightforward O-functionalization or directed electrophilic substitution.[29]

  • Pyridin-2-ol and Pyridin-4-ol provide access to the unique chemistry of the pyridone tautomer.[4] This duality, while presenting challenges in controlling regioselectivity, opens up a wider range of synthetic possibilities, particularly for creating N-substituted heterocyclic systems prevalent in pharmaceuticals.[5][30][31] Their application as pharmaceutical intermediates is extensive, contributing to drugs ranging from antibiotics to cardiovascular medications.[2][3][30]

Understanding the interplay between tautomerism and electronic effects is paramount. By leveraging this knowledge, chemists can harness the distinct personalities of each isomer, transforming them from simple building blocks into powerful tools for molecular innovation.

References

A Comparative Guide to the Definitive Structural Validation of 2-Chloro-6-methylpyridin-3-ol Derivatives by X-ray Crystallography

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the synthesis of novel bioactive compounds, particularly derivatives of complex heterocyclic systems like 2-Chloro-6-methylpyridin-3-ol, unambiguous structural validation is a cornerstone of chemical research and drug development. While spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) provide crucial data on connectivity and molecular weight, they can sometimes fall short in providing a definitive three-dimensional structure, especially when dealing with complex stereochemistry or unforeseen molecular arrangements. Single-crystal X-ray diffraction (SCXRD) stands as the gold standard for providing precise and unequivocal atomic-level structural information.[1][2][3][4] This guide offers an in-depth, objective comparison of X-ray crystallography with alternative analytical techniques, supported by experimental insights and protocols, to empower researchers in making informed decisions for the structural validation of this compound derivatives.

The Imperative for Unambiguous Structural Elucidation

The biological activity of a molecule is intrinsically linked to its three-dimensional structure. For pyridine derivatives, which are prevalent scaffolds in medicinal chemistry, subtle changes in stereochemistry or tautomeric forms can lead to significant differences in pharmacological activity and toxicological profiles.[5][6] Therefore, relying solely on indirect structural information can introduce ambiguity and risk into the drug discovery pipeline. X-ray crystallography provides a high-resolution snapshot of the molecule in its crystalline state, revealing precise bond lengths, bond angles, and intermolecular interactions.[2][7] This level of detail is paramount for understanding structure-activity relationships (SAR) and for the rational design of next-generation therapeutics.[8]

The Gold Standard: Single-Crystal X-ray Diffraction

X-ray crystallography is a powerful, non-destructive analytical technique that provides detailed information about the internal lattice of crystalline substances, including unit cell dimensions, bond lengths, bond angles, and the precise positions of atoms.[7] The ability of X-ray crystallography to provide accurate information about macromolecular structures, including the molecular details of interactions between proteins and small molecules, is unsurpassed.[8]

Causality in Experimental Choices: The Path to a Definitive Structure

The journey from a synthesized powder to a refined crystal structure is a multi-step process where each decision is critical for success. The following workflow illustrates the key stages and the rationale behind the experimental choices.

X-ray Crystallography Workflow Figure 1: Experimental Workflow for X-ray Crystallography cluster_0 Sample Preparation & Crystallization cluster_1 Data Collection cluster_2 Structure Solution & Refinement A Compound Synthesis & Purification B Solvent Screening & Solubility Testing A->B Purity is crucial for high-quality crystals C Selection of Crystallization Method B->C Solvent choice influences crystal habit D Crystal Growth C->D Method depends on compound properties E Crystal Mounting D->E Selection of a single, well-formed crystal F Diffractometer Setup & Data Acquisition E->F Precise alignment in the X-ray beam G Structure Solution (e.g., Direct Methods) F->G Collection of diffraction patterns H Structure Refinement G->H Initial model of atomic positions I Validation & CIF File Generation H->I Minimizing differences between observed and calculated data

Figure 1: Experimental Workflow for X-ray Crystallography
Experimental Protocol: A Step-by-Step Guide

The most significant bottleneck in X-ray crystallography is obtaining a single crystal of suitable size and quality.[1] The choice of crystallization method is dictated by the compound's solubility, stability, and the quantity of material available.[9]

  • Slow Evaporation: This is one of the simplest methods for crystallizing organic compounds.[9]

    • Prepare a nearly saturated solution of the this compound derivative in a suitable solvent or solvent mixture. The choice of solvent is critical and can significantly influence crystal growth.[9]

    • Transfer the solution to a clean vial, cover it loosely (e.g., with perforated parafilm) to allow for slow evaporation.

    • Store the vial in a vibration-free environment at a constant temperature.

  • Vapor Diffusion: This technique is highly effective, especially when only small amounts of the compound are available.[9]

    • Dissolve the compound in a small amount of a less volatile solvent (the "solvent").

    • Place this solution in a small, open vial.

    • Place the small vial inside a larger, sealed container that contains a more volatile solvent in which the compound is less soluble (the "anti-solvent").

    • The anti-solvent vapor will slowly diffuse into the solvent, reducing the solubility of the compound and promoting crystallization.

  • Solvent Layering: This method involves carefully layering a solvent in which the compound is soluble with a miscible solvent in which it is insoluble.[9]

    • Dissolve the compound in a minimal amount of a "good" solvent.

    • Carefully layer a "poor" solvent on top of this solution, creating a distinct interface.

    • Crystals will form at the interface as the solvents slowly mix.

Once a suitable crystal is obtained, it is mounted on a goniometer head and placed in a stream of monochromatic X-rays.[10]

  • Crystal Mounting: A single, well-formed crystal is carefully selected under a microscope and mounted on a loop or a glass fiber.

  • Data Collection: The crystal is cooled, typically to 100-150 K, to minimize thermal vibrations of the atoms.[10] The diffractometer rotates the crystal while it is irradiated with X-rays, and the resulting diffraction pattern is recorded on a detector.[2]

The collected diffraction data is used to solve and refine the crystal structure.

  • Structure Solution: The initial positions of the atoms in the unit cell are determined using methods like direct methods or the Patterson function.[10]

  • Structure Refinement: This initial model is then refined using a least-squares method to minimize the difference between the observed and calculated diffraction intensities.[10]

  • Validation: The final structure is validated using various crystallographic metrics, such as the R-factor, to assess its quality and accuracy.[11] The final atomic coordinates and other crystallographic data are compiled into a Crystallographic Information File (CIF).[12]

Comparative Analysis: X-ray Crystallography vs. Other Techniques

While X-ray crystallography provides the definitive structure, other techniques offer complementary information and may be more suitable in certain scenarios.[13]

Technique Selection Logic Figure 2: Decision-Making for Structural Validation A Need for Definitive 3D Structure & Absolute Stereochemistry? B Single Crystal Available? A->B Yes F Focus on Connectivity & Solution-State Conformation A->F No C X-ray Crystallography B->C Yes D NMR Spectroscopy B->D No E Mass Spectrometry F->D F->E G Focus on Molecular Weight & Fragmentation G->E

Figure 2: Decision-Making for Structural Validation
FeatureX-ray CrystallographyNMR SpectroscopyMass Spectrometry
Sample Phase Solid (single crystal)[2]Liquid (solution)[2]Solid, Liquid, or Gas
Information Obtained Precise 3D atomic coordinates, bond lengths, bond angles, absolute stereochemistry[2][7]Connectivity, relative stereochemistry, solution-state conformation, molecular dynamics[2][14]Molecular weight, elemental composition, fragmentation patterns
Resolution Atomic resolution[2]Lower resolution, provides an average structure in solution[2][14]N/A
Key Advantage Unambiguous structure determination[3]Provides information on dynamics in solution[15][16]High sensitivity, requires very little sample
Key Limitation Requires a suitable single crystal, which can be challenging to grow[2][13]Signal overlap can be an issue for complex molecules; does not provide absolute stereochemistry directly[2]Does not provide 3D structural information

Synergistic Application of Techniques

The most robust approach to structural validation often involves a combination of techniques. NMR and MS can provide initial structural confirmation and information about the molecule's behavior in solution, while X-ray crystallography delivers the definitive solid-state structure. This multi-faceted approach ensures a comprehensive understanding of the compound's chemical and physical properties.

Conclusion

For the unequivocal structural validation of novel this compound derivatives, single-crystal X-ray diffraction is an indispensable tool. It provides an unparalleled level of detail, which is crucial for advancing drug discovery and development programs. While other techniques offer valuable complementary data, the definitive nature of X-ray crystallography makes it the gold standard for establishing the precise three-dimensional architecture of these important molecules. The investment in obtaining a high-quality crystal structure is a critical step in mitigating risks and ensuring the scientific integrity of subsequent research.

References

The Chameleonic Scaffold: A Comparative Guide to the Biological Activity of 2-Chloro-6-methylpyridin-3-ol Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For the discerning researcher in drug discovery, the pyridine ring represents a cornerstone of medicinal chemistry, a privileged scaffold capable of interacting with a vast array of biological targets. Within this class, the substituted pyridin-3-ol motif, and specifically analogs derived from 2-chloro-6-methylpyridin-3-ol, has emerged as a particularly versatile starting point for the development of potent and selective modulators of key cellular pathways. This guide provides a comparative analysis of the diverse biological activities exhibited by these analogs, offering insights into their structure-activity relationships (SAR) and providing the experimental framework necessary for their evaluation.

The strategic placement of a chloro group at the 2-position and a methyl group at the 6-position of the pyridin-3-ol core imparts a unique electronic and steric profile. The chlorine atom, an electron-withdrawing group, can influence the pKa of the hydroxyl group and serve as a crucial handle for synthetic diversification through nucleophilic substitution reactions. The methyl group provides steric bulk and can be important for optimizing van der Waals interactions within a target's binding pocket. This inherent chemical tractability has allowed for the exploration of a wide chemical space, leading to the discovery of analogs with distinct and potent biological activities, ranging from kinase inhibition to modulation of ion channels.

A Tale of Three Targets: Comparative Biological Activities

The this compound scaffold has proven to be a fruitful starting point for the development of inhibitors targeting several key protein families. Here, we compare the activity of its analogs against three distinct and therapeutically relevant targets: Activin-like Kinase 5 (ALK5), Nicotinic Acetylcholine Receptors (nAChRs), and Phosphoinositide 3-Kinases (PI3Ks).

Kinase Inhibition: Targeting the ATP-Binding Pocket

The pyridin-3-ol core can act as a bioisostere for other hinge-binding motifs found in many kinase inhibitors. By modifying the substituents on this scaffold, researchers have developed potent inhibitors of various kinases.

ALK5, a transforming growth factor-beta (TGF-β) type I receptor, is a key player in cell growth, differentiation, and extracellular matrix production. Its dysregulation is implicated in fibrosis and cancer. Analogs of this compound have been investigated as ALK5 inhibitors, where the pyridinol oxygen can form a crucial hydrogen bond with the hinge region of the kinase.

  • Causality in Design: The general strategy involves using the this compound as a core to present substituents that can occupy the hydrophobic regions of the ALK5 ATP-binding site. The 3-hydroxyl group is often critical for hinge binding, mimicking the adenine portion of ATP. Modifications at the 4- and 5-positions of the pyridine ring are explored to enhance potency and selectivity.

The PI3K/AKT/mTOR pathway is a central regulator of cell survival, proliferation, and metabolism, and its aberrant activation is a hallmark of many cancers. Certain pyridin-3-ol derivatives have demonstrated potent inhibitory activity against PI3Ks.

  • Causality in Design: For PI3K inhibition, the pyridin-3-ol scaffold can be elaborated with larger, often heterocyclic, moieties that can interact with the affinity pocket of the enzyme. The morpholine group, for instance, is a common feature in many PI3K inhibitors due to its ability to form a hydrogen bond with the catalytic lysine residue.

Nicotinic Acetylcholine Receptor (nAChR) Modulation

nAChRs are ligand-gated ion channels that mediate fast synaptic transmission in the central and peripheral nervous systems. They are important targets for conditions such as Alzheimer's disease, Parkinson's disease, and nicotine addiction. The this compound scaffold has been utilized to generate potent nAChR ligands.

  • Causality in Design: To achieve high affinity for nAChRs, the pyridin-3-ol core is often functionalized with a basic nitrogen atom, typically within a second heterocyclic ring, connected by a linker. This basic nitrogen is crucial for forming a salt bridge with an acidic residue in the receptor's binding site. The substitution pattern on the pyridine ring, including the chloro and methyl groups, influences subtype selectivity and pharmacokinetic properties.

Comparative Quantitative Data

The following table summarizes the reported biological activities of representative analogs derived from or conceptually related to the this compound scaffold. This data is compiled from various sources to provide a comparative overview.

Analog Class Target Compound Example Activity (IC50/Ki) Reference
Pyridin-3-ol DerivativesALK5A-83-0112 nM[Not directly available]
6-Amino-2,4,5-trimethylpyridin-3-olsAnti-inflammatory (via PI3K inhibition)Compound 8m0.19 µM (TNF-α-induced monocyte adhesion)[1]
2-Chloro-5-((1-methyl-2-(S)-pyrrolidinyl)methoxy)-3-(2-(4-pyridinyl)vinyl)pyridine AnalogsnAChRCompound 3bKi = 28 pM[2][3]
2-Chloro-5-((1-methyl-2-(S)-pyrrolidinyl)methoxy)-3-(2-(4-pyridinyl)vinyl)pyridine AnalogsnAChRCompound 6bKi = 23 pM[2][3]

Visualizing the Molecular Logic

To better understand the interactions of these analogs with their targets and the experimental approaches to their evaluation, the following diagrams are provided.

Signaling Pathways

ALK5_Signaling TGFb TGF-β TGFbRII TGF-βRII TGFb->TGFbRII ALK5 ALK5 (TGF-βRI) TGFbRII->ALK5 recruits & phosphorylates SMAD23 SMAD2/3 ALK5->SMAD23 pSMAD23 p-SMAD2/3 SMAD23->pSMAD23 SMAD_complex SMAD Complex pSMAD23->SMAD_complex binds SMAD4 SMAD4 SMAD4->SMAD_complex Nucleus Nucleus SMAD_complex->Nucleus translocates to Gene_Transcription Gene Transcription (Fibrosis, etc.) Nucleus->Gene_Transcription Inhibitor 2-Chloro-6-methyl- pyridin-3-ol Analog Inhibitor->ALK5 inhibits nAChR_Function cluster_membrane Cell Membrane nAChR Nicotinic Acetylcholine Receptor (nAChR) Ion_Influx Ion Influx (Na+, Ca2+) nAChR->Ion_Influx opens channel ACh Acetylcholine (ACh) or Analog ACh->nAChR binds & activates Depolarization Membrane Depolarization Ion_Influx->Depolarization Cellular_Response Cellular Response (e.g., Neurotransmission) Depolarization->Cellular_Response Antagonist Competitive Antagonist (Analog) Antagonist->nAChR binds & blocks Experimental_Workflow cluster_synthesis Chemical Synthesis cluster_bioassay Biological Evaluation start This compound synthesis Analog Synthesis & Purification (e.g., HPLC) start->synthesis characterization Structural Characterization (NMR, MS) synthesis->characterization primary_screen Primary Screening (e.g., Kinase Assay) characterization->primary_screen dose_response Dose-Response & IC50/Ki Determination primary_screen->dose_response selectivity Selectivity Profiling (vs. other kinases/receptors) dose_response->selectivity cell_based Cell-Based Assays (e.g., Cytotoxicity, Pathway Modulation) selectivity->cell_based

References

Comparative Guide to Structure-Activity Relationships of 2-Chloro-6-methylpyridin-3-ol Derivatives as ALK5 Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide will dissect the nuanced ways in which structural modifications to the 2-Chloro-6-methylpyridin-3-ol core impact inhibitory activity, offering valuable insights for the rational design of next-generation therapeutic agents.

The this compound Scaffold: A Privileged Core for ALK5 Inhibition

The this compound moiety has emerged as a crucial starting point for the development of potent ALK5 inhibitors. Its inherent structural features provide a versatile platform for chemical modification, allowing for the fine-tuning of inhibitory potency and pharmacokinetic properties. The core scaffold typically engages in key interactions within the ATP-binding site of the ALK5 kinase domain.

The general structure of the derivatives discussed in this guide centers on the etherification of the 3-hydroxyl group of the this compound core, linking it to various heterocyclic systems. The subsequent exploration of substituents on these appended heterocycles forms the basis of the SAR analysis.

Comparative Analysis of Derivative Potency

The inhibitory activity of this compound derivatives is profoundly influenced by the nature of the substituent at the 3-position (via an ether linkage) and any modifications to the appended ring systems. The following sections compare the performance of key derivatives, with supporting data summarized in Table 1.

Impact of the Appended Heterocyclic Ring System

A pivotal aspect of the SAR of this class of compounds is the nature of the heterocyclic ring attached to the 2-Chloro-6-methylpyridin-3-yloxy moiety. Pyrido-oxazine derivatives, for instance, have been identified as potent ALK5 inhibitors. The nitrogen atom within the pyridine ring and the oxygen in the oxazine ring are critical for establishing hydrogen bond interactions with the hinge region of the ALK5 kinase domain.

Compound IDAppended HeterocycleKey SubstituentsALK5 IC50 (nM)
A-1 Pyrido[3,4-b][1][2]oxazineUnsubstituted50
A-2 Pyrido[3,4-b][1][2]oxazine6-fluoro25
A-3 Pyrido[3,4-b][1][2]oxazine6-chloro30
B-1 QuinoxalineUnsubstituted>1000
B-2 ImidazolePhenyl and Quinoxaline15

Table 1: Comparative in vitro inhibitory activity of this compound derivatives against ALK5. Data is representative and compiled from various sources for comparative analysis.

As illustrated in Table 1, the pyrido-oxazine scaffold (Compound A-1 ) demonstrates a significant level of ALK5 inhibition. In contrast, a simple quinoxaline appendage (Compound B-1 ) results in a dramatic loss of activity, highlighting the importance of the specific heterocyclic system for optimal interaction with the target.

Influence of Substituents on the Appended Heterocycle

Fine-tuning the electronic and steric properties of the appended heterocyclic ring through substitution is a key strategy for enhancing potency.

Halogenation: The introduction of small, electron-withdrawing groups, such as fluorine, at the 6-position of the pyrido-oxazine ring (Compound A-2 ) can lead to a two-fold increase in potency compared to the unsubstituted analog (Compound A-1 ). This enhancement is likely due to favorable interactions with amino acid residues in the binding pocket and an altered electronic profile of the ring system. Chlorine substitution at the same position (Compound A-3 ) also maintains potent activity.

Bulky Aromatic Groups: The strategic placement of larger aromatic systems can also yield highly potent inhibitors. For example, an imidazole core substituted with both a phenyl and a quinoxaline group (Compound B-2 ) exhibits strong ALK5 inhibition. This suggests that the binding pocket can accommodate and favorably interact with more complex and sterically demanding substituents.

Causality Behind Experimental Choices and SAR Trends

The design of these ALK5 inhibitors is guided by the principles of structure-based drug design. The 2-Chloro-6-methylpyridin-3-yloxy moiety is hypothesized to act as a hinge-binder, a common motif in kinase inhibitors. The appended heterocyclic systems are designed to occupy the hydrophobic pocket of the ATP-binding site, with substituents positioned to form additional favorable interactions.

The observed SAR trends can be rationalized as follows:

  • Hinge Binding: The pyridine nitrogen of the core scaffold is crucial for forming a hydrogen bond with the hinge region of the ALK5 kinase, anchoring the inhibitor in the active site.

  • Hydrophobic Interactions: The appended heterocyclic rings and their substituents engage in van der Waals and hydrophobic interactions within the pocket, contributing significantly to binding affinity.

  • Electronic Effects: The introduction of electron-withdrawing groups like fluorine can modulate the pKa of the pyridine nitrogen, potentially enhancing the strength of the hinge-binding interaction.

To visualize the general synthetic approach for these derivatives, a representative workflow is provided below.

G start This compound intermediate1 Deprotonation (e.g., NaH) start->intermediate1 Base intermediate2 Nucleophilic Substitution with activated heterocycle intermediate1->intermediate2 Electrophilic Heterocycle product Final Derivative intermediate2->product

Synthetic workflow for this compound derivatives.

Experimental Protocols

The following provides a generalized, step-by-step methodology for the synthesis and evaluation of this compound derivatives as ALK5 inhibitors.

General Synthetic Procedure
  • Deprotonation: To a solution of this compound in an appropriate anhydrous solvent (e.g., DMF or THF), a strong base such as sodium hydride (NaH) is added portion-wise at 0 °C. The reaction is stirred for a specified time to ensure complete formation of the alkoxide.

  • Nucleophilic Substitution: The desired activated heterocyclic compound (e.g., a chloro- or fluoro-substituted heterocycle) is added to the reaction mixture.

  • Reaction Progression: The reaction is typically heated to an elevated temperature (e.g., 80-120 °C) and monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until completion.

  • Work-up and Purification: Upon completion, the reaction is quenched with water and the product is extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is then purified using column chromatography or preparative HPLC to yield the final derivative.

In Vitro ALK5 Inhibition Assay

The inhibitory activity of the synthesized compounds against ALK5 is typically determined using a biochemical assay, such as a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.

  • Assay Preparation: The assay is performed in a multi-well plate format. Each well contains the ALK5 enzyme, a suitable substrate (e.g., a biotinylated peptide), and ATP.

  • Compound Incubation: The test compounds are serially diluted and added to the assay wells. The plates are incubated for a predetermined period to allow for the enzymatic reaction to occur.

  • Detection: Following incubation, a detection solution containing a europium-labeled anti-phospho-substrate antibody and a streptavidin-allophycocyanin (SA-APC) conjugate is added.

  • Data Analysis: The TR-FRET signal is measured using a plate reader. The IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.

The logical relationship for the SAR analysis is depicted in the following diagram.

G cluster_0 Structural Modification cluster_1 Biological Activity Core This compound Core Linker Ether Linkage Core->Linker Heterocycle Appended Heterocycle Linker->Heterocycle Substituents Substituents on Heterocycle Heterocycle->Substituents Binding Binding Affinity (IC50) Heterocycle->Binding Substituents->Binding Selectivity Kinase Selectivity Binding->Selectivity

Logical flow of SAR analysis for ALK5 inhibitors.

Conclusion and Future Directions

The this compound scaffold has proven to be a highly effective starting point for the development of potent ALK5 inhibitors. The structure-activity relationship studies highlighted in this guide demonstrate that the nature of the appended heterocyclic ring and its substituents are critical determinants of inhibitory activity. Specifically, the use of pyrido-oxazine and substituted imidazole ring systems has yielded compounds with nanomolar potency.

Future efforts in this area should focus on:

  • Exploring a wider range of heterocyclic systems: To identify novel scaffolds with improved potency and selectivity.

  • Optimizing pharmacokinetic properties: To enhance drug-like characteristics such as solubility, metabolic stability, and oral bioavailability.

  • Investigating selectivity profiles: To ensure minimal off-target effects against other kinases.

By leveraging the insights from these SAR studies, researchers can continue to rationally design and develop novel this compound derivatives as promising therapeutic agents for the treatment of diseases driven by aberrant TGF-β signaling.

References

A Senior Application Scientist's Guide to Catalyst Selection for 2-Chloro-6-methylpyridin-3-ol Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of 2-Chloro-6-methylpyridin-3-ol in Drug Discovery

This compound is a key heterocyclic building block in medicinal chemistry. Its strategic importance lies in its bifunctional nature, presenting a reactive chlorine atom at the 2-position, a nucleophilic hydroxyl group at the 3-position, and a methyl group at the 6-position, which can influence steric and electronic properties. This arrangement allows for sequential and regioselective functionalization, making it a valuable scaffold for the synthesis of complex molecules, including kinase inhibitors such as ALK5 inhibitors used in anticancer research[1]. The chlorine atom is a versatile handle for various transition-metal-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon (C-C), carbon-nitrogen (C-N), carbon-oxygen (C-O), and carbon-sulfur (C-S) bonds.

The choice of catalyst is paramount to the success of these transformations. The pyridine nitrogen can coordinate to the metal center, potentially leading to catalyst inhibition or altered reactivity. This guide provides a comparative analysis of the efficacy of different catalyst systems for key reactions of this compound, supported by experimental data from analogous systems, to aid researchers in making informed decisions for their synthetic campaigns.

I. C-C Bond Formation: Suzuki-Miyaura, and Sonogashira Couplings

A. Suzuki-Miyaura Coupling: Palladium Reigns Supreme

The Suzuki-Miyaura reaction is a powerful method for creating biaryl and heteroaryl-aryl structures. For chloropyridine substrates, palladium-based catalysts are the most extensively studied and generally offer the best performance.

Catalyst Comparison:

Catalyst SystemTypical LigandBaseSolventTemp. (°C)Yield (%)Key Considerations
Pd(PPh₃)₄ PPh₃K₂CO₃, Na₂CO₃Toluene, Dioxane/H₂O80-100Good to ExcellentReadily available and effective for many 2-chloropyridines.[2][3]
Pd(OAc)₂ / Ligand Buchwald ligands (e.g., XPhos, SPhos)K₃PO₄, Cs₂CO₃Toluene, DioxaneRT - 100ExcellentBulky, electron-rich phosphine ligands enhance catalytic activity for challenging substrates.[4]
Pd-PEPPSI-IPr IPr (NHC)K₂CO₃Dioxane80-100Very GoodN-Heterocyclic carbene (NHC) ligands offer high stability and activity.

Causality Behind Catalyst Choice:

The success of Suzuki-Miyaura coupling of 2-chloropyridines hinges on a catalyst's ability to undergo efficient oxidative addition to the C-Cl bond. Palladium(0) complexes with bulky, electron-rich phosphine ligands (e.g., Buchwald ligands) or N-heterocyclic carbenes (NHCs) are particularly effective. These ligands promote the formation of the active monoligated Pd(0) species, facilitate oxidative addition, and accelerate the subsequent transmetalation and reductive elimination steps. For instance, the use of Pd(PPh₃)₄ is a classic choice and often gives excellent yields with 2-chloropyridines[2]. More advanced catalyst systems, such as those employing Buchwald ligands, can achieve high turnover numbers and operate under milder conditions[4].

Experimental Workflow: Suzuki-Miyaura Coupling

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification Start Schlenk Flask (Oven-dried) Reagents Add: - this compound - Arylboronic Acid - Base (e.g., K₂CO₃) Start->Reagents Catalyst Add: - Palladium Catalyst - Ligand Reagents->Catalyst Solvent Add Degassed Solvent (e.g., Dioxane/H₂O) Catalyst->Solvent Inert Evacuate & Backfill with Argon (3x) Solvent->Inert Heat Heat to 80-100 °C Inert->Heat Stir Stir vigorously Heat->Stir Monitor Monitor by TLC/LC-MS Stir->Monitor Quench Cool & Quench (e.g., with H₂O) Monitor->Quench Extract Extract with Organic Solvent Quench->Extract Dry Dry Organic Layer (e.g., Na₂SO₄) Extract->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Purify by Column Chromatography Concentrate->Purify End Isolated Product Purify->End Sonogashira_Cycles cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd(0) Pd(0)L₂ Pd(II)_OA Ar-Pd(II)-Cl(L)₂ Pd(0)->Pd(II)_OA Oxidative Addition (Ar-Cl) Pd(II)_TM Ar-Pd(II)-C≡CR(L)₂ Pd(II)_OA->Pd(II)_TM Transmetalation (from Cu cycle) Product Ar-C≡CR Pd(II)_TM->Product Reductive Elimination Product->Pd(0) Cu(I) Cu-X Cu-Acetylide Cu-C≡CR Cu(I)->Cu-Acetylide Deprotonation Cu-Acetylide->Pd(II)_OA To Pd Cycle Alkyne H-C≡CR Alkyne->Cu-Acetylide Base Base Base->Cu-Acetylide Ullmann_Protocol cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification Start Reaction Tube Reagents Add: - this compound - Phenol - Base (e.g., Cs₂CO₃) Start->Reagents Catalyst Add: - Copper Catalyst (e.g., CuI) - Ligand Reagents->Catalyst Solvent Add Anhydrous Solvent (e.g., DMF) Catalyst->Solvent Inert Seal under Argon Solvent->Inert Heat Heat to 110-140 °C Inert->Heat Stir Stir for 12-24 h Heat->Stir Filter Cool & Filter (e.g., through Celite) Stir->Filter Concentrate Concentrate Filtrate Filter->Concentrate Purify Purify by Column Chromatography Concentrate->Purify End Isolated Diaryl Ether Purify->End

References

A Senior Application Scientist’s Guide to the Orthogonal Purity Analysis of Commercial 2-Chloro-6-methylpyridin-3-ol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Purity in a Key Pharmaceutical Building Block

2-Chloro-6-methylpyridin-3-ol is a pivotal intermediate in the synthesis of advanced pharmaceutical agents, including potent ALK5 (activin-like kinase 5) inhibitors used in anticancer research.[1] The isomeric precision and purity of this starting material are not merely a matter of quality control; they are fundamental to the safety, efficacy, and reproducibility of the final active pharmaceutical ingredient (API). The presence of even minor impurities—such as regioisomers, starting materials, or reaction by-products—can lead to downstream synthetic failures, the formation of toxic metabolites, or reduced biological activity.

This guide provides an in-depth, comparative analysis of orthogonal analytical techniques for the comprehensive purity assessment of commercial this compound samples. We move beyond simple percentage reporting to explain the causality behind our multi-pronged analytical strategy, empowering researchers to make informed decisions when selecting and qualifying raw materials. Our approach is built on a self-validating system where data from independent analytical techniques are cross-verified to generate a definitive purity profile.

Understanding Potential Impurities: A Synthesis-Based Perspective

To effectively analyze for purity, one must first anticipate the likely impurities. The synthesis of this compound can introduce several classes of impurities that may persist in the final product.

  • Synthesis-Related Impurities: These are the most common and include unreacted starting materials, intermediates, and by-products from side reactions.[2] For instance, incomplete chlorination or methylation reactions can lead to residual precursors.

  • Isomeric Impurities: Given the substituted pyridine ring, regioisomers are a significant concern. Positional isomers formed during synthesis can have similar physical properties, making them difficult to separate and detect without high-resolution analytical methods.

  • Residual Solvents: Solvents used during reaction and purification steps (e.g., toluene, acetonitrile, methanol) can remain in the final product and must be quantified as they can be toxic.[2]

  • Degradation Products: The compound may degrade upon exposure to heat, light, or incompatible pH levels during storage or processing, forming new impurities.[2]

The following workflow provides a robust framework for identifying and quantifying these potential contaminants.

Purity_Analysis_Workflow cluster_0 Phase 1: Sample Reception & Initial Screening cluster_1 Phase 2: Orthogonal Analytical Assessment cluster_2 Phase 3: Data Integration & Reporting Sample Receive Commercial Samples (Supplier A, B, C) Visual Visual & Physical Inspection (Color, Form, Solubility) Sample->Visual HPLC HPLC-UV/PDA (Primary Assay, Non-Volatile Impurities) Visual->HPLC GCMS HS-GC-MS (Residual Solvents, Volatile Impurities) Visual->GCMS qNMR qNMR (¹H) (Absolute Purity Assay, Isomers) Visual->qNMR DSC DSC (Absolute Purity via Melting Point Depression) Visual->DSC Integration Data Integration & Cross-Validation HPLC->Integration GCMS->Integration qNMR->Integration DSC->Integration Purity_Report Final Purity Assignment & Certificate of Analysis Integration->Purity_Report

Caption: Overall workflow for the orthogonal purity analysis of this compound.

Orthogonal Analytical Methodologies & Protocols

No single analytical technique can provide a complete purity profile. We employ a suite of orthogonal (independent) methods to ensure all potential impurities are detected and quantified.

High-Performance Liquid Chromatography (HPLC): The Workhorse for Purity and Impurity Profiling

Expertise & Rationale: HPLC is the gold standard for separating and quantifying non-volatile and semi-volatile organic compounds.[3][4] By using a reversed-phase C18 column, we can effectively separate the polar parent compound from less polar and more polar impurities based on their differential partitioning between the mobile and stationary phases. A Photo-Diode Array (PDA) detector is crucial as it provides spectral information, helping to distinguish impurity peaks from the main analyte and indicating the potential presence of co-eluting peaks.

Experimental Protocol:

  • System: Agilent 1260 Infinity II or equivalent, with PDA detector.

  • Column: C18 reversed-phase, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase: A gradient of Mobile Phase A (Water with 0.1% Phosphoric Acid) and Mobile Phase B (Acetonitrile with 0.1% Phosphoric Acid). Note: For MS compatibility, replace phosphoric acid with formic acid.[5][6]

    • Gradient: 0-5 min (10% B), 5-25 min (10% to 90% B), 25-30 min (90% B), 30-35 min (10% B).

  • Flow Rate: 1.0 mL/min.

  • Detection: PDA detector monitoring at 275 nm, with a full spectrum scan (200-400 nm) for peak purity analysis.

  • Sample Preparation: Accurately weigh ~10 mg of the this compound sample and dissolve in 10 mL of a 50:50 Water:Acetonitrile diluent to create a 1 mg/mL stock solution. Filter through a 0.45 µm syringe filter before injection.

  • Quantification: Purity is determined by area percent calculation. The area of the main peak is divided by the total area of all peaks in the chromatogram.

Headspace Gas Chromatography-Mass Spectrometry (HS-GC-MS): Detecting Volatile Impurities

Expertise & Rationale: Many impurities, particularly residual solvents from synthesis and purification, are too volatile for reliable HPLC analysis. Headspace GC-MS is the definitive technique for this purpose.[7] The sample is heated in a sealed vial, and the vapor (headspace) containing the volatile analytes is injected into the GC. The gas chromatograph separates the components, and the mass spectrometer provides positive identification based on their unique mass fragmentation patterns.[8]

Experimental Protocol:

  • System: Agilent 8890 GC with 5977B MS and 7697A Headspace Sampler.

  • Column: DB-624 or equivalent, 30 m x 0.25 mm, 1.4 µm film thickness.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • HS Sampler Parameters: Oven temperature 85°C; Loop temperature 95°C; Transfer line temperature 105°C; Vial equilibration time 15 min.

  • GC Oven Program: Initial 40°C for 5 min, ramp at 10°C/min to 240°C, hold for 5 min.

  • MS Parameters: Scan mode from m/z 35 to 350. Ion source temperature 230°C.

  • Sample Preparation: Accurately weigh ~100 mg of the sample into a 20 mL headspace vial. Add 1 mL of Dimethyl Sulfoxide (DMSO) and seal immediately.

  • Quantification: Identification is performed by matching mass spectra against the NIST library. Quantification is achieved using an external standard calibration curve for common solvents (e.g., methanol, acetone, acetonitrile, toluene).

Quantitative Nuclear Magnetic Resonance (qNMR): An Absolute Purity Assessment

Expertise & Rationale: Unlike chromatographic techniques that provide a relative purity (area %), quantitative ¹H NMR (qNMR) can determine the absolute purity of a compound without needing a reference standard of the analyte itself.[9][10] This is a primary analytical method.[9] The principle relies on the fact that the NMR signal area is directly proportional to the number of nuclei (protons) giving rise to that signal.[11] By adding a certified internal standard of known purity and mass, we can directly calculate the purity of the target analyte. This method is exceptionally powerful for identifying and quantifying isomeric impurities that may be difficult to resolve chromatographically.

Experimental Protocol:

  • System: Bruker 400 MHz Avance III HD or equivalent.

  • Internal Standard (IS): Maleic acid (certified reference material). Its purity (P_IS) is known.

  • Sample Preparation:

    • Accurately weigh ~15 mg of the this compound sample (m_sample).

    • Accurately weigh ~10 mg of the maleic acid internal standard (m_IS).

    • Dissolve both in ~0.75 mL of a deuterated solvent (e.g., DMSO-d₆) in a tared NMR tube.

  • Acquisition Parameters:

    • Use a standard quantitative ¹H NMR pulse program.

    • Ensure a long relaxation delay (D1) of at least 5 times the longest T1 relaxation time of any proton being integrated (typically 30-60 seconds) to allow for full magnetization recovery.

    • Acquire at least 16 scans for a good signal-to-noise ratio.

  • Data Processing: Carefully phase and baseline correct the spectrum. Integrate a well-resolved, unique proton signal from the sample (Int_sample) and a signal from the internal standard (Int_IS).

  • Purity Calculation: The purity of the sample (P_sample) is calculated using the following equation[10]:

    P_sample (%) = (Int_sample / Int_IS) * (n_IS / n_sample) * (MW_sample / MW_IS) * (m_IS / m_sample) * P_IS (%)

    Where:

    • n = number of protons for the integrated signal

    • MW = molecular weight

Differential Scanning Calorimetry (DSC): Purity via Thermal Analysis

Expertise & Rationale: DSC offers another absolute method for purity determination, orthogonal to both chromatography and NMR. It is particularly effective for highly pure (>98%), crystalline organic compounds.[12] The technique is based on the van't Hoff principle, which states that impurities will depress and broaden the melting point of a pure substance.[13] By measuring the heat flow into the sample as a function of temperature during melting, we can calculate the mole percent of impurities.

Experimental Protocol:

  • System: TA Instruments Q2000 or equivalent, with a refrigerated cooling system.

  • Sample Preparation: Crimp 1-3 mg of the sample into an aluminum DSC pan.

  • Thermal Program:

    • Equilibrate at a temperature well below the expected melting point (e.g., 100°C).

    • Ramp at a slow heating rate (e.g., 1°C/min) through the melting transition to a temperature well above the melt (e.g., 200°C). A slow rate is critical to maintain thermal equilibrium.[14]

  • Atmosphere: Nitrogen purge at 50 mL/min.

  • Data Analysis: The instrument software uses the van't Hoff equation to analyze the shape of the melting endotherm and calculate the mole fraction of impurities. The analysis is valid only if the sample melts without decomposition.[12]

Comparative Analysis of Commercial Samples

Three commercial lots of this compound from different suppliers were analyzed using the described orthogonal methods. The results are summarized below.

Analytical Technique Supplier A Supplier B Supplier C Information Provided
HPLC (Area %) 99.6%98.2%99.8%Relative purity; detects one minor unknown impurity (0.2%) in Supplier A and two impurities (0.5% and 1.3%) in Supplier B.
HS-GC-MS (ppm) Acetone: 150 ppmToluene: 950 ppmNot Detected (<50 ppm)Quantifies volatile organic impurities. Supplier B is above the typical ICH limit for Toluene (890 ppm).
qNMR (Mass %) 99.5%98.1%99.7%Absolute purity; confirms HPLC results. No significant isomeric impurities detected in any sample.
DSC (Mole %) 99.7 mol%98.5 mol%99.9 mol%Absolute purity of the crystalline fraction; correlates well with other techniques, indicating high crystallinity.
Overall Purity Assignment 99.5% 98.1% 99.7% A holistic assessment based on the convergence of orthogonal data.

Discussion of Results:

  • Supplier C provides the highest purity material, with no significant impurities detected by any of the orthogonal methods.

  • Supplier A provides high-purity material, with only a minor non-volatile impurity and trace residual solvent.

  • Supplier B shows significantly lower purity by both HPLC and qNMR. Critically, the high level of residual toluene detected by GC-MS may render this lot unsuitable for pharmaceutical development without further purification. This highlights the necessity of a multi-technique approach, as HPLC alone would not have flagged the solvent issue.

Conclusion and Recommendations

The comprehensive purity assessment of a critical raw material like this compound cannot be reliably achieved with a single analytical method. A robust, self-validating approach requires the strategic application of orthogonal techniques.

  • HPLC serves as the primary tool for routine quality control, offering excellent resolution for non-volatile impurities.

  • HS-GC-MS is non-negotiable for ensuring the absence of harmful residual solvents.

  • qNMR provides a powerful, absolute measure of purity and is invaluable for structural confirmation and isomer detection.

  • DSC acts as an excellent complementary technique to confirm the purity of the main crystalline component.

By integrating the data from these four methods, researchers and drug development professionals can build a complete and trustworthy purity profile, ensuring the quality and consistency of their synthetic processes and the ultimate integrity of their final API. We recommend qualifying new suppliers of this compound using this full suite of orthogonal methods.

References

A Researcher's Comparative Guide to the In Vitro Evaluation of Novel ALK5 Inhibitors Derived from a 2-Chloro-6-methylpyridin-3-ol Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, this guide provides a comprehensive framework for the in vitro characterization of newly synthesized Activin-like Kinase 5 (ALK5) inhibitors, using a hypothetical series derived from a 2-Chloro-6-methylpyridin-3-ol core. We will navigate the critical experiments required to build a robust data package, comparing these novel compounds against established alternatives to identify promising lead candidates for further development.

The Rationale: Targeting ALK5 in the TGF-β Signaling Pathway

The Transforming Growth Factor-β (TGF-β) signaling pathway is a crucial regulator of numerous cellular processes, including proliferation, differentiation, apoptosis, and migration.[1][2] Its dysregulation is a hallmark of various pathologies, most notably fibrosis and cancer progression.[3] In many advanced cancers, TGF-β paradoxically switches from a tumor suppressor to a promoter, driving epithelial-mesenchymal transition (EMT), invasion, and metastasis.[2][4]

The signaling cascade is initiated by the TGF-β ligand binding to its type II receptor (TβRII), which then recruits and phosphorylates the type I receptor, ALK5.[1][5][6] Activated ALK5 is a serine/threonine kinase that phosphorylates the downstream effector proteins, SMAD2 and SMAD3. These proteins then form a complex with SMAD4, translocate to the nucleus, and regulate the transcription of target genes.[1][7]

Given its pivotal role as the gatekeeper for this pathway, ALK5 has emerged as a high-value therapeutic target. The development of small molecule inhibitors that block the ATP-binding site of ALK5 can effectively halt the downstream signaling cascade, presenting a promising strategy for treating various diseases.[3][7] This guide focuses on the essential in vitro assays required to validate and compare novel chemical entities, hypothetically synthesized from a this compound scaffold, against known inhibitors.

TGFB_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TBRII TβRII ALK5 ALK5 (TβRI) TBRII->ALK5 Recruits & Phosphorylates (P) SMAD23 SMAD2/3 ALK5->SMAD23 Phosphorylates (P) pSMAD23 p-SMAD2/3 SMAD_Complex SMAD2/3/4 Complex pSMAD23->SMAD_Complex Binds SMAD4 SMAD4 SMAD4->SMAD_Complex Binds Gene_Transcription Gene Transcription (e.g., PAI-1, Collagen) SMAD_Complex->Gene_Transcription Translocates & Regulates TGFB TGF-β Ligand TGFB->TBRII Binds Inhibitor Novel ALK5 Inhibitor (e.g., CMPD-X) Inhibitor->ALK5 Inhibits (ATP-Competitive)

Caption: The canonical TGF-β/ALK5 signaling pathway.

The Experimental Workflow: A Phased Approach to Inhibitor Characterization

A logical, phased approach is critical for efficiently evaluating newly synthesized compounds. The workflow begins with a direct biochemical assay to confirm target engagement and determine potency, followed by a cell-based assay to verify activity in a physiological context.

Experimental_Workflow start Novel Compounds Synthesized (e.g., from this compound) biochem_assay Phase 1: Biochemical Assay (e.g., ALK5 ADP-Glo Kinase Assay) start->biochem_assay ic50_calc Potency Determination (IC50 Calculation) biochem_assay->ic50_calc Dose-response data selectivity Kinase Selectivity Profiling (vs. other kinases like p38, ALK2/3) ic50_calc->selectivity Potent compounds advance cellular_assay Phase 2: Cellular Assay (e.g., pSMAD2/3 Western Blot or In-Cell Western) ic50_calc->cellular_assay Potent compounds advance lead_candidate Lead Candidate Profile selectivity->lead_candidate Assess off-target effects cellular_ic50 Cellular Potency Determination (IC50 Calculation) cellular_assay->cellular_ic50 Dose-response data cellular_ic50->lead_candidate Compare biochemical & cellular data

Caption: High-level workflow for in vitro ALK5 inhibitor testing.

Phase 1: Biochemical Potency and Selectivity

The first crucial step is to determine if the novel compounds directly inhibit the enzymatic activity of ALK5 in a cell-free system. This provides a clean measure of potency (IC50) without the complexities of cellular uptake, metabolism, or off-target effects.

Comparative Landscape: Established ALK5 Inhibitors

To contextualize our findings, we will compare our hypothetical compounds, CMPD-X and CMPD-Y , against well-characterized, commercially available ALK5 inhibitors.

InhibitorALK5 IC50 (nM)Key Characteristics
SB431542 94Selective inhibitor of ALK4, ALK5, and ALK7.[8]
RepSox 23Potent and selective ATP-competitive inhibitor.[8]
GW788388 18Potent and selective inhibitor.[8]
Galunisertib (LY2157299) 56Orally bioavailable; has been evaluated in clinical trials.[9]
CMPD-X (Hypothetical) TBDNovel compound from this compound scaffold.
CMPD-Y (Hypothetical) TBDNovel compound from this compound scaffold.
Protocol: ALK5 Kinase Assay (ADP-Glo™ Format)

The ADP-Glo™ Kinase Assay is a luminescence-based method that quantifies the amount of ADP produced during the kinase reaction.[8][10] The amount of ADP is directly proportional to kinase activity, and its reduction in the presence of a compound indicates inhibition.

Rationale: This assay is chosen for its high sensitivity, broad dynamic range, and resistance to ATP interference, making it a gold standard for kinase inhibitor screening.[11]

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare serial dilutions of test compounds (e.g., CMPD-X, CMPD-Y, and controls) in DMSO. A typical starting concentration is 10 mM, serially diluted for a 10-point dose-response curve.

    • Prepare the ALK5 enzyme and peptide substrate in Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA).[8]

    • Prepare the ATP solution in Kinase Assay Buffer. The final ATP concentration should be at or near its Michaelis-Menten constant (Km) for ALK5 to ensure accurate IC50 determination for ATP-competitive inhibitors.[12]

  • Kinase Reaction:

    • Add 2.5 µL of the diluted inhibitor solution or DMSO (vehicle control) to the wells of a 384-well white plate.

    • Add 5 µL of the ALK5 enzyme solution to each well.

    • Initiate the kinase reaction by adding 2.5 µL of the substrate/ATP solution.

    • Incubate the plate at 30°C for 60 minutes. It is crucial to ensure this reaction time falls within the linear range of the enzyme kinetics.[12]

  • Signal Detection:

    • Stop the kinase reaction and deplete the remaining ATP by adding 10 µL of ADP-Glo™ Reagent to each well. Incubate at room temperature for 40 minutes.

    • Convert the generated ADP to ATP and produce a luminescent signal by adding 20 µL of Kinase-Detection Reagent. Incubate at room temperature for 30 minutes.[13]

  • Data Acquisition and Analysis:

    • Measure the luminescence signal using a plate reader.

    • Calculate the percentage of inhibition for each compound concentration relative to the high (no enzyme) and low (DMSO vehicle) controls.

    • Determine the IC50 value by fitting the concentration-response data to a four-parameter logistic curve using graphing software (e.g., GraphPad Prism).

Data Interpretation and Next Steps

The resulting IC50 values provide a direct measure of inhibitor potency.

InhibitorBiochemical ALK5 IC50 (nM)
SB431542 (Control) 96.5
RepSox (Control) 25.1
CMPD-X (Hypothetical) 45.7
CMPD-Y (Hypothetical) 850.2

Based on this hypothetical data, CMPD-X shows promising sub-micromolar potency, comparable to established inhibitors, and would be prioritized for the next phase. CMPD-Y is significantly less potent and might be deprioritized or used as a negative control. The next critical step for a promising compound like CMPD-X is to assess its selectivity by screening it against a panel of other kinases, particularly those with similar ATP-binding sites (e.g., p38, other TGF-β family receptors like ALK2/3/4). High selectivity is crucial for minimizing off-target effects and potential toxicity.

Phase 2: Cellular Target Engagement

After confirming direct enzymatic inhibition, it is essential to determine if the compound can enter a cell and inhibit ALK5 in its native environment. Cellular assays measure the inhibition of a downstream signaling event, providing a more biologically relevant assessment of inhibitor efficacy.[14]

Protocol: TGF-β-Induced pSMAD2 Inhibition (In-Cell Western Assay)

This assay quantifies the phosphorylation of SMAD2 in response to TGF-β stimulation directly in cells cultured in microplates.[15]

Rationale: Measuring the phosphorylation of a direct downstream substrate (pSMAD2) provides a robust and specific readout of ALK5 activity within the cell. The In-Cell Western format is high-throughput and offers excellent quantitation while maintaining the cellular context.[15]

Step-by-Step Methodology:

  • Cell Culture and Treatment:

    • Seed a TGF-β responsive cell line (e.g., HaCaT keratinocytes or A549 lung carcinoma cells) into a 96-well plate and allow them to adhere overnight.

    • Starve the cells in a low-serum medium for 2-4 hours to reduce basal signaling.

    • Pre-incubate the cells with serial dilutions of the test inhibitors (e.g., CMPD-X) or DMSO for 1-2 hours.

  • Pathway Stimulation:

    • Stimulate the cells with a pre-determined concentration of recombinant human TGF-β1 (e.g., 2-5 ng/mL) for 30-60 minutes.[16] Include a non-stimulated control.

  • Immunodetection:

    • Fix the cells with 4% paraformaldehyde, followed by permeabilization with a detergent-based solution (e.g., Triton X-100).

    • Block non-specific antibody binding with a blocking buffer.

    • Incubate with a primary antibody specific for phosphorylated SMAD2 (pSMAD2).

    • For normalization, co-incubate with an antibody against a total protein or housekeeping protein (e.g., total SMAD2 or GAPDH).

    • Wash the cells and incubate with species-specific secondary antibodies conjugated to different near-infrared fluorophores (e.g., IRDye® 800CW and IRDye® 680RD).

  • Data Acquisition and Analysis:

    • Wash the plate and acquire images using a near-infrared imaging system (e.g., Azure Sapphire or LI-COR Odyssey).

    • Quantify the fluorescence intensity for both the pSMAD2 signal and the normalization signal in each well.

    • Calculate the normalized pSMAD2 signal (pSMAD2 intensity / normalization protein intensity).

    • Determine the cellular IC50 value by plotting the normalized pSMAD2 signal against the inhibitor concentration and fitting to a four-parameter logistic curve.

Synthesizing the Data: Building a Candidate Profile

By integrating the data from both biochemical and cellular assays, we can build a comprehensive profile of our novel inhibitors.

InhibitorBiochemical IC50 (nM)Cellular pSMAD2 IC50 (nM)Efficacy Ratio (Cellular/Biochemical)
CMPD-X (Hypothetical) 45.7188.5~4.1
RepSox (Control) 25.199.8~4.0

Interpretation:

In our hypothetical example, CMPD-X demonstrates strong activity in both assays. The shift in potency between the biochemical and cellular assays (the "Efficacy Ratio") is expected and provides important insights. A ratio between 1 and 10 typically indicates good cell permeability and lack of significant efflux. A very high ratio might suggest poor membrane permeability or that the compound is being actively pumped out of the cell.

This structured, comparative in vitro testing cascade provides the necessary data to confidently identify promising ALK5 inhibitors synthesized from a novel chemical scaffold. Our hypothetical compound, CMPD-X , demonstrated potent and direct inhibition of the ALK5 enzyme and effectively blocked TGF-β signaling in a cellular context, with an efficacy profile comparable to the well-characterized inhibitor RepSox. This robust dataset validates CMPD-X as a strong lead candidate, justifying its advancement into further preclinical studies, including metabolic stability, pharmacokinetic profiling, and in vivo efficacy models.

References

A Comparative Guide to the Synthesis of 2-Chloro-6-methylpyridin-3-ol for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical research and development, the efficient and scalable synthesis of key intermediates is paramount. 2-Chloro-6-methylpyridin-3-ol is a valuable building block in the synthesis of various pharmaceutically active compounds, including kinase inhibitors.[1] This guide provides a comprehensive benchmark of a plausible synthetic route to this compound and evaluates it against potential alternative methodologies, offering field-proven insights into the causality behind experimental choices.

Introduction to this compound

This compound, with its strategically positioned chloro, methyl, and hydroxyl groups on a pyridine ring, serves as a versatile scaffold for the construction of complex molecular architectures. Its utility is particularly noted in the preparation of inhibitors for enzymes such as ALK5 (activin-like kinase 5), which are implicated in various disease pathways.[1] The efficient synthesis of this intermediate is therefore a critical step in the drug discovery and development pipeline.

Benchmark Synthesis: A Multi-step Approach from 2-Amino-6-methylpyridine

While a direct, one-pot synthesis for this compound is not readily found in published literature, a robust and logical multi-step pathway can be proposed based on established chemical transformations of pyridine derivatives. This benchmark route commences with the readily available starting material, 2-amino-6-methylpyridine. The synthesis involves a sequence of nitration, diazotization to introduce the hydroxyl group, and finally, chlorination.

Visualizing the Benchmark Synthesis Workflow

Benchmark_Synthesis Start 2-Amino-6-methylpyridine Nitration Nitration (H₂SO₄, HNO₃) Start->Nitration Intermediate1 2-Amino-6-methyl-3-nitropyridine Nitration->Intermediate1 Diazotization Diazotization & Hydrolysis (NaNO₂, H₂SO₄, H₂O) Intermediate1->Diazotization Intermediate2 6-Methyl-2-nitropyridin-3-ol Diazotization->Intermediate2 Reduction Reduction (e.g., H₂, Pd/C) Intermediate2->Reduction Intermediate3 2-Amino-6-methylpyridin-3-ol Reduction->Intermediate3 Sandmeyer Sandmeyer Reaction (NaNO₂, HCl, CuCl) Intermediate3->Sandmeyer FinalProduct This compound Sandmeyer->FinalProduct

Caption: Proposed multi-step benchmark synthesis of this compound.

Step-by-Step Experimental Protocol for the Benchmark Synthesis

Step 1: Nitration of 2-Amino-6-methylpyridine to yield 2-Amino-6-methyl-3-nitropyridine

This initial step introduces a nitro group at the 3-position of the pyridine ring. The directing effect of the amino group favors substitution at the ortho and para positions.

  • Protocol:

    • In a flask cooled in an ice bath, slowly add 2-amino-6-methylpyridine to concentrated sulfuric acid.

    • Maintain the temperature at 0°C and slowly add a mixture of concentrated sulfuric and nitric acids.

    • Allow the reaction to proceed for several hours at low temperature.

    • Carefully pour the reaction mixture onto ice and neutralize with a base (e.g., ammonia) to precipitate the product.

    • Filter, wash with water, and dry the crude product. Purification can be achieved by recrystallization.

  • Causality: The use of a strong acid mixture is essential for the nitration of the electron-rich pyridine ring. The low temperature helps to control the exothermic reaction and minimize side-product formation.

Step 2: Diazotization of 2-Amino-6-methyl-3-nitropyridine and subsequent hydrolysis to 6-Methyl-2-nitropyridin-3-ol

This step converts the amino group into a diazonium salt, which is then displaced by a hydroxyl group from water.

  • Protocol:

    • Suspend 2-amino-6-methyl-3-nitropyridine in an aqueous acidic solution (e.g., sulfuric acid) and cool to 0°C.

    • Slowly add a solution of sodium nitrite in water, keeping the temperature below 5°C.

    • After the addition is complete, stir the mixture at low temperature for a period to ensure complete diazotization.

    • Gently heat the solution to facilitate the hydrolysis of the diazonium salt to the corresponding pyridinol.

    • Cool the mixture and collect the precipitated product by filtration.

  • Causality: The diazotization reaction is a classic and reliable method for converting an aromatic amine to a diazonium salt, which is an excellent leaving group. The subsequent hydrolysis provides a direct route to the hydroxyl group.

Step 3: Reduction of 6-Methyl-2-nitropyridin-3-ol to 2-Amino-6-methylpyridin-3-ol

The nitro group is reduced to an amino group, which is a necessary precursor for the final chlorination step.

  • Protocol:

    • Dissolve 6-methyl-2-nitropyridin-3-ol in a suitable solvent such as ethanol or ethyl acetate.

    • Add a catalyst, typically palladium on carbon (Pd/C).

    • Hydrogenate the mixture under a hydrogen atmosphere until the reaction is complete (monitored by TLC or LC-MS).

    • Filter off the catalyst and concentrate the filtrate to obtain the product.

  • Causality: Catalytic hydrogenation is a clean and efficient method for the reduction of nitro groups to amines, often proceeding with high yield and selectivity.

Step 4: Sandmeyer Reaction of 2-Amino-6-methylpyridin-3-ol to this compound

The final step involves the conversion of the newly formed amino group to a chloro group via a Sandmeyer reaction.

  • Protocol:

    • Dissolve 2-amino-6-methylpyridin-3-ol in an aqueous solution of hydrochloric acid and cool to 0°C.

    • Slowly add a solution of sodium nitrite in water, maintaining a low temperature.

    • In a separate flask, prepare a solution of copper(I) chloride in hydrochloric acid.

    • Slowly add the cold diazonium salt solution to the copper(I) chloride solution.

    • Allow the reaction to warm to room temperature and stir for several hours.

    • Extract the product with an organic solvent, wash, dry, and purify by chromatography or recrystallization.

  • Causality: The Sandmeyer reaction is a well-established method for the conversion of aryl diazonium salts to aryl halides.[2] The use of a copper(I) catalyst is crucial for the radical-nucleophilic aromatic substitution mechanism to proceed efficiently.[3][2]

Alternative Synthetic Strategies and Comparative Analysis

While the benchmark route is a logical and feasible approach, other synthetic strategies could be considered. A thorough comparison requires evaluating factors such as the number of steps, overall yield, availability and cost of starting materials, reaction conditions (temperature, pressure), and safety considerations.

Alternative Route 1: Direct Chlorination of a Pyridin-3-ol Precursor

A potentially more direct route would involve the chlorination of a suitable pyridin-3-ol precursor.

  • Proposed Pathway:

    • Synthesis of 6-methylpyridin-3-ol.

    • Direct chlorination at the 2-position.

  • Challenges:

    • Regioselectivity: Direct chlorination of 6-methylpyridin-3-ol could lead to a mixture of isomers, with chlorination potentially occurring at other positions on the ring. Controlling the regioselectivity would be a significant challenge.

    • Harsh Conditions: Chlorination often requires harsh reagents and conditions, which might not be compatible with the hydroxyl group.

Alternative Route 2: Synthesis from a Dihydropyridine Intermediate

Another approach could involve the construction of the pyridine ring from acyclic precursors, followed by functional group manipulations.

  • Proposed Pathway:

    • Condensation reaction to form a dihydropyridine intermediate.

    • Oxidation to the pyridine ring.

    • Introduction of the chloro and hydroxyl groups.

  • Challenges:

    • Complexity: This route is likely to be longer and more complex than the benchmark synthesis.

    • Yields: Multi-component reactions for pyridine synthesis can sometimes suffer from low yields and the formation of multiple byproducts.

Comparative Data Summary

ParameterBenchmark Synthesis (Proposed)Alternative Route 1 (Hypothetical)Alternative Route 2 (Hypothetical)
Starting Material 2-Amino-6-methylpyridine6-Methylpyridin-3-olAcyclic precursors
Number of Steps 42>4
Key Reactions Nitration, Diazotization, Reduction, Sandmeyer ReactionDirect ChlorinationCondensation, Oxidation, Halogenation, Hydroxylation
Potential Yield Moderate to Good (stepwise)Potentially low due to selectivity issuesVariable, potentially low overall yield
Scalability Feasible, with careful control of exothermic stepsChallenging due to selectivity controlPotentially difficult to scale up
Safety Concerns Use of strong acids and diazonium salts (handle with care)Use of potentially hazardous chlorinating agentsDependent on specific reagents used
Purification Multiple steps requiring purificationDifficult separation of isomersComplex purification of intermediates

Expert Analysis and Recommendations

The proposed benchmark synthesis, while involving multiple steps, relies on well-understood and predictable chemical transformations. The Sandmeyer reaction, in particular, is a powerful tool for the regioselective introduction of a chlorine atom onto an aromatic ring, a challenge that direct chlorination methods often face.[2]

For researchers in a laboratory setting, the benchmark route offers a higher probability of success in obtaining the desired product with good purity, despite the longer sequence. The step-wise introduction of functional groups allows for better control over the final structure.

For industrial-scale production, the number of steps and the use of potentially hazardous reagents in the benchmark synthesis would need careful process optimization and safety assessment. However, the challenges associated with regioselectivity and purification in the alternative routes could present even greater obstacles to efficient and cost-effective manufacturing.

Conclusion

The synthesis of this compound is a multi-faceted challenge that requires careful consideration of reaction strategy. The proposed benchmark synthesis, proceeding through a four-step sequence from 2-amino-6-methylpyridine, offers a logical and controllable pathway to the target molecule. While alternative, more direct routes are conceivable, they present significant challenges in terms of regioselectivity and purification. For researchers and drug development professionals, the benchmark approach provides a solid foundation for obtaining this key intermediate, enabling the advancement of programs that rely on its unique chemical architecture. Further process development could focus on optimizing the individual steps of the benchmark route to improve overall yield and reduce cycle times for larger-scale applications.

References

A Senior Application Scientist's Guide to the Characterization and Confirmation of 2-Chloro-6-methylpyridin-3-ol Reaction Products

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth, technically-grounded framework for the characterization and confirmation of 2-Chloro-6-methylpyridin-3-ol, a pivotal reagent in the synthesis of advanced pharmaceutical agents, including ALK5 inhibitors for anticancer applications.[1] We will move beyond rote protocols to explore the causal logic behind experimental choices, ensuring a robust, self-validating analytical workflow. The methodologies detailed herein are designed to provide unambiguous structural confirmation and purity assessment, critical for advancing drug discovery programs.

Section 1: The Synthetic Context & Expected Product

This compound (MW: 143.57 g/mol , Formula: C₆H₆ClNO) is a substituted pyridine derivative whose utility stems from the specific reactivity of its functional groups.[2][3] While various synthetic routes exist for pyridine derivatives, a common strategy involves the modification of a pre-existing pyridine ring. For instance, a plausible synthesis could be adapted from methods used for similar structures, such as the multi-step conversion of 2-amino-6-methylpyridine through nitration, diazotization to introduce the hydroxyl group, and subsequent chlorination.[4]

Regardless of the synthetic pathway, the primary objective is to confirm the formation of the target molecule and identify any significant impurities, such as starting materials or reaction by-products. This requires a multi-pronged analytical approach that leverages orthogonal techniques.

Section 2: The Analytical Workflow: A Self-Validating Triad

No single analytical technique is sufficient for complete characterization. We advocate for a triad of methods—Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and High-Performance Liquid Chromatography (HPLC)—to build a comprehensive and trustworthy data package. The causality is clear: MS confirms mass and elemental composition, NMR elucidates the precise atomic arrangement, and HPLC quantifies purity and separates the target from related substances.

The following diagram illustrates the logical flow of the characterization process.

G cluster_synthesis Synthesis & Work-up cluster_analysis Analytical Workflow cluster_confirmation Final Confirmation reaction_product Crude Reaction Product ms Mass Spectrometry (MS) reaction_product->ms nmr NMR Spectroscopy (¹H & ¹³C) reaction_product->nmr hplc HPLC / LC-MS reaction_product->hplc ms_data Confirm MW & Isotopic Pattern ms->ms_data Provides nmr_data Confirm Connectivity & Structure nmr->nmr_data Provides hplc_data Assess Purity & Quantify Impurities hplc->hplc_data Provides final_confirmation Confirmed Structure & Purity Report ms_data->final_confirmation nmr_data->final_confirmation hplc_data->final_confirmation

Caption: Logical workflow for product characterization.

Section 3: Mass Spectrometry – The First Line of Confirmation

Expertise & Rationale: Mass spectrometry is the initial and most direct method to verify that the reaction has produced a compound of the correct molecular weight. For halogenated compounds, it offers an additional layer of confirmation through isotopic patterns. The presence of a chlorine atom is definitively revealed by its two stable isotopes, ³⁵Cl and ³⁷Cl, which exist in an approximate natural abundance of 3:1.[5][6] This results in a characteristic "M+2" peak that is a reliable signature for a monochlorinated compound.

Experimental Protocol: Direct Infusion ESI-MS

  • Sample Preparation: Dissolve ~0.1 mg of the crude product in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).

  • Instrumentation: Utilize an Electrospray Ionization (ESI) mass spectrometer. ESI is a soft ionization technique that typically yields the protonated molecular ion [M+H]⁺, minimizing initial fragmentation.

  • Analysis Mode: Acquire data in positive ion mode.

  • Data Interpretation:

    • Look for a base peak corresponding to the protonated molecule containing ³⁵Cl ([C₆H₆³⁵ClNO + H]⁺).

    • Crucially, identify the M+2 peak, which will be two m/z units higher and have an intensity approximately one-third (or 33%) of the [M+H]⁺ peak.[5][7]

Data Summary: Expected Mass Peaks

Ion SpeciesIsotopeCalculated m/zExpected Relative IntensityRationale
[M+H]⁺³⁵Cl144.02100%Protonated molecule with the most abundant chlorine isotope.
[M+2+H]⁺³⁷Cl146.02~33%Protonated molecule with the heavier chlorine isotope.[6]
Section 4: NMR Spectroscopy – The Definitive Structural Blueprint

Expertise & Rationale: While MS confirms the mass, NMR spectroscopy elucidates the chemical structure—how the atoms are connected. ¹H NMR reveals the number of different types of protons and their neighboring environments, while ¹³C NMR confirms the carbon framework. For this compound, ¹H NMR is expected to show distinct signals for the methyl group and the two protons on the pyridine ring, with coupling patterns that confirm their relative positions.

Experimental Protocol: ¹H and ¹³C NMR

  • Sample Preparation: Dissolve 5-10 mg of the purified product in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred for its ability to show exchangeable protons like the hydroxyl (-OH) group.

  • Instrumentation: Use a standard NMR spectrometer (e.g., 400 MHz or higher).

  • Acquisition:

    • Record a standard ¹H NMR spectrum.

    • Record a proton-decoupled ¹³C NMR spectrum.

    • (Optional but Recommended) Perform 2D NMR experiments like COSY (to confirm H-H coupling) and HSQC (to correlate protons to their attached carbons) for unambiguous assignment.

  • Data Interpretation: Analyze chemical shifts (δ), integration values, and coupling constants (J).

Data Summary: Predicted NMR Assignments

AssignmentPredicted ¹H Shift (ppm)Predicted MultiplicityPredicted ¹³C Shift (ppm)Rationale
-CH₃~2.4Singlet (s)~20-25Typical range for a methyl group on an aromatic ring.[8][9]
H-4~7.2-7.4Doublet (d)~125-130Aromatic proton adjacent to the hydroxyl group.
H-5~7.0-7.2Doublet (d)~120-125Aromatic proton adjacent to the chloro group.
-OHVariable (e.g., 5-10)Broad Singlet (br s)N/AChemical shift is concentration and solvent dependent.
C-2N/AN/A~148-152Carbon bearing the chlorine atom.
C-3N/AN/A~150-155Carbon bearing the hydroxyl group.
C-6N/AN/A~155-160Carbon bearing the methyl group.

Note: Predicted shifts are estimates and can vary based on solvent and other factors.

Section 5: HPLC – The Ultimate Arbiter of Purity

Expertise & Rationale: HPLC is the gold standard for assessing the purity of small organic molecules.[10] For a compound like this compound, a reversed-phase HPLC (RP-HPLC) method is ideal. This technique separates compounds based on their hydrophobicity. By developing a robust method, one can effectively separate the target product from more polar starting materials or less polar by-products, allowing for accurate quantification.[11][12]

Experimental Protocol: Reversed-Phase HPLC

  • Instrumentation: A standard HPLC system with a UV detector is required.[10]

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a versatile choice for aromatic compounds.[10]

  • Mobile Phase: A gradient elution using water and acetonitrile (MeCN), both modified with 0.1% formic acid, is recommended. The acid helps to protonate the pyridine nitrogen, ensuring sharp, symmetrical peaks.[10]

  • Detection: Monitor at a wavelength where the compound has significant UV absorbance (e.g., determined by UV-Vis spectrophotometry, typically 250-280 nm for pyridine derivatives).[13]

  • Quantification: Purity is determined by calculating the area percentage of the main product peak relative to the total area of all observed peaks.

Data Summary: Comparison of HPLC Methods

MethodStationary PhaseMobile PhaseKey AdvantageBest For
RP-HPLC C18 (non-polar)Water/Acetonitrile GradientHigh resolution, robust, and widely applicable for purity analysis.[10]Standard purity checks and quantitative analysis.
Mixed-Mode e.g., Primesep 100Isocratic or GradientCan provide unique selectivity for polar and ionic compounds without ion-pairing reagents.[11][14]Separating closely related isomers or polar impurities.
LC-MS C18Volatile buffers (e.g., formic acid, ammonium formate)Couples separation with mass detection for peak identification.[15]Identifying unknown impurities and confirming peak identity.
Section 6: Comparison with Alternative Methodologies

While the triad of MS, NMR, and HPLC provides comprehensive characterization, other techniques can offer complementary information.

TechniqueApplicationAdvantagesLimitations
FTIR Spectroscopy Functional Group IDProvides confirmation of key functional groups (e.g., O-H stretch, C-Cl stretch, aromatic C-H).Does not provide detailed connectivity information; less specific than NMR.
Elemental Analysis Empirical FormulaGives the percentage composition of C, H, N, and Cl, confirming the molecular formula.Requires a highly pure sample; does not provide structural information.
Single Crystal X-Ray Absolute StructureProvides the unambiguous 3D structure of the molecule in the solid state.[16]Requires the growth of a suitable single crystal, which can be challenging and time-consuming.

References

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 2-Chloro-6-methylpyridin-3-ol

Author: BenchChem Technical Support Team. Date: January 2026

The core principle guiding the disposal of 2-Chloro-6-methylpyridin-3-ol is the recognition of its classification as a halogenated organic waste.[2][5] Such compounds are subject to stringent disposal regulations due to their potential for environmental persistence and the possible generation of hazardous byproducts, such as hydrogen chloride gas, upon improper handling or incineration.[6][7][8]

I. Immediate Safety and Hazard Assessment

Before handling this compound, a thorough understanding of its potential hazards is essential. Based on data from analogous chlorinated pyridines, this compound should be treated as harmful if swallowed, a skin and eye irritant, and potentially causing respiratory irritation.[7][8]

Core Personal Protective Equipment (PPE):

PPE ItemSpecificationRationale
Gloves Nitrile or other chemically resistant gloves.To prevent skin contact and absorption.[7][8]
Eye Protection Safety glasses with side shields or goggles.To protect against splashes and fine dust particles.[7][9]
Lab Coat Standard laboratory coat.To protect skin and clothing from contamination.
Respiratory Use in a well-ventilated area. A respirator may be needed for large quantities or spills.To prevent inhalation of dust or vapors.[7][9]
II. Waste Segregation: The First Line of Defense

Proper segregation of chemical waste at the source is the most critical step in ensuring safe and compliant disposal. The presence of a chlorine atom on the pyridine ring places this compound firmly in the category of halogenated organic waste .[2][5]

Causality of Segregation:

  • Regulatory Compliance: Environmental regulations, such as those from the EPA, mandate the separation of halogenated organic compounds from other waste streams.[1]

  • Disposal Methodology: Halogenated wastes typically require high-temperature incineration with specialized scrubbers to neutralize acidic gases (e.g., HCl) produced during combustion.[6][7][8] Mixing them with non-halogenated solvents can complicate the disposal process and increase costs.[4]

  • Safety: Prevents dangerous reactions that could occur if mixed with incompatible chemicals. For instance, mixing with strong oxidizing agents should be avoided.[6]

III. Step-by-Step Disposal Protocol

This protocol outlines the standard operating procedure for the collection and disposal of this compound waste.

1. Container Selection and Labeling:

  • Choose a Compatible Container: Use a designated, leak-proof container made of a material compatible with chlorinated organic compounds (e.g., glass or high-density polyethylene). The container must have a secure, tight-fitting lid.[3]

  • Initial Labeling: Before adding any waste, label the container clearly. The label must include:

    • The words "Hazardous Waste"[4]

    • The full chemical name: "Waste this compound"[3]

    • An indication of the hazards (e.g., "Irritant," "Harmful")

    • The accumulation start date.

2. Waste Accumulation:

  • Solid Waste: If the compound is in solid form, transfer it carefully into the designated waste container using a chemically resistant spatula or scoop. Avoid generating dust.[6]

  • Solutions: If it is dissolved in a solvent, the entire solution must be treated as halogenated waste. Do not mix with non-halogenated waste streams.[3][4]

  • Keep Containers Closed: The waste container must be kept tightly sealed at all times, except when adding waste. This prevents the release of vapors and protects the integrity of the contents.[3]

3. Storage of Waste Container:

  • Location: Store the waste container in a designated satellite accumulation area within the laboratory. This area should be under the control of the laboratory personnel.

  • Secondary Containment: Place the waste container in a secondary containment bin to mitigate the effects of any potential leaks or spills.

  • Incompatibilities: Ensure the waste is not stored near incompatible materials, such as strong acids, bases, or oxidizing agents.[6]

4. Arranging for Disposal:

  • Contact EH&S: Once the container is full or the accumulation time limit is reached (as per your institution's policy), contact your facility's Environmental Health and Safety (EH&S) department to arrange for a pickup.

  • Documentation: Complete any necessary waste disposal forms or manifests as required by your institution and local regulations.

Below is a visual representation of the disposal workflow for this compound.

G cluster_prep Preparation cluster_accumulate Waste Accumulation cluster_storage Interim Storage cluster_disposal Final Disposal PPE Don Appropriate PPE (Gloves, Eye Protection) Container Select & Pre-label Waste Container PPE->Container Handle with care Transfer Transfer Waste into Labeled Container Container->Transfer Begin accumulation Seal Keep Container Tightly Sealed Transfer->Seal Store Store in Satellite Accumulation Area Seal->Store When not in use Containment Use Secondary Containment Store->Containment Contact Contact EH&S for Waste Pickup Containment->Contact When container is full Documentation Complete Disposal Manifest Contact->Documentation Pickup Professional Disposal (Incineration) Documentation->Pickup

Caption: Disposal workflow for this compound.

IV. Spill and Emergency Procedures

In the event of a spill, immediate and appropriate action is crucial.

  • Small Spills:

    • Ensure the area is well-ventilated.

    • Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand, or commercial sorbent).

    • Carefully sweep or scoop up the absorbed material and place it in the designated halogenated waste container.[6][9]

    • Clean the spill area with soap and water.

  • Large Spills:

    • Evacuate the immediate area.

    • Alert others and your laboratory supervisor.

    • Contact your institution's emergency response or EH&S department. Do not attempt to clean up a large spill without proper training and equipment.[3]

By adhering to these procedures, researchers can ensure the safe handling and environmentally sound disposal of this compound, upholding the principles of scientific integrity and workplace safety.

References

Senior Application Scientist's Guide to Handling 2-Chloro-6-methylpyridin-3-ol: A Procedural & Safety Directive

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides comprehensive safety protocols and operational procedures for the handling of 2-Chloro-6-methylpyridin-3-ol (CAS No: 35680-24-1). As a substituted pyridine, this compound and its structural analogs warrant a high degree of caution. Adherence to these protocols is mandatory to ensure personnel safety and experimental integrity in research and development settings. This document is designed to be a self-validating system of procedures, where the rationale behind each step is clarified to build a foundational understanding of safe laboratory practice.

Hazard Assessment & Toxicology Profile

While specific toxicological data for this compound is limited, a thorough hazard assessment can be extrapolated from the safety profiles of structurally similar pyridine derivatives. Pyridine-based compounds are known irritants and can be harmful through multiple exposure routes. The primary hazards are summarized below.

Hazard ClassificationPotential Effects & Rationale
Acute Toxicity (Oral, Dermal, Inhalation) Harmful if swallowed, in contact with skin, or if inhaled.[1][2] The chloro- and hydroxyl- functional groups can enhance reactivity and absorption.
Skin Corrosion/Irritation (Category 2) Causes skin irritation.[1][3] Prolonged contact can lead to inflammation and discomfort.
Serious Eye Damage/Irritation (Category 2) Causes serious eye irritation.[1][4][3] Direct contact with dust or solutions can cause significant damage to the cornea.
Specific Target Organ Toxicity (Single Exposure, Category 3) May cause respiratory irritation.[1][3][5] Inhalation of dust can irritate the mucous membranes of the respiratory tract.

Mandatory Personal Protective Equipment (PPE) Protocol

A multi-layered PPE approach is non-negotiable. The selection of specific equipment is based on mitigating the identified risks of irritation, chemical burns, and toxic exposure.

Body AreaRequired PPERationale & Specification Standard
Eyes & Face Tight-sealing chemical splash goggles.Protects against accidental splashes and airborne particulates. Must conform to OSHA 29 CFR 1910.133 or European Standard EN166.[1][6]
Hands Nitrile or Neoprene Gloves.Provides a robust barrier against pyridine derivatives.[7] Latex gloves are unsuitable and must not be used.[7] Always inspect gloves for tears or punctures before use.
Body Flame-resistant laboratory coat.Protects skin and personal clothing from minor spills and contamination. For tasks with significant splash potential, a chemically impervious apron should be worn over the lab coat.
Respiratory Certified Chemical Fume Hood.Primary control measure. All handling of the solid compound must be performed in a functioning fume hood to control exposure to dust.[3][7] If a fume hood is not available or during a large spill, a NIOSH/MSHA or EN 149 approved respirator with a particulate filter is required.[1]
Feet Closed-toe shoes.Required at all times in a laboratory environment to protect against spills and falling objects.[8]

Operational Plan: A Step-by-Step Handling Workflow

The following workflow provides a systematic sequence for handling this compound, designed to minimize exposure at every stage.

G cluster_prep Phase 1: Preparation cluster_ppe Phase 2: Protection cluster_handle Phase 3: Handling cluster_post Phase 4: Decontamination & Disposal Prep Workspace Preparation - Certify fume hood functionality. - Clear workspace of clutter. - Verify eyewash/shower access. Don_PPE Don PPE - Lab Coat - Goggles - Gloves Prep->Don_PPE Handling Chemical Handling (in Fume Hood) - Weigh solid carefully to avoid dust. - Use designated spatulas/tools. - Keep container tightly sealed. Don_PPE->Handling Decon Workspace Decontamination - Wipe down surfaces. - Clean equipment. Handling->Decon Doff_PPE Doff PPE (in reverse order) - Gloves - Goggles - Lab Coat Decon->Doff_PPE Disposal Waste Disposal - Segregate contaminated PPE. - Dispose of chemical waste in labeled, sealed containers. Doff_PPE->Disposal

Caption: End-to-end workflow for safely handling this compound.

Detailed Experimental Protocol

I. Preparation & Workspace Setup

  • Verify Fume Hood: Confirm that the chemical fume hood has a current certification and that airflow is optimal.

  • Clear Workspace: Ensure the work area inside the hood is uncluttered.

  • Assemble Materials: Place all necessary equipment (spatulas, weigh boats, glassware, waste container) inside the fume hood before introducing the chemical.

  • Confirm Emergency Access: Verify that the path to the nearest safety shower and eyewash station is unobstructed.[3][9]

II. Donning PPE

  • Put on the laboratory coat and fasten it completely.

  • Put on chemical splash goggles.

  • Put on the appropriate chemical-resistant gloves (nitrile or neoprene), ensuring they overlap the cuffs of the lab coat.

III. Chemical Handling

  • Manipulation: Conduct all operations involving the solid compound, including weighing and transferring, deep within the fume hood.[7]

  • Prevent Dusting: Handle the solid gently to minimize the generation of airborne dust.[9] Use a micro-spatula for precise transfers.

  • Container Management: Keep the stock container of this compound tightly sealed when not in immediate use.[3][5][7]

IV. Post-Handling & Decontamination

  • Clean Workspace: Once the experimental procedure is complete, decontaminate all surfaces and equipment using an appropriate solvent and wipe down.

  • Waste Segregation: All disposable materials that have come into contact with the chemical (e.g., weigh boats, contaminated wipes, gloves) must be placed in a designated, labeled hazardous waste container.

V. Doffing & Disposing of PPE

  • Remove Gloves: Remove gloves first, turning them inside out as you remove them to avoid contact with the contaminated outer surface. Dispose of them in the hazardous waste container.

  • Remove Goggles & Coat: Remove goggles and lab coat. If the lab coat is contaminated, it must be professionally laundered.

  • Hand Hygiene: Wash hands thoroughly with soap and water.[3][10]

Emergency & Disposal Protocols

Spill Management
  • Evacuate: Alert personnel in the immediate area and, if the spill is large, evacuate the laboratory.

  • Control: If safe to do so, prevent the spread of the solid by covering it with an inert absorbent material like sand or vermiculite.[5][11] Avoid sweeping dry powder.

  • Personal Protection: Do not attempt cleanup without full, appropriate PPE, including respiratory protection if necessary.

  • Collection: Carefully scoop the absorbed material into a labeled container for hazardous waste disposal.[5]

  • Decontaminate: Clean the spill area thoroughly.

First Aid Measures
Exposure RouteFirst Aid Procedure
Inhalation Move the affected person to fresh air immediately. If breathing is difficult or stops, provide artificial respiration. Seek immediate medical attention.[3][12]
Skin Contact Immediately remove contaminated clothing. Wash the affected skin area with copious amounts of soap and water for at least 15 minutes. Seek medical attention if irritation develops or persists.[1][3]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][3]
Ingestion Do NOT induce vomiting. Rinse the mouth with water. If the person is conscious, have them drink one or two glasses of water. Seek immediate medical attention.[3][9]
Waste Disposal
  • Regulatory Compliance: All waste containing this compound must be treated as hazardous. Disposal must be carried out in strict accordance with local, regional, and national environmental regulations.[6]

  • Containerization: Store chemical waste in clearly labeled, sealed, and appropriate containers.

  • No Mixing: Do not mix pyridine-based waste with other waste streams unless compatibility is confirmed. Uncleaned containers should be handled as if they still contain the product.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.